molecular formula C14H12O2S B1597818 4'-Methylsulfanyl-biphenyl-4-carboxylic acid CAS No. 728918-90-9

4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Cat. No.: B1597818
CAS No.: 728918-90-9
M. Wt: 244.31 g/mol
InChI Key: BXTOMBLVPMYFNH-UHFFFAOYSA-N
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Description

4'-Methylsulfanyl-biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTOMBLVPMYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375008
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-90-9
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid
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Record name 728918-90-9
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of any successful research program. These properties govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] An early and accurate assessment of parameters such as solubility, acidity (pKa), and lipophilicity can significantly reduce attrition rates in later developmental stages by enabling researchers to identify and optimize promising lead candidates with favorable pharmacokinetic characteristics.[1][4]

This guide provides a detailed technical overview of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid (CAS No. 728918-90-9), a biphenyl carboxylic acid derivative. Biphenyl structures are prevalent in medicinal chemistry, often serving as scaffolds for agents targeting a range of biological pathways.[5][6] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a consolidation of known data and a practical framework for the experimental determination of this compound's key physicochemical attributes.

Molecular Identity and Core Attributes

A precise characterization begins with the unambiguous identification of the molecular entity.

  • IUPAC Name: 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carboxylic acid

  • Synonyms: 4-(4-Methylthiophenyl)benzoic acid, 4'-(Methylthio)-[1,1'-biphenyl]-4-carboxylic acid[7][]

  • CAS Number: 728918-90-9[7]

  • Molecular Formula: C₁₄H₁₂O₂S[7]

  • Molecular Weight: 244.31 g/mol [7]

The structure consists of a biphenyl core, which imparts a degree of rigidity and lipophilicity. One phenyl ring is substituted with a carboxylic acid group at the 4-position, which is ionizable and contributes to aqueous solubility, particularly at higher pH. The other ring bears a methylsulfanyl (methylthio) group at the 4'-position, a functional group that can influence metabolism and receptor interactions.

Summary of Physicochemical Properties

The following table consolidates the available quantitative data for this compound. It is crucial to note that several of these values are predicted through computational models, which, while valuable for initial assessment, should be confirmed by experimental data for critical applications.

PropertyValueSource & Notes
Molecular Weight 244.31 g/mol [7]
Boiling Point 428.9 ± 38.0 °C at 760 mmHg[7][] (Predicted)
Density 1.27 ± 0.1 g/cm³[7] (Predicted)
pKa 4.24 ± 0.10[7] (Predicted)

The Significance of Key Physicochemical Parameters

Understanding the "why" behind these numbers is essential for translating data into actionable insights for drug design.

Acidity (pKa)

The predicted pKa of 4.24 is characteristic of an aromatic carboxylic acid.[7][9] The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms.

  • Causality: At physiological pH (~7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization dramatically increases aqueous solubility but can decrease permeability across lipid-rich cell membranes. Conversely, in the acidic environment of the stomach (pH 1.5-3.5), the compound will be largely in its neutral, less soluble, but more permeable form. This pH-dependent behavior is critical for predicting oral absorption.[4][10]

Solubility

Solubility is a crucial factor determining a drug's bioavailability.[10] For oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid versus an aqueous environment. It is a key determinant of a drug's ability to cross biological membranes.[2][10]

  • Causality: While no experimental LogP value was found, the molecular structure allows for an expert inference. The large, nonpolar biphenyl system contributes significantly to lipophilicity. The polar carboxylic acid and methylsulfanyl groups counteract this to some extent. Achieving an optimal balance between lipophilicity and hydrophilicity is a central goal in medicinal chemistry to ensure both sufficient membrane permeability and adequate aqueous solubility for systemic exposure.[10]

Experimental Protocols for Physicochemical Determination

To ensure trustworthiness and scientific rigor, predicted values must be validated experimentally. The following sections detail standard, self-validating protocols for determining aqueous solubility and pKa.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period.[11]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The presence of undissolved solid must be visible to ensure saturation.[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by careful pipetting or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations.

  • Validation: The reliability of the measurement is confirmed by ensuring the concentration does not change with further equilibration time and by observing the continued presence of excess solid material at the end of the experiment.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to pH buffer prep2 Ensure visible undissolved solid prep1->prep2 equil1 Seal and agitate (24-48h at constant T) prep2->equil1 sep1 Centrifuge or filter to remove solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Analyze concentration (e.g., HPLC-UV) sep2->quant1 quant2 Compare to standard curve quant1->quant2 result Equilibrium Solubility Value quant2->result

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Determination of pKa by Potentiometric Titration

This classical method involves monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.[12][13]

Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. For compounds with low water solubility, a co-solvent (e.g., methanol or DMSO) may be required, though this can slightly alter the apparent pKa. The final concentration should be around 1 mM.[12]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • If starting with the neutral acid, make the solution acidic (e.g., to pH 2) with a strong acid (e.g., 0.1 M HCl).[12]

    • Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette or automatic titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.[12]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The curve will show a characteristic sigmoidal shape.[14] The pKa is the pH at the half-equivalence point—the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the flattest region (buffer region) of the curve.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[12]

G cluster_logic cluster_low_ph Low pH (e.g., Stomach, pH < 3) cluster_high_ph High pH (e.g., Intestine, pH > 6) pKa pKa ≈ 4.2 low_ph_node pH < pKa (Protonated Form Dominates) pKa->low_ph_node high_ph_node pH > pKa (Deprotonated Form Dominates) pKa->high_ph_node low_ph_prop1 Low Aqueous Solubility low_ph_node->low_ph_prop1 low_ph_prop2 High Membrane Permeability low_ph_node->low_ph_prop2 high_ph_prop1 High Aqueous Solubility high_ph_node->high_ph_prop1 high_ph_prop2 Low Membrane Permeability high_ph_node->high_ph_prop2

Caption: Logical Flow of pKa's Impact on Drug Properties.

Context in Chemical Synthesis

This compound, like many biphenyl derivatives, is commonly synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[5] A typical route would involve the coupling of a boronic acid derivative (e.g., 4-(methylsulfanyl)phenylboronic acid) with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) in the presence of a palladium catalyst and a base.[5][6] Understanding the synthesis is relevant for anticipating potential impurities, such as starting materials or homocoupled byproducts, which could influence experimental results.

Conclusion

The physicochemical properties of this compound, particularly its pKa and pH-dependent solubility, are central to its behavior in chemical and biological systems. While computational predictions provide a valuable starting point, the experimental protocols detailed herein offer a robust framework for obtaining the precise, high-quality data required for informed decision-making in drug discovery and development. A comprehensive understanding of these foundational characteristics is indispensable for optimizing lead compounds and minimizing the risk of late-stage failure.

References

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  • How To Find Pka. (n.d.). [Source Not Available].
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Source Not Available].
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Source Not Available].
  • This compound | 728918-90-9. (n.d.). ChemicalBook.
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  • Development of Methods for the Determin
  • How To Determine PKA Of Organic Compounds?. (2025). YouTube.
  • CAS 728918-90-9 4'-Methylsulfanylbiphenyl-4-carboxylic acid. (2016). BOC Sciences.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.. (n.d.).
  • pKa Data Compiled by R. Williams. (2022).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] The synthesis is achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2] Detailed methodologies for the reaction setup, purification, and subsequent structural and purity verification using a suite of analytical techniques are presented. This document is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high-quality outcomes.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that form the structural backbone of numerous pharmacologically active agents and advanced materials.[1] Their rigid, planar structure is a key feature in designing molecules for applications ranging from anti-inflammatory drugs to liquid crystals.[1] The introduction of functional groups, such as the methylsulfanyl (or methylthio) group, onto the biphenyl scaffold allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and material characteristics.

This compound is a valuable synthetic intermediate. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, while the methylsulfanyl group offers a site for potential oxidation or other transformations. This guide details a reliable synthetic route to this compound using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its efficiency and broad substrate scope in forming carbon-carbon bonds.[2]

Synthesis via Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[3] In this case, 4-bromobenzoic acid is coupled with (4-(methylthio)phenyl)boronic acid.

Reaction Scheme:

Principle and Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (the methylsulfanylphenyl moiety) is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.[5][6]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

The choice of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is based on its common use as a reliable precatalyst that readily generates the active Pd(0) species in solution.[7][8] A base is crucial for the transmetalation step; potassium carbonate is a moderately strong base that is effective in this reaction without causing unwanted side reactions like ester hydrolysis.[5][9] A mixed solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic substrates and the inorganic base.[10]

Reactant and Reagent Overview
CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Bromobenzoic acidAryl HalideC₇H₅BrO₂201.02White to off-white crystalline solid.[11]
(4-(Methylthio)phenyl)boronic acidOrganoboron ReagentC₇H₉BO₂S168.02White to pale yellow solid.[12][13]
Tetrakis(triphenylphosphine)palladium(0)CatalystC₇₂H₆₀P₄Pd1155.56Bright yellow crystalline solid, air-sensitive.[8][14]
Potassium CarbonateBaseK₂CO₃138.21White hygroscopic powder.[15]
1,4-Dioxane / WaterSolventC₄H₈O₂ / H₂O-Used in a mixture to facilitate dissolution of all reactants.
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), (4-(methylthio)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.[8]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Follow this by the addition of Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq). The mixture will typically be a yellow suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.[10]

  • Monitoring Progress: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water. Acidify the aqueous solution to a pH of approximately 2-3 using 1M HCl. This protonates the carboxylate, causing the desired product to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether, to yield this compound as a solid.[16][17]

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Spectroscopic Data
AnalysisExpected Result
Appearance White to off-white solid
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Signals in the aromatic region (approx. 7.3-8.2 ppm) corresponding to the biphenyl protons. A singlet at approx. 2.5 ppm for the -SCH₃ protons. A broad singlet at >12 ppm for the -COOH proton.
¹³C NMR Signals for the aromatic carbons (approx. 125-145 ppm), the methyl carbon of the SCH₃ group (approx. 15 ppm), and the carbonyl carbon of the COOH group (approx. 167-172 ppm).
IR Spectroscopy (cm⁻¹) Broad O-H stretch (~2500-3300), sharp C=O stretch (~1680-1710), C-H stretches (~2900-3100), and C=C aromatic stretches (~1400-1600).
Mass Spectrometry Molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight (244.31 g/mol ).
Elemental Analysis %C, %H, and %S values consistent with the molecular formula C₁₄H₁₂O₂S.

Note: Exact spectral values can vary slightly based on the solvent and instrument used.

Explanation of Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the connectivity of atoms. For instance, the distinct singlet for the methylsulfanyl group and the characteristic aromatic signals confirm the successful coupling of the two rings.[1][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of a broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid group.[1][19]

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which allows for the confirmation of its molecular weight and, by extension, its molecular formula.[1]

  • Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point.

  • Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of its constituent elements. This is a fundamental method for confirming the identity of a newly synthesized compound.[1]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start: Reagent Preparation reaction Suzuki-Miyaura Coupling (Reflux under Inert Gas) start->reaction workup Aqueous Work-up & Acidification reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification characterization Full Characterization (NMR, IR, MS, MP, EA) purification->characterization end Pure Product characterization->end

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[20][21][22]

  • (4-(Methylthio)phenyl)boronic Acid: Causes skin and serious eye irritation.[12]

  • Tetrakis(triphenylphosphine)palladium(0): Air and light-sensitive. Handle under an inert atmosphere.[8][23]

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The detailed protocol, from reaction setup to purification and comprehensive characterization, provides researchers with a self-validating system to produce this valuable compound with high purity. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide array of other functionalized biphenyl derivatives, underscoring the power and versatility of modern palladium catalysis in chemical and pharmaceutical research.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-Bromobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Grokipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • chemeurope.com. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • NIH. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(Methylthio)phenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogs to offer valuable insights into its likely structural characteristics. We will delve into its synthesis, the established methodology for its crystal structure determination, and a detailed predictive analysis of its molecular and supramolecular architecture.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in the development of functional materials and therapeutic agents. Their rigid, planar structure provides a versatile scaffold for a wide array of applications, from liquid crystals to potent pharmaceuticals.[1] The introduction of a carboxylic acid moiety enhances the polarity and hydrophilicity of these molecules, which can be crucial for their bioavailability and interaction with biological targets.[1] Furthermore, the incorporation of sulfur-containing functional groups, such as the methylsulfanyl group, is a well-established strategy in drug design to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3]

This compound, with its combination of a biphenyl core, a carboxylic acid, and a methylsulfanyl group, represents a molecule with significant potential for applications in drug discovery and materials science. Understanding its three-dimensional structure is paramount to unlocking this potential, as the spatial arrangement of atoms dictates its physical, chemical, and biological properties.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the well-established Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.

A plausible and commonly employed synthetic route is outlined below:

  • Reactants : 4-bromobenzoic acid and 4-(methylsulfanyl)phenylboronic acid.

  • Catalyst : A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base : A mild base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.

  • Solvent : A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired biphenyl product.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol), add 4-(methylsulfanyl)phenylboronic acid (1.2 equivalents) and an aqueous solution of sodium carbonate (2 M, 2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and then a non-polar solvent like hexane to remove any non-polar impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain single crystals suitable for X-ray diffraction.

Synthetic pathway for this compound.

Crystal Structure Determination: The Single-Crystal X-ray Diffraction Workflow

The gold standard for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the solid state.

The general workflow for determining the crystal structure of a small molecule like this compound is as follows:

  • Crystal Growth : High-quality single crystals are paramount for a successful SC-XRD experiment. Slow evaporation of a saturated solution of the purified compound is a common and effective method for growing suitable crystals.

  • Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

SC_XRD_Workflow start Purified Compound crystal_growth Single Crystal Growth (e.g., Slow Evaporation) start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

General workflow for single-crystal X-ray diffraction analysis.

Predictive Crystal Structure Analysis

As previously mentioned, the specific crystal structure of this compound has not been reported in the crystallographic literature. However, we can make informed predictions about its key structural features by examining the crystal structures of analogous compounds. For this analysis, we will consider the known crystal structure of 4'-methylbiphenyl-4-carboxylic acid as a primary reference, given its close structural similarity.[1]

Molecular Geometry

The molecule is expected to adopt a non-planar conformation. The dihedral angle between the two phenyl rings in substituted biphenyls is typically in the range of 20-50 degrees. This twist arises from the steric hindrance between the ortho-hydrogens on the two rings.

The carboxylic acid group is likely to be nearly coplanar with the phenyl ring to which it is attached, to maximize π-conjugation. The methylsulfanyl group (-S-CH₃) will have a specific orientation relative to its attached phenyl ring, with the C-S-C bond angle expected to be around 100-105 degrees.

Table 1: Predicted Key Geometrical Parameters

ParameterPredicted ValueRationale
Biphenyl Dihedral Angle25-45°Steric hindrance between ortho-hydrogens.
C-S Bond Length~1.75 ÅTypical single bond length between an sp² carbon and sulfur.
S-CH₃ Bond Length~1.81 ÅTypical single bond length between an sp³ carbon and sulfur.
C-C-O (carboxyl) Angle~115°sp² hybridization of the carboxyl carbon.
O-C=O (carboxyl) Angle~125°sp² hybridization of the carboxyl carbon.
Supramolecular Interactions and Crystal Packing

The crystal packing of this compound will be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups.

  • Carboxylic Acid Dimers : It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a very common and stable supramolecular synthon observed in the crystal structures of carboxylic acids.

  • π-π Stacking : The aromatic biphenyl cores are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions may be of the face-to-face or offset face-to-face type.

  • C-H···π Interactions : Weak C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule are also expected to contribute to the overall crystal packing.

  • Sulfur-Mediated Interactions : The methylsulfanyl group can participate in weak C-H···S hydrogen bonds and potentially S···π interactions, which would add another layer of complexity and stability to the crystal structure.

Crystal_Packing cluster_pi_stack π-π Stacking mol1 This compound COOH mol2 HOOC This compound mol1:f1->mol2:f1 O-H···O Hydrogen Bond Dimer mol3 This compound COOH mol1:f0->mol3:f0 π-π Interaction mol4 HOOC This compound mol2:f0->mol4:f0 π-π Interaction

Sources

A Technical Guide to the Spectroscopic Characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, grounded in established scientific principles.

Introduction

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a methylsulfanyl group at the 4'-position. This substitution pattern imparts specific electronic and structural features that are crucial for its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide presents a detailed examination of its NMR, IR, and MS spectra, offering insights into the structural nuances of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the biphenyl system.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.05d, J ≈ 8.5 Hz2HH-2, H-6
~7.80d, J ≈ 8.5 Hz2HH-3, H-5
~7.65d, J ≈ 8.5 Hz2HH-2', H-6'
~7.35d, J ≈ 8.5 Hz2HH-3', H-5'
~2.50s3H-SCH₃

Interpretation and Rationale:

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methylsulfanyl and carboxylic acid groups.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, around 13.0 ppm, due to deshielding and hydrogen bonding with the DMSO solvent.

  • Aromatic Protons: The biphenyl system gives rise to two sets of AA'BB' spin systems.

    • The protons on the phenyl ring bearing the carboxylic acid (H-2, H-6, H-3, H-5) are deshielded due to the electron-withdrawing nature of the carboxyl group. The ortho protons (H-2, H-6) are expected to resonate at a lower field (~8.05 ppm) than the meta protons (H-3, H-5) (~7.80 ppm).

    • The protons on the phenyl ring with the methylsulfanyl group (H-2', H-6', H-3', H-5') are influenced by the electron-donating nature of the sulfur atom. The ortho protons (H-2', H-6') are anticipated to be at a lower field (~7.65 ppm) compared to the meta protons (H-3', H-5') (~7.35 ppm).

  • Methylsulfanyl Protons: The three protons of the methyl group attached to the sulfur atom are predicted to appear as a sharp singlet at approximately 2.50 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.5-COOH
~145.0C-4
~140.0C-1'
~138.5C-4'
~130.0C-2, C-6
~129.5C-1
~127.0C-3', C-5'
~126.5C-2', C-6'
~125.5C-3, C-5
~14.5-SCH₃

Interpretation and Rationale:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected at the most downfield position, around 167.5 ppm.

  • Aromatic Carbons: The aromatic region will display signals for the twelve carbons of the biphenyl core. The quaternary carbons (C-1, C-4, C-1', C-4') will have distinct chemical shifts influenced by their substituents. The protonated carbons will appear as doublets in a DEPT-135 experiment.

  • Methylsulfanyl Carbon: The methyl carbon of the methylsulfanyl group is predicted to be the most upfield signal, at approximately 14.5 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ = 39.52 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1685StrongC=O stretch (Carboxylic acid)
~1605, ~1490MediumC=C stretch (Aromatic rings)
~1300MediumC-O stretch (Carboxylic acid)
~840StrongC-H out-of-plane bend (para-disubstituted rings)

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

  • O-H Stretch: A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[1]

  • C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[2]

  • C=C Stretches: Medium intensity bands in the 1605-1490 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic rings.

  • C-O Stretch: A medium intensity band around 1300 cm⁻¹ corresponds to the C-O stretching vibration of the carboxylic acid.

  • C-H Bends: A strong band around 840 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the para-disubstituted aromatic rings.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Processing: Perform a background subtraction using a blank KBr pellet.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
244High[M]⁺ (Molecular Ion)
227Medium[M - OH]⁺
199Medium[M - COOH]⁺
181Low[M - COOH - H₂S]⁺
152Low[Biphenyl]⁺

Interpretation and Rationale:

The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is predicted at m/z 244, corresponding to the molecular weight of the compound (C₁₄H₁₂O₂S).

  • Key Fragmentations:

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 227.

    • Decarboxylation (loss of -COOH) would lead to a significant fragment at m/z 199.

    • Subsequent fragmentation of the m/z 199 ion could involve the loss of a thioformaldehyde molecule (H₂S) to give a fragment at m/z 181.

    • Cleavage of the C-C bond between the two phenyl rings could lead to a biphenyl radical cation at m/z 152.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4'-Methylsulfanyl- biphenyl-4-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and detailed characterization of this compound. The predicted spectroscopic data, based on the analysis of structurally related compounds and fundamental principles, offers a reliable reference for researchers working with this molecule. This guide serves as a practical resource for the acquisition, interpretation, and validation of spectroscopic data, ensuring scientific integrity in chemical and pharmaceutical research.

References

  • NIST. Biphenyl-4-carboxylic acid. [Link]

  • Royal Society of Chemistry. Spectra and physical data of biphenyl derivatives. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

Sources

Biological activity of substituted biphenyl-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Biphenyl-4-Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The Biphenyl-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules.[1] Its structural rigidity and the ability to position substituents in a well-defined three-dimensional space make it an attractive scaffold for interacting with biological targets. When functionalized with a carboxylic acid group at the 4-position, the resulting biphenyl-4-carboxylic acid core becomes a versatile starting point for developing novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted biphenyl-4-carboxylic acids, intended for researchers and professionals in drug discovery and development. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, supported by detailed experimental protocols and mechanistic insights.

Synthesis of Substituted Biphenyl-4-Carboxylic Acids: A Generalized Approach

The synthesis of substituted biphenyl-4-carboxylic acids often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1] This reaction facilitates the formation of a carbon-carbon bond between a boronic acid and a halide, catalyzed by a palladium complex.[1]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a substituted biphenyl-4-carboxylic acid from a substituted boronic acid and a halobenzoic acid.

Materials:

  • Substituted phenylboronic acid

  • Substituted halobenzoic acid (e.g., 4-bromobenzoic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the substituted halobenzoic acid (1 equivalent), the substituted phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition of the boronic acid.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.

Visualization of the Synthetic Workflow

Suzuki_Coupling Reactants Substituted Halobenzoic Acid + Substituted Phenylboronic Acid Reaction_Vessel Reaction Mixture in Solvent Reactants->Reaction_Vessel 1. Add Catalyst_Base Pd Catalyst + Base Inert Atmosphere Catalyst_Base->Reaction_Vessel 2. Add Heating Heat (80-110°C) Stirring Reaction_Vessel->Heating 3. React Workup Acidic Workup (e.g., 1M HCl) Heating->Workup 4. Quench & Precipitate Purification Purification (Recrystallization/ Chromatography) Workup->Purification 5. Isolate & Purify Product Substituted Biphenyl-4-Carboxylic Acid Purification->Product

Caption: Generalized workflow for the synthesis of substituted biphenyl-4-carboxylic acids via Suzuki-Miyaura coupling.

Anti-inflammatory Activity

A significant area of investigation for substituted biphenyl-4-carboxylic acids is their potential as anti-inflammatory agents.[2][3] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, which is often crucial for their activity.[3]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism by which many biphenyl-4-carboxylic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

Visualization of the COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Biphenyl_Acid Substituted Biphenyl-4-Carboxylic Acid Biphenyl_Acid->COX_Enzyme Inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by substituted biphenyl-4-carboxylic acids.

In Vivo Evaluation of Anti-inflammatory Activity

A standard and reliable method for assessing in vivo anti-inflammatory activity is the carrageenan-induced rat paw edema model.[2][3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: The animals are divided into groups (e.g., control, standard drug, test compounds) and fasted overnight with free access to water.

  • Drug Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).[2][3] The control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Self-Validating System: This protocol includes a positive control (standard drug) and a negative control (vehicle), allowing for the validation of the experimental setup and the reliable assessment of the test compounds' activity.

Summary of Anti-inflammatory Activity Data
Compound/SubstitutionAnimal ModelDose% Inhibition of Edema (at 3h)Reference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideCarrageenan-induced paw edema100 mg/kgSignificant reduction compared to control[4]
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amidesCarrageenan-induced paw edema10 mg/kgSignificant activities[2][3]

Anticancer Activity

Substituted biphenyl-4-carboxylic acids have also emerged as promising candidates for anticancer drug development.[1][5][6][7][8] Their mechanisms of action can be diverse, targeting various pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action
  • EGFR Tyrosine Kinase Inhibition: Some derivatives act as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[5][6] Allosteric inhibition is an attractive strategy to overcome resistance to traditional ATP-competitive inhibitors.[5][6]

  • Cell Cycle Arrest and Apoptosis Induction: Certain compounds can block the cell cycle at specific phases (e.g., G0/G1 or G2/M) and induce programmed cell death (apoptosis) in cancer cells.[7][8] For instance, one derivative was shown to inhibit Cdk4, a crucial regulator of the G1 phase, and also to interfere with tubulin polymerization, affecting the G2/M phase.[7][8]

In Vitro Evaluation of Anticancer Activity

The initial screening of potential anticancer agents typically involves in vitro cytotoxicity assays using various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][5][6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualization of the In Vitro Anticancer Screening Workflow

Anticancer_Screening cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Cancer Cell Lines (e.g., MCF-7, HCT-116) Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with varying concentrations of Biphenyl-4-Carboxylic Acid Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Analysis Calculate IC50 Values Measurement->Analysis End Identify Potent Compounds Analysis->End

Caption: Workflow for in vitro anticancer screening of substituted biphenyl-4-carboxylic acids.

Summary of Anticancer Activity Data
Compound/SubstitutionCell LineIC50 (µM)Reference
Compound S4 (a 4'-hydroxybiphenyl-4-carboxylic acid derivative)HCT-116Comparable to Erlotinib[5][6]
Benzyloxy substituted biphenyl carboxylic acid (3j)MCF-79.92 ± 0.97[1]
Benzyloxy substituted biphenyl carboxylic acid (3j)MDA-MB-2319.54 ± 0.85[1]
Unsubstituted biphenyl carboxylic acid (3a)MCF-710.14 ± 2.05[1]
Unsubstituted biphenyl carboxylic acid (3a)MDA-MB-23110.78 ± 2.58[1]

Antimicrobial Activity

The biphenyl scaffold is also present in compounds with notable antimicrobial properties.[9][10] Derivatives of biphenyl-4-carboxylic acid have been investigated for their efficacy against various bacterial and fungal strains.[11]

In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.[9][11]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Summary of Antimicrobial Activity Data
Compound/SubstitutionMicrobial StrainMIC (µg/mL)Reference
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)Methicillin-resistant S. aureus3.13[12][13]
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m)Methicillin-resistant S. aureus6.25[12][13]
Ethyl 4-biphenyl carboxylateCandida albicans, C. tropicalis512 - 1024[11]
Decanoyl 4-biphenyl carboxylateCandida spp.512[11]

Structure-Activity Relationships (SAR)

The biological activity of biphenyl-4-carboxylic acids is highly dependent on the nature and position of the substituents on the biphenyl rings.[9][14]

  • For Antibacterial Activity: The presence of a strong electron-withdrawing group (e.g., trifluoromethyl) on one phenyl ring and hydroxyl groups on the other can be beneficial for activity against both Gram-positive and Gram-negative bacteria.[12][15] Fluorine substitution has also been shown to enhance antibacterial activity.[9]

  • For Anti-inflammatory Activity: The addition of bulky heterocyclic moieties, such as thiazolidinones, to the carboxylic acid group can lead to significant anti-inflammatory effects.[2][3] Halogen substitutions on the aromatic rings can further enhance this activity.[16]

  • For Anticancer Activity: The presence of a benzyloxy group has been shown to result in potent activity against breast cancer cell lines.[1]

  • General Considerations: The planarity or coplanarity of the biphenyl rings, influenced by ortho-substituents, can affect the molecule's ability to bind to its biological target.[14]

Visualization of Key SAR Findings

SAR_Summary cluster_substituents Substituent Effects on Biological Activity cluster_activities Resulting Activities Biphenyl_Core Biphenyl-4-Carboxylic Acid Core Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CF3, -F) Hydroxyl_Groups Hydroxyl Groups (-OH) Bulky_Heterocycles Bulky Heterocycles (on COOH) Benzyloxy_Group Benzyloxy Group Antibacterial Enhanced Antibacterial Electron_Withdrawing->Antibacterial Hydroxyl_Groups->Antibacterial Anti_inflammatory Enhanced Anti-inflammatory Bulky_Heterocycles->Anti_inflammatory Anticancer Potent Anticancer Benzyloxy_Group->Anticancer

Caption: Summary of key structure-activity relationships for substituted biphenyl-4-carboxylic acids.

Conclusion and Future Directions

Substituted biphenyl-4-carboxylic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of this scaffold, particularly through robust methods like the Suzuki-Miyaura coupling, allows for extensive structural modifications to optimize potency and selectivity for various therapeutic targets. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising activity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy and Toxicity: Advancing the most promising candidates to more complex animal models to evaluate their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the biphenyl-4-carboxylic acid core holds significant potential for the discovery of next-generation therapeutic agents.

References

  • Siddiqui, N., et al. (2007). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available at: [Link]

  • Yadav, P., et al. (2024). Synthesis, antibacterial activity, structure–activity relationship, and molecular docking studies of F‐ and CF3‐substituted biphenyl derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. SciSpace. Available at: [Link]

  • Deep, A., et al. (2007). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science. Available at: [Link]

  • Patel, H. V., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry.
  • Unknown. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Mahale, S., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. Available at: [Link]

  • Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. Available at: [Link]

  • Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, A., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

  • Unknown. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Siddiqui, N., et al. (2007). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Available at: [Link]

  • Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed. Available at: [Link]

  • Unknown. (n.d.).
  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate. Available at: [Link]

  • Khan, F. A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

  • Unknown. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
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Mechanism of action for biphenyl carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for Biphenyl Carboxylic Acid Analogs

Abstract

Biphenyl carboxylic acid analogs represent a cornerstone in modern medicinal chemistry, most notably embodied by the angiotensin II receptor blockers (ARBs), or "sartans." These compounds have revolutionized the management of hypertension and cardiovascular disease. However, their mechanism of action is often more complex than simple receptor antagonism. Certain analogs exhibit a fascinating polypharmacology, engaging with nuclear receptors to produce broader metabolic effects. This guide provides an in-depth exploration of the dual mechanisms of action associated with this chemical class, grounded in the experimental methodologies required to elucidate and validate these activities. We will dissect the primary mechanism of G-protein coupled receptor (GPCR) antagonism and the secondary mechanism of nuclear receptor modulation, offering both the theoretical framework and the practical, self-validating protocols for their investigation.

Part 1: The Primary Mechanism - Angiotensin II Type 1 (AT1) Receptor Antagonism

The principal therapeutic effect of many biphenyl carboxylic acid analogs, such as losartan, valsartan, and telmisartan, stems from their activity within the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4] A key effector molecule in this system is angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention.[5][6] These effects are mediated primarily through the Angiotensin II Type 1 (AT1) receptor, a Gq-coupled GPCR.[7][8]

Biphenyl carboxylic acid analogs are structurally designed to act as selective, competitive antagonists of the AT1 receptor.[1][9] By binding to the AT1 receptor, they prevent Ang II from exerting its pressor effects, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6][10][11] This targeted blockade provides a more complete inhibition of the RAAS at the receptor level compared to other strategies like ACE inhibition.[9][12]

Visualizing the Pathway and Point of Intervention

The following diagram illustrates the RAAS cascade and the specific point of inhibition by biphenyl carboxylic acid analogs.

RAAS_Pathway cluster_Systemic Systemic Effects cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_Retention Na+ & Water Retention (in Kidney) Aldosterone->Na_Retention Na_Retention->BP_Increase Biphenyl_Analog Biphenyl Carboxylic Acid Analog (ARB) Biphenyl_Analog->AT1_Receptor Blocks Renin Renin (from Kidney) ACE ACE (from Lungs)

Caption: The Renin-Angiotensin-Aldosterone System and ARB Mechanism.

Experimental Validation of AT1 Receptor Interaction

To rigorously characterize an analog's activity at the AT1 receptor, a multi-step experimental approach is essential. We begin by confirming direct physical interaction and then proceed to measure the functional consequences of that interaction.

Causality: Before assessing function, we must first prove that the compound physically binds to the intended target. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity (Ki) for a receptor.[13][14] This assay measures the ability of an unlabeled test compound (the biphenyl carboxylic acid analog) to displace a known radioactive ligand that has high affinity and specificity for the AT1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound.[15]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[15]

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate. The membranes and anything bound to them will be trapped on the filter.[15][16]

  • Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Allow the filters to dry, then add a scintillation cocktail.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki (dissociation constant of the inhibitor) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled AT1 antagonist). Specific binding is the difference between the two. A successful assay will show a dose-dependent decrease in specific binding with increasing concentrations of the test compound.

Caption: Workflow for a competitive radioligand binding assay.

Causality: Having confirmed binding, we must now demonstrate functional antagonism. Since the AT1 receptor is Gq-coupled, its activation by Ang II leads to the activation of phospholipase C, generation of inositol triphosphate (IP3), and a subsequent release of calcium (Ca²⁺) from intracellular stores.[17][18] An antagonist will block this Ang II-induced Ca²⁺ flux. This is a robust, high-throughput method for measuring functional receptor activity.[19][20]

Methodology:

  • Cell Preparation: Seed cells expressing the AT1 receptor into a black, clear-bottom 96- or 384-well plate and culture overnight.[21]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[21]

  • Compound Pre-incubation: Add varying concentrations of the biphenyl carboxylic acid analog (the antagonist) to the wells and incubate for a set period (e.g., 15-30 minutes).

  • Signal Detection: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will first measure the baseline fluorescence.

  • Agonist Challenge: The instrument will then automatically inject a fixed concentration of Ang II (typically an EC80 concentration, which gives 80% of the maximal response) into all wells.

  • Quantification: The reader records the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular Ca²⁺.[18]

  • Data Analysis: The antagonist's effect is seen as a dose-dependent inhibition of the Ang II-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine its IC50.

Self-Validation: The assay must include wells with cells only (baseline), cells + Ang II (maximum signal), and cells + a known potent antagonist + Ang II (inhibited signal). The test compound should produce a dose-response curve between the maximum and inhibited signals.

Causality: To provide orthogonal evidence of functional antagonism, we can measure a downstream signaling event. GPCR activation, including that of the AT1 receptor, can lead to the phosphorylation and activation of the MAP kinases ERK1 and ERK2.[22][23] An antagonist will block this agonist-induced phosphorylation. This assay validates the mechanism through a different signaling branch.

Methodology:

  • Cell Culture and Starvation: Plate AT1R-expressing cells and grow to ~80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-24 hours prior to the assay.[22]

  • Antagonist Pre-treatment: Pre-incubate the starved cells with varying concentrations of the biphenyl carboxylic acid analog for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of Ang II (EC80) for a short period (typically 5-10 minutes) at 37°C.

  • Cell Lysis: Immediately stop the stimulation by aspirating the medium and adding ice-cold lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22][24]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Using BSA instead of milk is crucial for phospho-antibodies.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

  • Data Analysis and Normalization:

    • Capture the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[22]

    • Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal for each lane.

    • Plot the normalized p-ERK signal inhibition against the log concentration of the antagonist to calculate the IC50.

Self-Validation: The inclusion of positive (Ang II stimulation alone) and negative (unstimulated) controls is essential. The total ERK blot serves as an internal loading control, validating that any observed changes in p-ERK are due to signaling events, not differences in the amount of protein loaded.

Summary of AT1 Receptor Activity Data
Analog ExampleBinding Affinity (Ki, nM)Ca²⁺ Mobilization (IC50, nM)p-ERK Inhibition (IC50, nM)
Losartan 8.52530
Valsartan 3.21012
Telmisartan 1.13.54.0
Analog X (Inactive) >10,000>10,000>10,000

Note: Data are hypothetical and for illustrative purposes.

Part 2: The Secondary Mechanism - PPARγ Modulation

Beyond their primary role as ARBs, some biphenyl carboxylic acid analogs possess a second, distinct mechanism of action: the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[25] PPARγ is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[26] It is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[27]

Telmisartan is the most prominent example of an ARB that also functions as a partial agonist of PPARγ.[25][28] This dual activity is attributed to its unique molecular structure, which allows it to bind to and activate the PPARγ ligand-binding domain.[28] This partial agonism can improve glucose and lipid metabolism, offering additional therapeutic benefits for patients with metabolic syndrome or type 2 diabetes, often without the side effects associated with full PPARγ agonists.[25][27]

Visualizing the PPARγ Signaling Pathway

PPARg_Pathway cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Telmisartan_cyto Telmisartan Telmisartan_nuc Telmisartan Telmisartan_cyto->Telmisartan_nuc Enters Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Gene_Expression->Metabolic_Effects Telmisartan_nuc->PPARg Binds & Activates

Caption: PPARγ activation pathway by Telmisartan.

Experimental Validation of PPARγ Activity

Causality: To confirm that a compound acts as a PPARγ agonist, we must demonstrate its ability to induce the transcription of genes regulated by this receptor. A reporter gene assay is the most direct and common method to measure this ligand-dependent transactivation.

Methodology:

  • Plasmid Constructs: This assay requires two key plasmids:

    • Expression Plasmid: Encodes the full-length human PPARγ protein.

    • Reporter Plasmid: Contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter with multiple copies of the PPAR Response Element (PPRE).

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or CV-1) with both the PPARγ expression plasmid and the PPRE-reporter plasmid. A third plasmid, such as one expressing Renilla luciferase, is often included as a control for transfection efficiency.

  • Compound Treatment: After allowing the cells to recover and express the proteins (~24 hours), treat them with various concentrations of the test compound (e.g., telmisartan), a known full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).[28]

  • Incubation: Incubate the cells for 18-24 hours to allow for ligand binding, receptor activation, and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the primary reporter signal (Firefly) to the transfection control signal (Renilla) for each well.

    • Calculate the "fold activation" by dividing the normalized signal of the compound-treated wells by the normalized signal of the vehicle control wells.

    • Plot the fold activation against the log concentration of the compound to generate a dose-response curve and determine the EC50 (concentration for 50% maximal activation) and Emax (maximum activation level).

    • A partial agonist like telmisartan will have a lower Emax compared to a full agonist like rosiglitazone.[25][28]

Self-Validation: The inclusion of a potent full agonist (rosiglitazone) establishes the maximum possible response of the system. A "no PPARγ plasmid" control should show no response to any compound, confirming the result is target-specific. The transfection control plasmid validates that differences in signal are due to compound activity, not variations in cell number or transfection efficiency.

Caption: Workflow for a PPARγ reporter gene assay.

Summary of PPARγ Activity Data
Analog ExampleReceptor TargetMax Activation (% of Rosiglitazone)Potency (EC50, µM)
Rosiglitazone PPARγ100%0.1
Telmisartan PPARγ~25-30%[27]5.0
Losartan PPARγ<5%>10
Valsartan PPARγ<5%>10

Note: Data are representative and based on published findings.[28]

Conclusion and Future Directions

The mechanism of action for biphenyl carboxylic acid analogs is a prime example of rational drug design, leading to potent and selective AT1 receptor antagonists. The experimental cascade—from binding assays to functional cellular and downstream signaling assays—provides a robust, self-validating framework for characterizing this primary mechanism.

Furthermore, the discovery of PPARγ modulation by certain analogs like telmisartan highlights the potential for beneficial polypharmacology. This dual activity, targeting both a GPCR and a nuclear receptor, offers a synergistic approach to treating complex cardiometabolic diseases. The methodologies detailed herein are critical for identifying and optimizing these dual-action molecules. Future research in this area will likely focus on fine-tuning the balance between AT1 receptor antagonism and selective PPAR modulation to develop next-generation therapeutics with enhanced efficacy and improved safety profiles for treating the intertwined pathologies of hypertension and metabolic syndrome.

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An In-Depth Technical Guide to the Solubility Profile of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poorly soluble compounds present significant challenges throughout the drug discovery and development pipeline, impacting everything from initial high-throughput screening to final formulation.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a novel compound of interest. Lacking readily available public data, this document serves as a methodological blueprint. It combines theoretical principles with robust, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to generate a complete and reliable solubility profile. We will detail the "gold standard" thermodynamic shake-flask method and a higher-throughput kinetic solubility assay, explain the critical role of pH as dictated by the Henderson-Hasselbalch equation, and provide frameworks for solvent selection and data interpretation.

Introduction to this compound

Chemical Structure and Predicted Physicochemical Properties

This compound (CAS 728918-90-9) is a biphenyl carboxylic acid derivative. Its structure features a carboxylic acid group, making it an acidic molecule, and a methylsulfanyl (methylthio) group.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₂O₂S[3]

  • Molecular Weight: 258.31 g/mol

  • IUPAC Name: 4'-(Methylsulfanyl)biphenyl-4-carboxylic acid[3]

While experimental data is scarce, we can predict key physicochemical properties that will govern its solubility:

  • pKa: The carboxylic acid moiety (–COOH) is the primary ionizable group. For similar benzoic acids, the pKa is typically around 4.2. The electronic effects of the biphenyl and methylsulfanyl groups will modulate this value. An accurate, experimentally determined pKa is essential for understanding pH-dependent solubility.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The biphenyl core is highly lipophilic, while the carboxylic acid is hydrophilic. The methylsulfanyl group adds moderate lipophilicity. This structure suggests a relatively high LogP, indicating a predisposition for low aqueous solubility, particularly in its non-ionized form.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The sulfur atom in the methylsulfanyl group is a weak hydrogen bond acceptor.

The Significance of Solubility in Drug Development

Solubility is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[4] A compound must dissolve to be absorbed from the gastrointestinal tract into the bloodstream for oral delivery.[1] Insufficient solubility can lead to:

  • Failure in Preclinical and Clinical Stages: Low bioavailability may render an otherwise potent compound therapeutically useless.[2][4]

  • Inaccurate Bioassay Results: Compound precipitation in in-vitro assays can lead to unreliable data and misleading structure-activity relationships (SAR).[1]

  • Formulation Hurdles: Developing a viable dosage form for a poorly soluble drug is often a complex and costly endeavor.[5][2]

Therefore, determining the solubility profile as early as possible is a critical, risk-mitigating step in the drug discovery process.[2][4]

Theoretical Framework for Solubility

Core Principles: Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar or charged solutes.

  • Non-polar Solvents (e.g., hexane, toluene) are better for dissolving non-polar, lipophilic solutes.

Given its biphenyl core, this compound possesses significant non-polar character. However, the carboxylic acid group provides a polar, ionizable handle. This amphiphilic nature suggests its solubility will be highly dependent on the solvent system and, crucially, on the pH of aqueous media.

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For an ionizable compound like a carboxylic acid, solubility in aqueous media is profoundly influenced by pH. The Henderson-Hasselbalch equation provides the theoretical foundation for this relationship.[7][8][9]

The equation is: pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [HA] is the concentration of the neutral, protonated acid (the less soluble form).

  • [A⁻] is the concentration of the ionized, deprotonated conjugate base (the more soluble form).

Causality Explained:

  • At pH << pKa: The compound exists predominantly in its neutral, protonated form (HA). This form is less polar and thus has lower aqueous solubility, referred to as the intrinsic solubility (S₀) .

  • At pH = pKa: The concentrations of the ionized and non-ionized forms are equal.

  • At pH >> pKa: The compound exists predominantly in its ionized, deprotonated form (A⁻). This form is charged, more polar, and significantly more water-soluble.

Therefore, the total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form and the concentration of the soluble ionized form. This relationship underscores the necessity of measuring solubility across a range of pH values, particularly for ionizable compounds.[7][9][10]

Experimental Determination of Solubility

Direct experimental measurement is the only definitive way to determine a compound's solubility. We will detail two primary methods: the thermodynamic "shake-flask" method for definitive data and the kinetic method for high-throughput screening.

Pre-Analysis and Solvent Selection Strategy

A logical approach to solvent selection is critical. The workflow below guides the process from initial screening to selecting solvents relevant for formulation and preclinical studies.

Solvent_Selection_Workflow A Start: Characterize Compound (this compound) B Aqueous Solubility Screen (pH 2.0, 6.8, 7.4) A->B C Organic Solvent Screen (Polar & Non-polar) A->C D Is Aqueous Solubility > 60 µg/mL? B->D F Explore Co-Solvent Systems (e.g., Ethanol/Water, PEG/Water) C->F E Proceed with Aqueous System (Buffers, Saline) D->E Yes D->F No H Finalize Solvents for Full Characterization (Shake-Flask Method) E->H G Consider Non-Aqueous Formulations (e.g., Lipid-based) F->G G->H

Caption: Solvent selection workflow for solubility testing.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" as it measures the solubility of a compound under equilibrium conditions, providing the most reliable and relevant data for thermodynamic solubility.[11][12]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.

    • Expert Insight: "Excess" is critical. Visually confirm that undissolved solid remains at the end of the experiment to ensure saturation was achieved.[11] A good starting point is 1-2 mg of compound in 1 mL of solvent.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., buffers at pH 2.0, 6.8, 7.4; ethanol; propylene glycol) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24 to 48 hours.

    • Expert Insight: 24 hours is often sufficient, but for compounds that may have stable polymorphs or slow dissolution kinetics, extending to 48 or even 72 hours is a self-validating step. Running a time-point experiment (e.g., sampling at 24h and 48h) can confirm that equilibrium has been reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove all undissolved solids.

    • Trustworthiness Check: The first few drops of filtrate should be discarded to prevent errors from potential filter adsorption.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use the curve to determine the concentration of the dissolved compound in the filtrate, which represents its thermodynamic solubility.

Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility assays are used in early drug discovery for rapid assessment of a large number of compounds.[4][13][14] The method measures the solubility of a compound precipitating out of a solution when an organic stock solution (usually DMSO) is introduced into an aqueous buffer.[13][15]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates. The amount of compound remaining in the solution after a short incubation is measured.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plating: In a 96-well microplate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells and mix immediately. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a short period, typically 1 to 2 hours.[13]

  • Analysis (Nephelometry):

    • Measurement: Place the plate in a nephelometer and measure the light scattering caused by precipitated particles.[2][14]

    • Interpretation: Higher light scattering indicates lower solubility. The kinetic solubility is often reported as the concentration at which precipitation is first observed.

  • Analysis (Direct UV or LC-MS/MS):

    • Separation: Filter the plate contents using a solubility filter plate (e.g., 96-well format with 0.45 µm filters) via centrifugation.[13][15]

    • Quantification: Transfer the clear filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Alternatively, use LC-MS/MS for higher sensitivity and specificity.[13] The concentration is determined against a calibration curve.

Data Interpretation and Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Illustrative Solubility Profile for this compound

Solvent SystemMethodTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
0.1 M HCl (pH ~1.2)Thermodynamic25< 1< 3.9
Acetate Buffer (pH 4.5)Thermodynamic251558.1
PBS (pH 7.4)Thermodynamic25250967.8
PBS (pH 7.4)Kinetic25180696.8
EthanolThermodynamic25> 10,000> 38,710
Propylene GlycolThermodynamic255,00019,355

Note: Data in this table is illustrative and must be replaced with experimentally determined values.

The illustrative data clearly shows the expected pH-dependent solubility, with very low solubility at acidic pH (where the molecule is neutral) and significantly higher solubility at neutral pH (where it is ionized). The difference between thermodynamic and kinetic values is also highlighted; kinetic solubility is often higher due to the formation of supersaturated solutions but can sometimes be lower depending on the assay format.[11]

Exp_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add precise volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F

Caption: Workflow for the Thermodynamic Shake-Flask Method.

Safety and Handling Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions for related biphenyl carboxylic acids should be followed.[16][17][18]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[17]

  • Exposure Routes: May cause skin, eye, and respiratory irritation.[18]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17]

    • Skin Contact: Wash off with soap and plenty of water.[17]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a comprehensive, methodology-focused framework for determining the solubility of this compound. By grounding experimental work in the theoretical principles of polarity and pH-dependence, researchers can generate a robust and reliable solubility profile. The detailed protocols for both thermodynamic and kinetic solubility assays offer tools for definitive characterization and high-throughput screening, respectively. A thorough understanding of this compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for its successful progression through the drug development process, informing everything from bioassay design to preclinical formulation and predicting in vivo behavior.

References

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  • Shen, T., & Clark, W. C. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(20), 11447-11487.
  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Karimi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
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  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.
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  • Dissolution Technologies. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Yalkowsky, S. H., & Te, E. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]

  • Aryal, S. (2023, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

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Theoretical Investigations into the Electronic Structure and Conformational Dynamics of Methylsulfanyl Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The biphenyl scaffold is a cornerstone in the architecture of pharmaceuticals and functional materials. The introduction of sulfur-containing substituents, such as the methylsulfanyl (-SCH₃) group, provides a powerful tool for modulating the electronic and steric properties of these molecules, thereby fine-tuning their biological activity and material characteristics. Understanding the intricate relationship between the three-dimensional structure and the electronic landscape of methylsulfanyl biphenyls is paramount for rational design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to study these systems. We delve into the causality behind selecting specific computational methods, present detailed protocols for their execution, and synthesize the expected findings, bridging the gap between molecular conformation and electronic properties.

Introduction: The Significance of Substituted Biphenyls

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry and materials science. Its semi-rigid yet conformationally flexible nature allows it to serve as a versatile scaffold for presenting functional groups in a defined spatial orientation. The introduction of a methylsulfanyl group is of particular interest; sulfur's unique properties, including its various oxidation states and its ability to act as both an electrophile and a nucleophile, impart a wide range of chemical reactivity and potential for biological interactions.[1] Theoretical and computational studies are indispensable for elucidating the subtle structure-property relationships that govern the function of these molecules at the atomic level.

The Conformational Landscape of Biphenyls

The single most important geometric parameter in a biphenyl system is the inter-ring dihedral angle (φ). In an unsubstituted biphenyl, steric hindrance between the ortho-hydrogens on adjacent rings prevents a fully planar conformation in the gaseous state, resulting in a twisted structure with a dihedral angle of approximately 45°.[2] This twist is a delicate balance between two opposing forces:

  • π-Conjugation: Favors a planar conformation (φ = 0°) to maximize the overlap of p-orbitals between the rings, leading to electronic delocalization.

  • Steric Hindrance: Favors a perpendicular conformation (φ = 90°) to minimize steric repulsion between substituents on the rings, particularly those in the ortho positions.[3][4]

The introduction of a methylsulfanyl group, especially at an ortho-position, significantly increases this steric strain, forcing a larger dihedral angle and consequently disrupting the electronic communication between the phenyl rings.[5] Understanding this rotational energy barrier is crucial for predicting the molecule's stable conformations and its resulting electronic behavior.

Core Theoretical Methodologies

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) stands as the predominant method for investigating the electronic structure of medium-sized organic molecules like methylsulfanyl biphenyls.[6][7] Its popularity stems from a favorable balance between computational cost and accuracy, making it feasible to study complex systems without sacrificing qualitative or often quantitative reliability.

  • Causality in Functional Selection: The choice of the exchange-correlation functional is critical.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a robust and widely used choice for geometry optimizations and electronic property calculations of organic molecules, providing a solid baseline.[8][9]

    • M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This meta-hybrid GGA functional is often superior for systems where non-covalent interactions, such as dispersion forces, are important.[1][10] This is particularly relevant in twisted biphenyls where intramolecular interactions can influence conformational preferences.

  • The Role of the Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style (e.g., 6-31G(d,p)): A good starting point for initial geometry optimizations, offering a reasonable compromise between speed and accuracy.[9]

    • Correlation-Consistent (e.g., cc-pVTZ): Provides a more accurate description of the electron distribution and is recommended for final single-point energy calculations to obtain high-quality electronic properties.[8]

Workflow for Theoretical Analysis

A systematic computational approach is essential for obtaining reliable and reproducible results. The workflow typically involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent calculation of electronic properties.

G cluster_0 Structure Preparation cluster_1 Conformational Analysis cluster_2 Electronic Property Calculation Build 1. Build Initial Structure (e.g., 4-methylsulfanyl biphenyl) PES 2. Potential Energy Surface Scan (Vary Dihedral Angle) Build->PES Opt 3. Geometry Optimization (Find Energy Minima) PES->Opt Freq 4. Frequency Calculation (Confirm True Minima) Opt->Freq SP 5. Single-Point Energy Calculation (Higher Level of Theory) Freq->SP Props 6. Calculate Properties (HOMO, LUMO, MEP, NBO) SP->Props Analysis Analysis Props->Analysis Interpret Results

Caption: A typical computational workflow for analyzing methylsulfanyl biphenyls.

Analysis of Electronic Structure

Once a stable, optimized geometry is obtained, a wealth of information about the molecule's electronic character can be extracted.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability.[9] For methylsulfanyl biphenyls, the position of the -SCH₃ group and the dihedral angle will significantly alter the energies and spatial distributions of these orbitals. For instance, a planar conformation allows for greater delocalization, often raising the HOMO energy and lowering the LUMO energy, thus reducing the gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[11] It is particularly useful for quantifying hyperconjugative interactions, such as the donation of electron density from a sulfur lone pair (n) into an antibonding orbital of the phenyl ring (π). This n → π interaction can significantly influence the electronic character and reactivity of the system.[1]

G cluster_0 Molecular Geometry cluster_1 Electronic Properties cluster_2 Predicted Behavior Geom Dihedral Angle (φ) Substituent Position Elec π-Conjugation HOMO/LUMO Energies Charge Distribution (MEP) Geom:f0->Elec:f0 Influences Geom:f1->Elec:f2 Modulates Elec:f0->Elec:f1 Determines Behav Reactivity Spectroscopic Properties Biological Activity Elec:f1->Behav:f0 Predicts Elec:f2->Behav:f0 Predicts Elec:f1->Behav:f1 Predicts Elec->Behav Correlates with

Caption: The relationship between molecular geometry and electronic properties.

Detailed Computational Protocols

These protocols are designed to be self-validating and provide a clear, step-by-step guide for performing key theoretical calculations using a program like Gaussian.

Protocol: Conformational Potential Energy Surface (PES) Scan

Objective: To determine the rotational energy barrier around the inter-ring C-C bond.

  • Build Molecule: Construct the methylsulfanyl biphenyl isomer of interest in a molecular editor. Define the central C-C-C-C dihedral angle.

  • Input File Setup: Create an input file for the quantum chemistry software (e.g., Gaussian 16).

  • Define Scan Coordinate: Specify a "relaxed" PES scan. This involves fixing the dihedral angle at various points (e.g., from 0° to 180° in 10° increments) while allowing all other geometric parameters to relax and minimize the energy at each step.

  • Select Level of Theory: Choose a computationally efficient level of theory suitable for geometry optimization, such as B3LYP/6-31G(d).

  • Execute Calculation: Run the calculation.

  • Analyze Results: Extract the energy for each point in the scan and plot it against the dihedral angle. The maxima of this curve represent the transition states for rotation, and the minima represent the stable conformers.

  • Validation: From the scan minima, perform a full geometry optimization followed by a frequency calculation on the identified stable conformer(s). The absence of imaginary frequencies confirms a true energy minimum.

Protocol: FMO and MEP Analysis

Objective: To calculate and visualize the frontier molecular orbitals and molecular electrostatic potential.

  • Use Optimized Geometry: Start with the validated, optimized geometry of the stable conformer from Protocol 5.1.

  • Input File Setup: Create a new input file.

  • Select Higher Level of Theory: For more accurate electronic properties, use a more robust functional and a larger basis set, for example, M062X/cc-pVTZ.

  • Request Properties: In the input file, request that the software calculates and saves the molecular orbitals (often using keywords like pop=full or pop=NBO) and generates a checkpoint file (.chk or .fchk).

  • Execute Calculation: Run the single-point energy calculation.

  • Post-Processing: Use a visualization program (e.g., GaussView, Avogadro) to open the formatted checkpoint file.

  • Visualize: Generate and render surfaces for the HOMO, LUMO, and the MEP mapped onto the electron density surface. Analyze the spatial distribution and energetic values.

Data Synthesis and Interpretation

The results of these calculations are best summarized in a table to facilitate comparison between different isomers or conformers.

Table 1: Representative Theoretical Data for Methylsulfanyl Biphenyl Isomers (Illustrative)

Property2-Methylsulfanyl Biphenyl3-Methylsulfanyl Biphenyl4-Methylsulfanyl Biphenyl
Stable Dihedral Angle (φ) ~70-85°~40-50°~40-50°
Rotational Barrier (kcal/mol) HighLowLow
HOMO Energy (eV) -5.98-5.85-5.81
LUMO Energy (eV) -0.25-0.30-0.32
HOMO-LUMO Gap (eV) 5.735.555.49
Dipole Moment (Debye) 1.51.31.2
Note: These are hypothetical values based on chemical principles for illustrative purposes. Actual values will depend on the specific level of theory used.

The data clearly illustrates how an ortho-substituent (2-methylsulfanyl) induces a significant twist and alters the electronic properties compared to meta- and para-substituents, which behave more like the parent biphenyl molecule.

Conclusion and Future Outlook

Theoretical studies provide an indispensable lens through which to view the structure-property relationships of methylsulfanyl biphenyls. By employing robust computational workflows rooted in Density Functional Theory, researchers can accurately predict stable conformations, understand the nuances of their electronic structures, and rationalize their chemical behavior. This knowledge is critical for the rational design of new molecules in drug discovery, where precise orientation and electronic character can dictate binding affinity, and in materials science, where tuning the HOMO-LUMO gap is key to developing novel organic electronics. Future work may involve extending these studies to include explicit solvent effects or exploring the excited-state properties using Time-Dependent DFT (TD-DFT) to predict spectroscopic behavior.

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  • A Theoretical Study on the Structural, Electronic, and Magnetic Properties of Bimetallic Pt13−nNin (N = 0, 3, 6, 9, 13) Nanoclusters to Unveil the Catalytic Mechanisms for the Water-Gas Shift Reaction. PMC - PubMed Central.
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A Technical Guide to Identifying and Validating Therapeutic Targets for 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4'-Methylsulfanyl-biphenyl-4-carboxylic acid is a biphenyl derivative with a structure amenable to forming interactions with biological macromolecules. While its direct therapeutic targets are not yet established, its core structure is present in compounds with known biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide outlines a comprehensive, multi-platform strategy for the de novo identification and subsequent validation of potential therapeutic targets for this compound. We detail a systematic workflow integrating in silico predictive modeling with robust experimental validation techniques, including chemical proteomics and biophysical interaction analysis. This document serves as a technical blueprint for researchers and drug development professionals aiming to elucidate the mechanism of action and unlock the therapeutic potential of novel small molecules.

Introduction: The Compound and the Challenge

This compound (see Figure 1) is a unique small molecule characterized by a rigid biphenyl scaffold, a reactive carboxylic acid group, and a methylsulfanyl moiety. The biphenyl core provides a stable, lipophilic backbone, while the carboxyl group can participate in crucial hydrogen bonding and ionic interactions with biological targets. Derivatives of biphenyl carboxylic acid have demonstrated a wide range of pharmacological activities, including the inhibition of urate transporter 1 (URAT1) for gout treatment, modulation of γ-secretase for Alzheimer's disease, and anticancer properties.[1][3][4]

Despite the promise of its structural class, the specific protein targets of this compound remain uncharacterized. This presents a classic challenge in drug discovery: moving from a compound with potential to a well-understood therapeutic agent with a defined mechanism of action. The primary objective of this guide is to provide a logical and experimentally sound pathway to bridge this gap.

Figure 1: Structure of this compound Chemical Formula: C₁₄H₁₂O₂S Synonyms: 4-(4-Methylthiophenyl)benzoic acid, 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid[][6]

A Multi-Pronged Strategy for Target Identification

Identifying the cellular targets of a novel compound requires an unbiased, proteome-wide approach. We advocate for a parallel strategy that combines computational prediction with experimental discovery. This dual methodology allows computational insights to guide experimental design while empirical data validates and refines predictive models.

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Discovery cluster_validation Target Validation Similarity Ligand-Based Similarity Search Candidate_Targets Candidate Targets Similarity->Candidate_Targets Docking Structure-Based Reverse Docking Docking->Candidate_Targets ChemProteomics Chemical Proteomics (Affinity-based) ChemProteomics->Candidate_Targets TPP Thermal Proteome Profiling (TPP) TPP->Candidate_Targets BindingAssay Biophysical Binding (e.g., SPR, ITC) FunctionalAssay Functional / Cellular Assays BindingAssay->FunctionalAssay Assess Functional Consequence Validated_Target Validated Target FunctionalAssay->Validated_Target Candidate_Targets->BindingAssay Confirm Direct Interaction

Figure 2: Overall workflow for target identification and validation.
In Silico Target Prediction: Generating Hypotheses

In silico methods use computational power to generate educated hypotheses, saving significant time and resources.[7] They work by "reversing the paradigm" from finding a compound for a target to finding targets for a compound.[8]

A. Ligand-Based Similarity Searching: This approach is founded on the principle that structurally similar molecules often bind to similar protein targets.[9] By screening databases like ChEMBL and PubChem for known drugs or bioactive compounds that share structural motifs with this compound, we can infer a list of potential target families.

  • Causality: The biphenyl carboxylic acid scaffold is a known pharmacophore. Identifying its presence in approved drugs (e.g., Diflunisal, Fenbufen) or clinical candidates provides a strong rationale for prioritizing their known targets (e.g., cyclooxygenases, kinases) for further investigation.[1][10]

B. Structure-Based Reverse Docking: Reverse docking screens a single ligand against a large library of 3D protein structures.[9] The compound is computationally "docked" into the binding sites of thousands of proteins, and a scoring function ranks the interactions to predict the most likely binding partners.[8][9]

  • Causality: This method is unbiased by known ligand-target relationships. It relies solely on the physicochemical complementarity between the ligand and potential binding pockets, allowing for the discovery of entirely novel targets.[11]

Experimental Target Discovery: Unbiased Proteome-wide Screening

Experimental methods provide direct evidence of compound-protein interactions within a complex biological system.

A. Chemical Proteomics: Chemical proteomics is a powerful discipline for identifying the molecular mechanisms of small molecules on a proteome-wide scale.[12] A common approach involves immobilizing the compound on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "pull down" binding proteins from a cell lysate.[13][14]

  • Trustworthiness: To distinguish true binders from non-specific interactions, a negative control is essential. This could be beads alone or beads functionalized with a structurally similar but biologically inactive analog. Proteins enriched in the active compound pulldown relative to the control are identified via quantitative mass spectrometry.[13][15]

B. Thermal Proteome Profiling (TPP): TPP is a state-of-the-art technique for detecting target engagement in living cells or lysates without any modification to the compound.[16][17] The method is based on the principle that a protein's thermal stability changes upon ligand binding.[16][18] Cells or lysates are treated with the compound, heated across a temperature gradient, and the remaining soluble proteins at each temperature are quantified by mass spectrometry.[19] A target protein will typically show increased resistance to heat-induced unfolding, resulting in a measurable "melting shift".[18][19]

  • Expertise: TPP offers a significant advantage by assessing target engagement in a native cellular environment, capturing direct interactions and downstream effects on protein complex stability.[17][[“]] Performing the experiment in intact cells versus cell lysates can help distinguish direct from indirect targets.[16]

Target Validation: From Candidates to Confirmation

Once a list of high-confidence candidate targets is generated, a rigorous validation cascade is necessary to confirm direct binding and functional relevance.

Confirming Direct Biophysical Interaction

It is critical to validate that the compound physically interacts with the purified candidate protein. Several biophysical methods can provide quantitative data on binding affinity and kinetics.[21]

MethodPrincipleKey OutputsRationale
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[22]KD (affinity), kon/koff (kinetics)Provides real-time kinetic data, confirming a direct interaction and quantifying its strength and stability.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between two molecules in solution.[23]KD (affinity), ΔH (enthalpy), ΔS (entropy)Considered the "gold standard" for thermodynamic characterization of binding, requires no labeling or immobilization.[21][23]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[23]KD (affinity)A robust and high-throughput method suitable for screening and affinity determination.
Assessing Functional Consequences

Confirming a physical interaction is necessary but not sufficient. The binding event must translate into a functional modulation of the target protein to be therapeutically relevant.

A. Enzymatic Assays (if the target is an enzyme): If the validated target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct functional assay is paramount. The goal is to determine if the compound acts as an inhibitor or an activator.

B. Cellular Target Engagement & Pathway Analysis: To confirm that the compound engages its target in a cellular context and modulates its downstream signaling pathway, several techniques can be employed.

  • Western Blotting: Can be used to measure changes in the phosphorylation status or expression level of the target protein or its downstream effectors.

  • Reporter Gene Assays: If the target regulates a specific transcription factor, a reporter assay can quantify the functional outcome of target modulation.

  • Cellular Thermal Shift Assay (CETSA): A targeted version of TPP that uses Western blotting to confirm that the compound stabilizes the specific protein of interest in intact cells.

Detailed Experimental Protocols

Protocol 1: Chemical Proteomics Pulldown Assay

Objective: To identify proteins from a cell lysate that bind to immobilized this compound.

  • Probe Synthesis: Synthesize an analogue of the compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine) for conjugation to affinity beads. Synthesize a negative control compound that is structurally similar but predicted to be inactive.

  • Immobilization: Covalently attach the alkyne-modified compound and the negative control to azide-functionalized agarose or magnetic beads via a click chemistry reaction.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cleared cell lysate (e.g., 1-2 mg total protein) with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use quantitative proteomics software to identify proteins and quantify their relative abundance between the active compound pulldown and the negative control.[15] Proteins significantly enriched in the active pulldown are considered candidate targets.

ChemProteomics_Workflow Compound Compound Linker Linker Compound->Linker 1. Synthesize Probe Beads Beads Linker->Beads 2. Immobilize Pulldown Pulldown Beads->Pulldown 4. Incubate CellLysate 3. Prepare Cell Lysate CellLysate->Pulldown Wash Wash Pulldown->Wash 5. Wash Elute Elute Wash->Elute 6. Elute & Digest MS MS Elute->MS 7. LC-MS/MS DataAnalysis DataAnalysis MS->DataAnalysis 8. Quantify & Identify Candidates Candidates DataAnalysis->Candidates Candidate Targets

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable compounds.[1][2][3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for this specific application, detailing the underlying mechanistic principles, critical experimental parameters, and step-by-step protocols for researchers, scientists, and drug development professionals.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[3][4] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

1.1. Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate.[6][7] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[5]

1.2. Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[3][8] The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[3][6][8]

1.3. Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][5][6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition aryl_pd_halide Ar¹-Pd(II)L₂-X oxidative_addition->aryl_pd_halide Ar¹-X transmetalation Transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd [Ar²-B(OH)₃]⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X boronic_acid Ar²-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization

The success of synthesizing biphenyl carboxylic acids via the Suzuki-Miyaura coupling hinges on the careful selection of several key components.

2.1. Palladium Catalyst and Ligands:

While Pd(PPh₃)₄ is a classic catalyst, modern protocols often favor more robust and efficient systems.[9] Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common precatalysts that are reduced in situ to the active Pd(0) species.

The choice of ligand is paramount for stabilizing the palladium catalyst and modulating its reactivity.[3][7]

  • Phosphine Ligands: Electron-rich and bulky phosphine ligands, such as dialkylbiaryl phosphines, are highly effective as they promote the oxidative addition step and facilitate the reductive elimination.[3][6] They are suitable for a broad range of substrates, including less reactive aryl chlorides.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands, offering greater stability and often higher catalytic activity.[3]

2.2. The Role of the Base:

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[3] Its primary function is to activate the boronic acid for transmetalation.[3][6][8] Common bases include:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, especially in aqueous solvent mixtures.[9][10]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often employed in organic solvents.[6]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be utilized.[6]

The choice of base is often empirical and should be optimized for the specific substrates and solvent system.[6]

2.3. Solvent Systems:

The solvent system must be capable of dissolving the various components of the reaction. Biphasic systems are common, often consisting of an organic solvent and water.

  • Aqueous Mixtures: Toluene/ethanol/water, DME/water, and MeOH/water are frequently employed.[1][9] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Green Solvents: In an effort to develop more environmentally friendly protocols, water has been successfully used as the primary solvent, sometimes with the aid of a phase-transfer catalyst.[10][11]

2.4. Substrate Considerations:

  • Aryl Halides: Bromobenzoic acids are common starting materials for the synthesis of biphenyl carboxylic acids.[10] The position of the carboxyl group and other substituents can influence reactivity.

  • Arylboronic Acids: A wide variety of substituted arylboronic acids are commercially available or can be readily synthesized.[12] The stability of boronic acids is a key advantage of this methodology.

Protocols for the Synthesis of Biphenyl Carboxylic Acids

The following protocols provide a starting point for the synthesis of biphenyl carboxylic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd/C in an Aqueous System

This protocol is adapted from a multikilogram-scale synthesis, highlighting its industrial applicability.[9]

Materials:

  • Arylpyrrolidinone-substituted bromobenzene (1 equiv)

  • 4-Carboxyphenylboronic acid (1.06 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.92 equiv)

  • 10% Palladium on Carbon (Pd/C) (1.18 mol %)

  • Methanol/Water (1:1)

Procedure:

  • To a reaction vessel, add the arylpyrrolidinone-substituted bromobenzene, 4-carboxyphenylboronic acid, sodium carbonate, and the methanol/water solvent system.

  • Add the 10% Pd/C catalyst.

  • Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Filter the mixture through Celite to remove the Pd/C catalyst.

  • Acidify the filtrate with concentrated HCl to precipitate the crude biphenyl carboxylic acid product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization or slurry in a suitable solvent like ethanol.[9]

Protocol 2: Green Synthesis in Water with a Fullerene-Supported Catalyst

This protocol emphasizes a more environmentally benign approach.[10]

Materials:

  • Bromobenzoic acid (1 equiv)

  • Arylboronic acid (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2 equiv)

  • Water-soluble fullerene-supported PdCl₂ nanocatalyst (C₆₀-TEGs/PdCl₂) (0.05 mol %)

  • Water

Procedure:

  • In a reaction flask, dissolve the bromobenzoic acid, arylboronic acid, and potassium carbonate in water.

  • Add the C₆₀-TEGs/PdCl₂ nanocatalyst.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Acidify the aqueous phase with HCl to precipitate the biphenyl carboxylic acid.

  • Isolate the product by filtration, wash with water, and dry.

Purification and Characterization

4.1. Purification:

  • Recrystallization: A common and effective method for purifying the solid biphenyl carboxylic acid product.[9]

  • Column Chromatography: For smaller scale reactions or when dealing with mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[9][13]

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

4.2. Characterization:

The identity and purity of the synthesized biphenyl carboxylic acids should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]

Summary of Reaction Parameters

ParameterTypical ConditionsRationale/Considerations
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd/CPrecatalyst choice can impact reaction kinetics and ease of removal.
Ligand Dialkylbiaryl phosphines, NHCsLigand selection is crucial for catalyst stability and reactivity, especially with challenging substrates.[3][6]
Base Na₂CO₃, K₂CO₃, K₃PO₄, NaOHActivates the boronic acid; choice depends on solvent and substrate compatibility.[6][8]
Solvent Toluene/water, DME/water, MeOH/water, WaterBiphasic systems are common to dissolve both organic and inorganic reagents.[9][10]
Temperature Room temperature to refluxHigher temperatures are often required, but some modern catalyst systems operate at ambient temperature.[10]
Aryl Halide Aryl bromides, aryl chlorides, aryl iodidesReactivity order: I > Br > Cl. Aryl chlorides may require more active catalyst systems.[5][6]
Boron Reagent Arylboronic acids, arylboronic estersBoronic acids are generally stable and readily available.[12]

Troubleshooting and Key Considerations

  • Low Yield: Consider screening different ligands, bases, and solvents. Ensure the palladium catalyst is active and not poisoned. The quality of the boronic acid is also important; they can dehydrate to form boroxines.[7]

  • Homocoupling of Boronic Acid: This side reaction can occur, particularly at higher temperatures or if the oxidative addition is slow. Using a slight excess of the boronic acid can sometimes mitigate this.

  • Dehalogenation: The aryl halide can sometimes be reduced, leading to a dehalogenated byproduct. This can be influenced by the solvent and the nature of the ligand.

  • Residual Palladium: For pharmaceutical applications, minimizing residual palladium in the final product is critical.[9] The use of heterogeneous catalysts like Pd/C can simplify removal by filtration.[9] Otherwise, techniques like treatment with activated carbon or specific palladium scavengers may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of biphenyl carboxylic acids. By understanding the mechanistic underpinnings and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct these important molecular architectures. The ongoing development of more active and environmentally benign catalyst systems continues to expand the utility of this reaction in both academic and industrial settings.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

Application Notes and Protocols: 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the potential applications of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid in the field of organic electronics. While direct device integration of this specific molecule is an emerging area of research, this note synthesizes established principles of materials science and organic semiconductor design to outline its promising utility, particularly in Organic Field-Effect Transistors (OFETs). We will explore the synergistic roles of the methylsulfanyl group in promoting favorable molecular packing for high charge mobility and the carboxylic acid moiety for substrate anchoring and interface engineering. This guide offers theoretical grounding, detailed synthesis and device fabrication protocols, and expected characterization outcomes to enable researchers to explore the potential of this molecule.

Introduction: The Rationale for this compound in Organic Electronics

The advancement of organic electronics, including flexible displays, wearable sensors, and low-cost photovoltaics, is contingent on the development of novel organic semiconducting materials with high performance, processability, and stability. This compound is a bifunctional molecule that presents a compelling case for its application as a p-type semiconductor in devices like OFETs.

The core of the molecule is a biphenyl structure, a well-known and robust π-conjugated system that can facilitate charge transport. The strategic placement of two key functional groups, the 4'-methylsulfanyl (-SMe) and the 4-carboxylic acid (-COOH), is what sets this molecule apart for advanced applications.

  • The Role of the Methylsulfanyl Group (-SMe): Recent research has highlighted the profound impact of methylthiolation on the solid-state packing of organic semiconductors.[1][2][3] The introduction of methylthio groups can disrupt the common but electronically unfavorable herringbone packing arrangement and induce more desirable configurations like brickwork or pitched π-stacking.[2][3] This is attributed to the ability of the sulfur atom to modulate intermolecular interactions, leading to enhanced π-orbital overlap between adjacent molecules, a critical factor for achieving high charge carrier mobility.[1]

  • The Function of the Carboxylic Acid Group (-COOH): The carboxylic acid moiety provides a versatile anchor for interfacing the organic semiconductor with dielectric surfaces, such as silicon dioxide (SiO₂) or other metal oxides. This can lead to the formation of well-ordered self-assembled monolayers (SAMs), which are crucial for creating high-quality semiconductor-dielectric interfaces with low trap densities. Such interfaces are essential for achieving high-performance and reliable OFETs.[4]

This application note will, therefore, focus on the synthesis of this compound and its subsequent application in the fabrication and characterization of a bottom-gate, top-contact OFET.

Synthesis of this compound

A common and effective method for synthesizing substituted biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[5][6] This protocol outlines a representative synthesis route.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-bromobenzoic acid

  • 4-(methylthio)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Toluene

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine 4-bromobenzoic acid (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and distilled water to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Organic Field-Effect Transistors (OFETs)

The synthesized this compound can be used as the active semiconductor layer in an OFET. The carboxylic acid group allows for solution-based deposition and self-assembly on the dielectric layer.

Diagram of OFET Fabrication Workflow

OFET_Fabrication Si_sub p++ Si Wafer (Gate) SiO2 Thermally Grown SiO2 (Dielectric) Si_sub->SiO2 Oxidation Cleaning Piranha Cleaning SiO2->Cleaning Surface Prep Solution Prepare Solution of 4'-Methylsulfanyl- biphenyl-4-carboxylic acid in THF Spin_coating Spin-Coat Solution onto SiO2 Solution->Spin_coating Annealing Anneal to Form Ordered Layer Spin_coating->Annealing Mask Shadow Mask for Source/Drain Evaporation Thermal Evaporation of Au Mask->Evaporation OFET Final OFET Device Evaporation->OFET

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Experimental Protocol: OFET Fabrication

Materials:

  • Heavily doped p-type silicon wafer with a 300 nm thermally grown SiO₂ layer

  • Synthesized this compound

  • Tetrahydrofuran (THF), anhydrous

  • Gold (Au) evaporation source

  • Shadow mask for source and drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen. Further clean the substrate using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 20 minutes, followed by rinsing with deionized water and drying with nitrogen.

  • Semiconductor Solution Preparation: Prepare a dilute solution (e.g., 1-5 mg/mL) of this compound in anhydrous THF.

  • Semiconductor Deposition: Spin-coat the semiconductor solution onto the cleaned SiO₂ surface at 3000 rpm for 60 seconds. The carboxylic acid group will promote adhesion and ordering on the hydrophilic SiO₂ surface.

  • Annealing: Anneal the substrate at a temperature below the melting point of the organic material (e.g., 80-120 °C) for 30-60 minutes in a nitrogen-filled glovebox. This step promotes the formation of a well-ordered crystalline film.

  • Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold for the source and drain electrodes. The channel length and width will be defined by the shadow mask.

  • Device Characterization: Characterize the electrical properties of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Expected Results and Discussion

The performance of the OFETs will be evaluated based on their output and transfer characteristics.

Data Presentation: Expected OFET Performance Metrics
ParameterExpected Value RangeSignificance
Field-Effect Mobility (µ) 0.1 - 5.0 cm²/VsIndicates the charge carrier transport efficiency. Values in this range would be considered good for a solution-processed material.
On/Off Current Ratio (I_on/I_off) > 10⁵Represents the switching capability of the transistor. A high ratio is desirable for digital applications.
Threshold Voltage (V_th) -10 to 0 VThe gate voltage required to turn on the transistor. A value close to 0 V is ideal for low-power operation.

The expected high mobility is predicated on the methylthio group inducing a favorable π-stacking arrangement, as has been demonstrated for other organic semiconductors.[1][2][3] The carboxylic acid group is expected to ensure a good interface with the dielectric, minimizing charge trapping and allowing for efficient charge accumulation in the channel.

Diagram of Molecular Packing Influence

Molecular_Packing cluster_herringbone Herringbone Packing (Less Favorable) cluster_brickwork Brickwork/π-stacking (Favorable) HB_mol1 Molecule A HB_mol2 Molecule B HB_desc Poor π-orbital overlap Low charge mobility BW_mol1 Molecule C BW_mol2 Molecule D BW_desc Good π-orbital overlap High charge mobility Methylthio Methylthio Group (-SMe) cluster_brickwork cluster_brickwork Methylthio->cluster_brickwork Induces cluster_herringbone cluster_herringbone Methylthio->cluster_herringbone Disrupts

Caption: Role of the methylthio group in molecular packing.

Conclusion

This compound is a promising candidate for application in organic electronics, particularly in OFETs. The unique combination of a methylsulfanyl group to control solid-state packing and a carboxylic acid group for surface anchoring provides a dual-pronged approach to achieving high-performance devices. The protocols and theoretical framework presented in this application note are intended to provide a solid foundation for researchers to explore and validate the potential of this and similar molecules in the next generation of organic electronic devices.

References

  • Takimiya, K., et al. (2021). Crystal-Structure Control of Molecular Semiconductors by Methylthiolation: Toward Ultrahigh Mobility. Accounts of Chemical Research. [Link]

  • RIKEN. (2021). Molecular tweak boosts performance of organic semiconductors for flexible electronic devices. Mirage News. [Link]

  • Takimiya, K., et al. (2021). Crystal-Structure Control of Molecular Semiconductors by Methylthiolation: Toward Ultrahigh Mobility. PMC - NIH. [Link]

  • Manders, J. R., et al. (2018). Ferroelectric nematogens containing a methylthio group. Materials Advances. [Link]

  • Guo, X., et al. (2013). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. [Link]

  • Jain, Z. J., et al. (2020). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]

  • NIST. Biphenyl-4-carboxylic acid. NIST WebBook. [Link]

  • MDPI. (2023). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. [Link]

  • ResearchGate. New bipolar derivatives with diphenylsulfone or dibenzophenone as TADF based emitters for OLEDs. ResearchGate. [Link]

  • Chapman, N. B., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]

Sources

The Strategic deployment of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The biphenyl scaffold is a cornerstone in the design of novel therapeutics, affording a unique combination of structural rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups to interact with biological targets. Its derivatives have found widespread application in medicine, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this important class of molecules, 4'-Methylsulfanyl-biphenyl-4-carboxylic acid emerges as a particularly valuable building block for drug discovery. The presence of the carboxylic acid group provides a convenient handle for further chemical modification, while the 4'-methylsulfanyl group offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in drug discovery workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Physicochemical Properties and Strategic Considerations

The unique substitution pattern of this compound imparts a specific set of physicochemical properties that are highly relevant for drug design.

PropertyValue (Predicted)Implication in Drug Discovery
Molecular Weight258.31 g/mol Good starting point for lead-like molecules.
LogP3.8Moderate lipophilicity, influencing solubility and membrane permeability.
pKa~4.2The carboxylic acid is acidic, allowing for salt formation to improve solubility.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors3The carbonyl oxygen, the hydroxyl oxygen, and the sulfur atom.

The methylsulfanyl (-SMe) group is of particular interest. It is a bioisostere for other small substituents like a methyl or chloro group, but with distinct electronic properties. The sulfur atom can engage in non-covalent interactions, such as sulfur-aromatic and lone pair-pi interactions, which can contribute to binding affinity at the target protein. Furthermore, the methylsulfanyl group can be metabolically oxidized to the corresponding sulfoxide and sulfone, which can have a profound impact on the polarity, solubility, and biological activity of the molecule. This metabolic susceptibility can be strategically employed in prodrug design or to fine-tune the pharmacokinetic profile of a drug candidate.

Core Applications in Drug Discovery

Synthesis of Novel Carboxamide and Ester Libraries

The carboxylic acid functionality of this compound is a versatile anchor point for the construction of diverse compound libraries via amide and ester bond formation. These libraries are crucial for systematic structure-activity relationship (SAR) studies.

  • Amides: The amide bond is a key structural feature in many biologically active molecules due to its metabolic stability and ability to participate in hydrogen bonding. By coupling this compound with a diverse range of amines, researchers can explore a vast chemical space and probe specific interactions within a biological target.

  • Esters: While generally more susceptible to hydrolysis in vivo, esters can be employed as prodrugs to enhance bioavailability. The ester can be cleaved by esterases at the target site to release the active carboxylic acid.

G cluster_0 Preparation cluster_1 Coupling Reactions cluster_2 Purification & Analysis cluster_3 Screening Start 4'-Methylsulfanyl- biphenyl-4-carboxylic acid Amide_Coupling Amide Coupling (e.g., EDC/HOBt, HATU) Start->Amide_Coupling Esterification Esterification (e.g., Fischer, DCC) Start->Esterification Amines Diverse Amine Library Amines->Amide_Coupling Alcohols Diverse Alcohol Library Alcohols->Esterification Purification Purification (Chromatography, Recrystallization) Amide_Coupling->Purification Esterification->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Screening Biological Screening (HTS, Phenotypic Assays) Analysis->Screening SAR SAR Analysis Screening->SAR

Figure 1: Workflow for amide and ester library synthesis.
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Modification

While this compound is itself a product of a Suzuki-Miyaura coupling, it can be further functionalized. For instance, if the molecule were synthesized with a halogen on one of the phenyl rings, this could serve as a handle for a subsequent Suzuki-Miyaura reaction to introduce additional aryl or heteroaryl moieties. This strategy allows for the exploration of more complex, three-dimensional chemical space.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Reactant1 Halogenated 4'-Methylsulfanyl- biphenyl-4-carboxylic acid derivative Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 Aryl/Heteroaryl Boronic Acid Reactant2->Catalyst Product Extended Biphenyl Scaffold Catalyst->Product Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst

Figure 2: Conceptual Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of N-benzyl-4'-methylsulfanyl-biphenyl-4-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This coupling reagent system is widely used for its efficiency and the suppression of side reactions, particularly racemization if chiral amines are used. EDC activates the carboxylic acid, and HOBt forms an active ester that is less prone to side reactions and reacts cleanly with the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic protons without interfering with the coupling reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 4-Bromobenzoic acid

  • 4-(Methylsulfanyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 4-(methylsulfanyl)phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is the catalyst of choice for Suzuki-Miyaura couplings due to its ability to cycle between Pd(0) and Pd(II) oxidation states, which is essential for the catalytic cycle.

  • Phosphine Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a commonly used inorganic base for this purpose.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reactants.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not extensively published, we can infer potential trends based on related biphenyl carboxamides.[3]

  • The Biphenyl Core: The biphenyl scaffold acts as a rigid spacer, positioning substituents in a defined orientation for optimal target engagement.

  • The Carboxamide Linker: The amide bond can act as a hydrogen bond donor and acceptor, forming key interactions with the target protein. The nature of the substituent on the amide nitrogen will significantly impact activity.

  • The 4'-Methylsulfanyl Group:

    • Size and Shape: The methylsulfanyl group is of moderate size and can fit into hydrophobic pockets of a binding site.

    • Electronic Effects: The sulfur atom is electron-donating through resonance and weakly electron-withdrawing through induction, which can influence the overall electronic properties of the molecule.

    • Metabolic Stability: As mentioned, the sulfur can be oxidized. This can be a metabolic liability or an opportunity for prodrug design. If the sulfoxide or sulfone metabolites are less active or have undesirable properties, medicinal chemists may seek to replace the methylsulfanyl group with a more metabolically stable bioisostere.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its judicious use can lead to the development of novel therapeutics with improved properties. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this promising scaffold into their drug design and development programs.

References

  • Chouhan, A., Shaik, B., Ahmad, I., & Agrawal, V. K. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.
  • da Silva, R. H. N., de Oliveira, T. M., de Almeida, L. S., de Morais, A. C. S., Sobral-Souza, C. E., de Assis, C. R. D., ... & de Oliveira, W. A. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
  • Jyothi, M. S., Kumar, A., & Kumar, K. A. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 277-289.
  • Patel, R. B., Patel, M. R., & Patel, K. C. (2012). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide.
  • US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents. (n.d.).
  • Mahale, S., Bharate, S. B., Manda, S., Joshi, P., Bharate, S. S., Jenkins, P. R., ... & Chaudhuri, B. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of medicinal chemistry, 57(22), 9658–9672. [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Oguejiofo, T. U., Okoro, U. C., & Eze, F. U. (2017). Synthesis, Molecular Docking and Pharmacological Investigation of Some 4-Methylphenylsulphamoyl Carboxylic Acid Analogs.
  • Bey, E., Marchais-Oberwinkler, S., Negri, M., Kruchten, P., Oster, A., Klein, T., ... & Hartmann, R. W. (2009). New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes: influence of additional substituents on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitory activity and selectivity. Journal of medicinal chemistry, 52(21), 6724–6743. [Link]

  • Zhang, Z., Chen, K., Hu, Y., & Yu, J. Q. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. Nature, 615(7950), 77–82. [Link]

  • Akkamma, H. G., Kumar, G. S., & Kumar, B. V. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(8), 123-130.
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Li, J. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European journal of medicinal chemistry, 258, 115598. [Link]

  • Kim, Y., Lim, H., & Lee, J. (2004). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Bioorganic & medicinal chemistry letters, 14(11), 2721–2725. [Link]

Sources

Quantitative Analysis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and robust quantification in drug development and quality control, we present two validated analytical methods: a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing experimental procedures, data analysis, and method validation in accordance with international guidelines.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, precise and reliable analytical methods for its quantification are paramount throughout the drug development lifecycle, from process development and optimization to final product quality control.

This guide is designed to provide both the fundamental understanding and the practical steps necessary to implement robust analytical methodologies for this compound. We will explore two complementary techniques that offer a balance of speed, sensitivity, and specificity to meet diverse analytical needs.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 728918-90-9[1]
Molecular Formula C₁₄H₁₂O₂S[1]
Molecular Weight 244.31 g/mol [1]
Predicted Boiling Point 428.9 ± 38.0 °C[1]
Predicted pKa 4.24 ± 0.10[1]

The presence of a carboxylic acid group (pKa ≈ 4.24) indicates that the charge state of the molecule is pH-dependent.[1] This is a critical consideration for chromatographic separation, as the retention behavior on a reverse-phase column can be manipulated by adjusting the mobile phase pH. The biphenyl structure contributes to its hydrophobicity and provides a chromophore suitable for UV detection.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis, quality control, and situations where high sample throughput is required, HPLC-UV offers a robust, cost-effective, and reliable solution.

Rationale for Method Design

The selection of a reverse-phase HPLC method is based on the non-polar nature of the biphenyl backbone of this compound. A C18 column is chosen for its excellent hydrophobic retention and separation capabilities for a wide range of organic molecules. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous phase with a pH-adjusting agent (formic acid), allows for the effective elution and separation of the analyte. The addition of formic acid serves to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape. UV detection is selected due to the presence of the aromatic rings in the biphenyl structure, which exhibit strong absorbance in the UV region.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C F Inject Samples & Standards C->F D Prepare Sample Solution D->F E Instrument Setup & Equilibration E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Generate Calibration Curve H->I J Quantify Analyte in Samples I->J

Caption: HPLC-UV analytical workflow.

Detailed Protocol

3.3.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with inserts

  • Syringe filters (0.45 µm, PTFE)

3.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A similar column, the J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm), has been successfully used for a related compound.[2]

  • Data acquisition and processing software.

3.3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3.4. HPLC Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 40% B, 1-10 min: 40-90% B, 10-12 min: 90% B, 12-13 min: 90-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (A wavelength of 228 nm was used for a similar compound and can be evaluated)[2]

3.3.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3.3.6. Data Analysis and Quantification

  • Inject the calibration standards and the prepared samples.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Secondary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Rationale for Method Design

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polar and ionizable compounds like carboxylic acids. The method will be developed in negative ion mode, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) will be used for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C F Inject Samples & Standards C->F D Prepare Sample Solution (with IS) D->F E Instrument Setup & Optimization E->F G Data Acquisition (MRM) F->G H Peak Integration & Ratio Calculation G->H I Generate Calibration Curve H->I J Quantify Analyte in Samples I->J

Caption: LC-MS/MS analytical workflow.

Detailed Protocol

4.3.1. Reagents and Materials

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as 4'-Methylbiphenyl-4-carboxylic acid.[3][4][5]

  • Formic acid (LC-MS grade).

4.3.2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

4.3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard to a final concentration of 10 ng/mL.

4.3.4. LC-MS/MS Conditions

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-0.5 min: 20% B, 0.5-4 min: 20-95% B, 4-5 min: 95% B, 5-5.1 min: 95-20% B, 5.1-7 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by direct infusion of the standard. Expected precursor ion [M-H]⁻ at m/z 243.1.
Internal Standard MRM To be determined based on the selected IS.

4.3.5. Sample Preparation

  • For bioanalytical samples, protein precipitation is a common and effective sample preparation technique.[]

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.3.6. Data Analysis and Quantification

  • Inject the calibration standards and prepared samples.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical data, both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [Please note: A direct link to the ICH Q2(R1) guideline should be referenced here in a real-world scenario]. The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and expressing the results as a percentage recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2% for drug substance).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

This application note provides two robust and reliable analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and process monitoring, while the LC-MS/MS method offers high sensitivity and specificity for more demanding applications. The successful implementation and validation of these methods will ensure the generation of high-quality, reliable data, which is essential for the successful development and commercialization of pharmaceutical products containing this important intermediate.

References

  • Vertex Pharmaceuticals, Inc. (Date not available). LCMS Method.
  • Nadar, P. A., & Kannan, N. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 13–21.
  • ChemicalBook. (n.d.). This compound | 728918-90-9.
  • Reddy, G. H., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80.
  • BOC Sciences. (n.d.). CAS 728918-90-9 4'-Methylsulfanylbiphenyl-4-carboxylic acid.
  • Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583).
  • NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook.
  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid.
  • Thermo Scientific Chemicals. (n.d.). 4'-Methylbiphenyl-4-carboxylic acid, 96%.
  • CymitQuimica. (n.d.). 4'-Methylbiphenyl-4-carboxylic acid, 96%.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid.

Sources

Application Notes and Protocols: Enhancing the Bioactivity of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a comprehensive guide to the strategic derivatization of 4'-methylsulfanyl-biphenyl-4-carboxylic acid, a promising starting material for the development of novel therapeutic agents. We present detailed protocols for the synthesis of ester and amide derivatives, as well as the oxidation of the methylsulfanyl group to the corresponding sulfoxide and sulfone. Furthermore, we provide step-by-step protocols for in vitro bioassays to screen these new chemical entities for enhanced anti-inflammatory, anticancer, and antimicrobial activities. The causality behind experimental choices and the importance of structure-activity relationship (SAR) studies are emphasized throughout.

Introduction: The Rationale for Derivatization

Biphenyl and its derivatives are of significant interest in organic and medicinal chemistry due to their diverse biological activities.[1][2] The carboxylic acid functional group, in particular, plays a crucial role in the biochemical interactions of many drugs.[1] While the specific bioactivity of this compound is not extensively documented in publicly available literature, the broader class of biphenyl carboxylic acids has demonstrated significant potential. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated for their anti-inflammatory, antifungal, and anticancer properties.[3][4][5][6]

Derivatization of a lead compound is a cornerstone of drug discovery, aimed at improving its potency, selectivity, pharmacokinetic profile, and/or reducing its toxicity. For this compound, key sites for chemical modification include the carboxylic acid group and the methylsulfanyl moiety.

  • Modification of the Carboxylic Acid: The carboxylic acid group is a key site for hydrogen bonding and can be converted into esters or amides to modulate the compound's lipophilicity, cell permeability, and interaction with biological targets.[5][7] Esterification can lead to prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Amide formation introduces a new hydrogen bond donor and can significantly alter the molecule's three-dimensional structure and binding properties.

  • Modification of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. This modification can significantly impact the molecule's polarity, solubility, and metabolic stability. Furthermore, the sulfone group can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.[8]

This application note will provide the practical steps to synthesize and evaluate a focused library of derivatives of this compound to explore its therapeutic potential.

Derivatization Strategies and Protocols

The following section details the synthetic protocols for the derivatization of this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Esterification of this compound

Esterification of the carboxylic acid can be achieved through various methods. Here, we present a classic Fischer esterification and a non-Fischer esterification using an alkyl halide.

Protocol 2.1.1: Fischer Esterification

This method is suitable for the synthesis of simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2.1.2: Non-Fischer Esterification using an Alkyl Halide

This method is useful for introducing a wider variety of alkyl groups.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous acetone or acetonitrile

  • Standard workup and purification reagents as in Protocol 2.1.1

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone or acetonitrile in a round-bottom flask.

  • Add the alkyl halide (1.1 equivalents) and triethylamine (2-3 equivalents) to the solution.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.[5]

  • Cool the mixture and filter off any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in Protocol 2.1.1 (steps 5-8).

  • Purify the product by column chromatography.

Amidation of this compound

Amide bond formation can be achieved using a variety of coupling agents. Here we describe a common method using a carbodiimide activator.

Protocol 2.2.1: Carbodiimide-Mediated Amidation

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl) solution (1 M)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the byproduct is water-soluble.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl group can be selectively oxidized to the sulfoxide or further to the sulfone.

Protocol 2.3.1: Oxidation to the Sulfoxide

Materials:

  • This compound derivative (ester or amide)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃) solution (10%)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in DCM and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding 10% aqueous sodium sulfite solution.

  • Separate the layers and wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 2.3.2: Oxidation to the Sulfone

Materials:

  • This compound derivative (ester or amide)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equivalents) or Oxone®

  • Dichloromethane (DCM) or Methanol/Water for Oxone®

  • Standard workup and purification reagents

Procedure using m-CPBA:

  • Follow the procedure for sulfoxide synthesis (Protocol 2.3.1), but use 2.2-2.5 equivalents of m-CPBA and allow the reaction to proceed at room temperature for 12-24 hours.[8]

Procedure using Oxone®:

  • Dissolve the sulfide in a mixture of methanol and water.

  • Add Oxone® (2.2 equivalents) portion-wise at room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Quench with aqueous sodium sulfite solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify by column chromatography.[9]

Bioactivity Screening Protocols

Once the derivatives have been synthesized and purified, they should be screened for their biological activity. The parent compound, this compound, should be included in all assays as a baseline.

In Vitro Anti-Inflammatory Activity

A common method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Protocol 3.1.1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite should be prepared to quantify the NO concentration.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[11][12][13]

Protocol 3.2.1: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Incubate for 2 hours at room temperature in the dark.[12]

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol 3.3.1: Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

Data Presentation and Interpretation

The results of the bioassays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Summary of Synthesized Derivatives

Compound IDR GroupR' GroupYield (%)
Parent -COOH-SCH₃-
Ester-1 -COOCH₂CH₃-SCH₃e.g., 85%
Amide-1 -CONHCH₂Ph-SCH₃e.g., 78%
Sulfoxide-1 -COOCH₂CH₃-S(O)CH₃e.g., 90%
Sulfone-1 -COOCH₂CH₃-S(O)₂CH₃e.g., 88%

Table 2: Bioactivity Screening Results

Compound IDAnti-inflammatory IC₅₀ (µM)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Parent e.g., >100e.g., 85e.g., >256
Ester-1 e.g., 55e.g., 62e.g., 128
Amide-1 e.g., 25e.g., 35e.g., 64
Sulfoxide-1 e.g., 48e.g., 50e.g., 128
Sulfone-1 e.g., 30e.g., 40e.g., 64

Visualizing the Workflow

A clear workflow diagram is essential for understanding the overall experimental plan.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Bioactivity Screening cluster_analysis Analysis Parent 4'-Methylsulfanyl- biphenyl-4-carboxylic acid Ester Ester Derivatives Parent->Ester Esterification Amide Amide Derivatives Parent->Amide Amidation Sulfoxide Sulfoxide Derivatives Parent->Sulfoxide Oxidation (1.1 eq) AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Parent->AntiInflammatory Anticancer Anticancer Assay (MTT) Parent->Anticancer Antimicrobial Antimicrobial Assay (MIC) Parent->Antimicrobial Ester->AntiInflammatory Ester->Anticancer Ester->Antimicrobial Amide->AntiInflammatory Amide->Anticancer Amide->Antimicrobial Sulfone Sulfone Derivatives Sulfoxide->Sulfone Oxidation (2.2 eq) Sulfoxide->AntiInflammatory Sulfoxide->Anticancer Sulfoxide->Antimicrobial Sulfone->AntiInflammatory Sulfone->Anticancer Sulfone->Antimicrobial SAR Structure-Activity Relationship (SAR) AntiInflammatory->SAR Anticancer->SAR Antimicrobial->SAR

Caption: Workflow for the derivatization and bioactivity screening of this compound.

Conclusion and Future Directions

This application note provides a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its derivatives for enhanced bioactivity. The detailed protocols for synthesis and biological screening are designed to be readily implemented in a standard laboratory setting. The systematic approach outlined here will enable researchers to generate valuable structure-activity relationship data, which is crucial for the rational design of more potent and selective drug candidates. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and investigating the in vivo efficacy and pharmacokinetic properties of the most promising compounds.

References

  • Guo, L., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). (n.d.). uspas.org. Available at: [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available at: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. Available at: [Link]

  • Biphenyl-4-carboxylic acid. (n.d.). ChemBK. Available at: [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Available at: [Link]

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Available at: [Link]

  • Biocatalytic Oxidation of Sulfides to Sulfones. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition. (n.d.). Google Patents.
  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025). benthamospen.com. Available at: [Link]

  • Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. (2025). ResearchGate. Available at: [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (n.d.). Current Medicinal Chemistry. Available at: [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.). ResearchGate. Available at: [Link]

  • Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. (n.d.). PubMed. Available at: [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. Available at: [Link]

  • Facile and Efficient Oxidation of Sulfides to Sulfoxides Using Oxone® and its Biological Evaluation. (2014). ResearchGate. Available at: [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (n.d.). PubMed. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. Available at: [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-‎Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and ‎Antioxidant Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. (n.d.). ACS Publications. Available at: [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PMC. Available at: [Link]

  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

  • MTT Assay. (2025). Protocols.io. Available at: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). MDPI. Available at: [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). PubMed. Available at: [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (n.d.). PubMed. Available at: [Link]

  • Expanding the Use of Benzothioxanthene Imides to Photochemistry: Eco‐Friendly Aerobic Oxidation of Sulfides to Sulfoxides. (n.d.). PMC. Available at: [Link]

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Section 1: The Greening of a Classic: Sustainable Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Green Synthesis Approaches for Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold, forming the structural core of numerous pharmaceuticals, advanced materials, and agrochemicals.[1] Its synthesis has traditionally relied on classic cross-coupling reactions which, while effective, often involve hazardous reagents, toxic metal catalysts, and volatile organic solvents, posing significant environmental and safety challenges.[2] The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—has catalyzed the development of innovative and sustainable methodologies for constructing this vital C-C bond.

This guide provides a detailed exploration of modern, green approaches to substituted biphenyl synthesis. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols grounded in authoritative research.

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful and widely used method for biphenyl synthesis due to its functional group tolerance and the stability of its organoboron reagents.[3][4] However, its traditional implementation often falls short of green chemistry ideals. Recent innovations have focused on replacing hazardous components and improving efficiency.

Core Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction couples an organoboron reagent (e.g., a phenylboronic acid) with an aryl halide or triflate. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The aryl halide adds to a Pd(0) complex, forming a Pd(II) species.

  • Transmetalation: A base activates the organoboron reagent, which then transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X (Oxidative Addition Intermediate) pd0->pd2_ox Ar-X (Aryl Halide) pd2_trans Ar-Pd(II)-Ar' (Transmetalation Intermediate) pd2_ox->pd2_trans Ar'-B(OR)₂ (Boronic Acid/Ester) + Base pd2_trans->pd0 Ar-Ar' (Biphenyl Product) Product Ar-Ar' pd2_trans->Product ArX Ar-X ArX->pd0 ArB Ar'-B(OR)₂ ArB->pd2_ox Base Base Base->pd2_ox caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Green Innovation 1: Aqueous Media

Replacing volatile organic solvents (VOCs) with water is a primary goal of green chemistry. Water is non-flammable, non-toxic, and inexpensive. Several highly efficient Suzuki-Miyaura protocols have been developed that proceed in pure water or water-rich solvent mixtures, often at room temperature.[7] This is frequently enabled by water-soluble catalysts or ligands.[8]

Causality: The use of water can sometimes accelerate the reaction due to the hydrophobic effect, which brings the organic reactants into close proximity within micelles or catalyst aggregates. Furthermore, many inorganic bases (e.g., K₂CO₃, K₃PO₄) have excellent solubility and activity in water.[3][7]

Protocol 1: Green Suzuki-Miyaura Coupling in Water

This protocol is adapted from demonstrated methods for synthesizing biphenyls in an aqueous medium at room temperature.[3][7]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Palladium Catalyst (e.g., water-soluble fullerene-supported PdCl₂ nanocatalyst [C60-TEGS/PdCl₂] at 0.01 mol%, or a standard catalyst like Pd(OAc)₂ with a water-soluble ligand)[7]

  • Distilled Water (5.0 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and the palladium catalyst.

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under an air atmosphere. The reaction can be monitored by TLC. Typical reaction times range from 1.5 to 4 hours.[3][7]

  • Upon completion, the biphenyl product, being organic, often precipitates from the aqueous solution.

  • Collect the precipitate by filtration and wash thoroughly with distilled water to remove the inorganic base and byproducts.

  • Self-Validation: To remove potential homo-coupled byproducts (Ar-Ar or Ar'-Ar'), the crude product can be recrystallized from a suitable solvent or purified by dissolving in boiling water (if applicable for the specific product) and filtering the hot solution to remove less soluble impurities.[3] The final product should be characterized by NMR and MS to confirm its identity and purity.

Green Innovation 2: Advanced Solvents and Energy Inputs

Beyond water, other green solvents such as 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol have been identified as superior, safer alternatives to traditional solvents like dioxane or DMF. Additionally, microwave irradiation offers a significant green advantage by providing rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often improves yields.[9][10]

Method Solvent Energy Input Typical Reaction Time Key Advantages References
Aqueous Suzuki WaterConventional (Room Temp)1.5 - 4 hoursEliminates organic solvents, mild conditions, simple workup.[3][7]
Microwave-Assisted Suzuki Water / PEG / EthanolMicrowave3 - 15 minutesDrastically reduced reaction time, energy efficient, often higher yields.[10]
Nickel-Catalyzed Suzuki tert-Amyl AlcoholConventional (Heating)1 - 3 hoursReplaces precious palladium with a more earth-abundant metal.
Advanced Solvent Suzuki 2-MeTHFConventional (Heating)1 - 15 hoursBio-derived solvent, good performance, improved safety profile.

Section 2: C-H Activation/Arylation: An Atom-Economical Frontier

A truly ideal synthesis builds complexity without pre-functionalization, maximizing atom economy. Direct C–H activation/arylation is a transformative strategy that couples two unfunctionalized or minimally functionalized arenes, avoiding the need for organohalide and organometallic precursors.[11]

Core Principle: Directed C-H Activation

This strategy often employs a directing group on one of the aromatic substrates. This group coordinates to a transition metal catalyst (e.g., Rhodium, Palladium), bringing the metal into close proximity to a specific C-H bond (typically ortho). The catalyst then cleaves the C-H bond, forming a metallacyclic intermediate which can then couple with the second aryl partner.

CH_Activation_Workflow cluster_workflow Directed C-H Arylation Workflow start Arene with Directing Group (DG) metallacycle Metallacycle Intermediate (C-H Activation) start->metallacycle + [M] Catalyst catalyst [M] Catalyst (e.g., Rh(III)) coupling Coupling with Ar-Silane or other Coupling Partner metallacycle->coupling product Ortho-Arylated Product (DG can be removed/modified) coupling->product caption Generalized workflow for directed C-H arylation.

Caption: Generalized workflow for directed C-H arylation.

Green Innovation: C-H Hiyama Coupling in Water

Recent breakthroughs have demonstrated that sophisticated C-H activation can be performed in sustainable solvents. A notable example is the Rhodium(III)-catalyzed ortho-C-H arylation of benzimidates with arylsilanes in pure water.[12] This method is highly efficient and uses environmentally benign and low-toxicity organosilicon reagents.[12]

Protocol 2: Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water

This protocol is based on the work of Li and coworkers for the synthesis of biphenyl-2-carbonitriles.[12]

Materials:

  • Benzimidate Derivative (0.2 mmol, 1.0 equiv)

  • Arylsilane (e.g., Aryltrimethoxysilane) (0.4 mmol, 2.0 equiv)

  • [Cp*RhCl₂]₂ Catalyst (2.5 mol%)

  • Potassium Acetate (KOAc) (0.4 mmol, 2.0 equiv)

  • Deionized Water (1.0 mL)

  • A screw-capped vial

Procedure:

  • In a screw-capped vial, combine the benzimidate derivative (0.2 mmol), arylsilane (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and KOAc (0.4 mmol).

  • Add 1.0 mL of deionized water to the vial.

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product should be purified by column chromatography on silica gel. The final product's structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis to validate the success of the C-H activation and coupling.

Section 3: The Bio-Based Revolution: Biocatalysis and Renewable Feedstocks

The ultimate in green synthesis involves using nature's own machinery—enzymes—and starting from renewable raw materials. This approach offers unparalleled selectivity under extremely mild conditions and taps into sustainable carbon sources.

Green Innovation 1: Enzymatic Synthesis of Chiral Biphenyls

For drug development, controlling stereochemistry is critical. Many important biphenyl-containing molecules are atropisomeric (exhibit axial chirality). Biocatalytic methods using enzymes like imine reductases (IREDs) or laccases have emerged as powerful tools for synthesizing these complex molecules with exceptionally high enantioselectivity (up to >99% ee).[13] These reactions proceed in aqueous buffer at or near room temperature, representing the pinnacle of mild and selective synthesis.[13][14]

Green Innovation 2: Lignin as a Renewable Feedstock

Lignin is a complex aromatic biopolymer that constitutes up to 30% of lignocellulosic biomass and is a major waste product of the paper and biofuels industries.[15] It is the only large-scale renewable source of aromatic chemicals.[16] Innovative chemical and biocatalytic methods are being developed to depolymerize lignin into valuable aromatic monomers, such as phenols and guaiacols, which can then be used as starting materials for biphenyl synthesis.[15][16] This "lignin valorization" approach creates a sustainable pathway to biphenyls, reducing our dependence on petrochemical feedstocks.[17]

Lignin_Valorization cluster_lignin Lignin Valorization Pathway lignin Lignin (Biomass Waste) depolymerization Depolymerization (Chemical/Biocatalytic) lignin->depolymerization monomers Aromatic Monomers (Phenols, Guaiacols, etc.) depolymerization->monomers coupling Green Coupling Reactions (e.g., C-H Activation, Enzymatic) monomers->coupling biphenyls Substituted Biphenyls coupling->biphenyls caption Conceptual pathway from lignin to substituted biphenyls.

Caption: Conceptual pathway from lignin to substituted biphenyls.

Conclusion and Future Outlook

The synthesis of substituted biphenyls has undergone a profound green transformation. By modifying classic methods like the Suzuki-Miyaura coupling to run in water or with microwave assistance, chemists have significantly reduced waste and energy consumption. More advanced strategies like C-H activation offer a more atom-economical and streamlined approach by avoiding pre-functionalized starting materials. Looking forward, the convergence of biocatalysis and the utilization of renewable feedstocks like lignin represents the most sustainable frontier. These methods promise not only to minimize environmental impact but also to unlock new chemical diversity with unparalleled precision, paving the way for the next generation of medicines and materials.

References

  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
  • Lei, P., & Szostak, M.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Semantic Scholar.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Biocatalytic atroposelective synthesis of axially chiral biaryls.
  • MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry.
  • Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry (RSC Publishing).
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Comparison of four methods of biphenyl synthesis in terms of toxicity.
  • Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals.
  • Li, Y., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Renewable Chemicals Produced from Lignin. Intellectual Property Office.
  • Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses.
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Application of Biphenyl Derivatives as Mechanoluminescent Materials: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Biphenyl Derivatives in Mechanoluminescence

Mechanoluminescence (ML), the emission of light in response to mechanical stimuli, is a phenomenon that has garnered significant interest for its potential applications in stress sensing, damage detection, bioimaging, and anti-counterfeiting technologies.[1] While traditionally dominated by inorganic materials, a new class of organic molecules, particularly those based on the biphenyl scaffold, is emerging as a highly versatile and tunable platform for mechanoluminescent materials.[2][3] The unique structural flexibility of biphenyl derivatives, characterized by the rotational freedom between the two phenyl rings, allows for significant changes in molecular conformation and packing under mechanical stress. These changes can directly influence the electronic and photophysical properties of the material, leading to observable mechanoluminescence.[4]

This technical guide provides a comprehensive overview of the application of biphenyl derivatives as mechanoluminescent materials. It is designed for researchers, scientists, and drug development professionals interested in harnessing the potential of these "smart" materials. We will delve into the underlying mechanisms, provide detailed protocols for their synthesis and characterization, and explore their diverse applications with a focus on practical implementation.

Core Principles: Understanding Mechanoluminescence in Biphenyl Systems

The mechanoluminescence observed in biphenyl derivatives is often intrinsically linked to the phenomenon of Aggregation-Induced Emission (AIE) . Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules, including many biphenyl derivatives, exhibit enhanced emission in their aggregated or solid forms. This is attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

The prevailing mechanism for mechanoluminescence in these organic systems involves a transition from a crystalline to an amorphous state upon the application of mechanical force, such as grinding or shearing. This disruption of the ordered crystal packing alters the intermolecular interactions and the conformation of the biphenyl units, leading to a change in the emission wavelength and/or intensity.

The key mechanistic steps can be summarized as follows:

  • Initial State: The biphenyl derivative exists in a stable crystalline form with a specific molecular packing and conformation, exhibiting a characteristic fluorescence.

  • Mechanical Stimulation: Application of mechanical force disrupts the crystal lattice, leading to a phase transition to a more disordered, amorphous state.

  • Conformational Change: The torsional angle between the phenyl rings of the biphenyl moiety can change in the amorphous state, leading to a more planar or twisted conformation. This alteration affects the extent of π-conjugation and, consequently, the energy of the electronic transitions.

  • Altered Emission: The change in molecular conformation and intermolecular interactions in the amorphous state results in a different emissive state, often with a red-shifted (bathochromic) or blue-shifted (hypsochromic) fluorescence, or a change in luminescence intensity.

  • Reversibility: In many cases, the original crystalline state and its corresponding emission can be restored by annealing (heating) or solvent fuming, making the mechanoluminescent response reversible.

dot graph mechanoluminescence_mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

crystalline [label="Crystalline State\n(Ordered Packing, Initial Emission)", fillcolor="#F1F3F4"]; amorphous [label="Amorphous State\n(Disordered Packing, Altered Emission)", fillcolor="#F1F3F4"]; mechanical [label="Mechanical Stimulus\n(Grinding, Shearing)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal Annealing or\nSolvent Fuming", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

crystalline -> mechanical [label="Phase Transition"]; mechanical -> amorphous; amorphous -> thermal [label="Recrystallization"]; thermal -> crystalline; } caption { label = "Mechanism of Mechanoluminescence in Biphenyl Derivatives"; fontsize = 12; }

Synthesis of Mechanoluminescent Biphenyl Derivatives: Protocols and Considerations

The synthesis of functionalized biphenyl derivatives often relies on robust cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method.[2][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.

Protocol 1: General Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a biphenyl compound. The specific reactants and conditions may need to be optimized for the desired target molecule.

Materials:

  • Aryl halide (e.g., 1-bromo-4-phenylbenzene)

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of potassium carbonate (2 M, 2 mL).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure biphenyl derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

dot graph suzuki_coupling_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Aryl Halide, Arylboronic Acid,\nSolvents)", fillcolor="#F1F3F4"]; add_reagents [label="Add Catalyst and Base\n(Pd(OAc)₂, PPh₃, K₂CO₃)", fillcolor="#F1F3F4"]; degas [label="Degas with Inert Gas", fillcolor="#F1F3F4"]; react [label="Heat and Stir\n(Reflux, 12-24h)", fillcolor="#FBBC05"]; workup [label="Aqueous Work-up\nand Extraction", fillcolor="#F1F3F4"]; purify [label="Column Chromatography", fillcolor="#F1F3F4"]; characterize [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> add_reagents; add_reagents -> degas; degas -> react; react -> workup; workup -> purify; purify -> characterize; characterize -> end; } caption { label = "Workflow for Suzuki-Miyaura Coupling"; fontsize = 12; }

Characterization of Mechanoluminescent Properties

A crucial aspect of working with these materials is the ability to reliably measure their mechanoluminescent response. This typically involves a setup that can apply a controlled mechanical force while simultaneously detecting the emitted light.

Protocol 2: Measurement of Mechanoluminescence

Equipment:

  • A device for applying mechanical stress (e.g., a universal testing machine for compression/tensile tests, a motorized grinder, or a simple drop tower for impact tests).

  • A light-sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera, coupled with a spectrometer to record the emission spectrum.

  • A light-tight enclosure to eliminate ambient light interference.

  • Data acquisition system to synchronize the mechanical stimulation and light detection.

Procedure:

  • Sample Preparation: Prepare the biphenyl derivative as a thin film, a powder, or embedded in a polymer matrix.

  • Setup Calibration: Calibrate the light detector to ensure a linear response and known sensitivity.

  • Measurement:

    • Place the sample in the light-tight enclosure.

    • Initiate the data acquisition for the light detector.

    • Apply the mechanical stimulus to the sample. For example, for grinding-induced ML, a specific rotational speed and pressure can be applied for a set duration. For compression-induced ML, a defined force or strain rate can be used.

    • Simultaneously record the intensity and spectrum of the emitted light as a function of time or applied force.

  • Data Analysis:

    • Plot the ML intensity versus time or applied stress/strain.

    • Analyze the ML spectrum to determine the emission wavelength(s) and any spectral shifts compared to the photoluminescence of the initial and mechanically stimulated states.

    • For reversible materials, perform cycles of mechanical stimulation and recovery (e.g., heating) to assess the stability and reproducibility of the ML response.

Biphenyl Derivative Type Typical ML Emission Change Potential Applications Reference
Tetraphenylethene-substituted biphenylsGrinding induces a red-shift in emission.Stress sensing, security inks, optical data storage.[8],[9]
Biphenyls with donor-acceptor structuresPressure can lead to changes in emission color due to altered intramolecular charge transfer.Pressure sensors, smart coatings.[4]
Biphenyl-based mechanophoresCovalent bond scission under force can trigger a luminescent response.Damage detection in polymers, targeted drug delivery.N/A

Applications in Biomedical Research and Drug Development

The unique properties of mechanoluminescent biphenyl derivatives make them promising candidates for various biomedical applications, particularly in the form of nanoparticles for bioimaging.[10][11] The ability to generate light in response to non-invasive stimuli like ultrasound opens up new possibilities for deep-tissue imaging and therapy.

Protocol 3: Preparation of Mechanoluminescent Biphenyl Nanoparticles for Cell Imaging

This protocol describes a general method for preparing organic mechanoluminescent nanoparticles using the nanoprecipitation method.

Materials:

  • Mechanoluminescent biphenyl derivative

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Amphiphilic polymer (e.g., DSPE-PEG)

  • Probe sonicator

  • Syringe pump

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Organic Phase Preparation: Dissolve the mechanoluminescent biphenyl derivative (e.g., 1 mg) and the amphiphilic polymer (e.g., 2 mg) in THF (1 mL).

  • Nanoprecipitation: Vigorously stir a volume of deionized water (e.g., 10 mL). Using a syringe pump, inject the organic solution into the water at a slow and constant rate (e.g., 0.1 mL/min). The rapid change in solvent polarity will cause the hydrophobic biphenyl derivative and polymer to self-assemble into nanoparticles.

  • Solvent Removal: Stir the nanoparticle suspension at room temperature for several hours to allow the THF to evaporate.

  • Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining organic solvent and non-encapsulated molecules. Change the water periodically.

  • Characterization:

    • Determine the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Measure the photoluminescence spectrum and quantum yield of the nanoparticle suspension.

    • Assess the mechanoluminescent response of the nanoparticle suspension under ultrasonication.

  • Cell Imaging:

    • Incubate the prepared nanoparticles with a cell culture (e.g., HeLa cells) for a specific duration.

    • Wash the cells to remove non-internalized nanoparticles.

    • Image the cells using a fluorescence microscope. To induce mechanoluminescence, an ultrasound transducer can be coupled to the imaging setup.

dot graph nanoparticle_prep_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve ML Biphenyl\nand Polymer in THF", fillcolor="#F1F3F4"]; inject [label="Inject into Water\n(Nanoprecipitation)", fillcolor="#FBBC05"]; evaporate [label="Solvent Evaporation", fillcolor="#F1F3F4"]; dialyze [label="Dialysis for Purification", fillcolor="#F1F3F4"]; characterize [label="Characterize Nanoparticles\n(DLS, TEM, PL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_imaging [label="Cell Incubation\nand Imaging", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> inject; inject -> evaporate; evaporate -> dialyze; dialyze -> characterize; characterize -> cell_imaging; cell_imaging -> end; } caption { label = "Workflow for ML Nanoparticle Preparation and Imaging"; fontsize = 12; }

Future Outlook and Concluding Remarks

The application of biphenyl derivatives as mechanoluminescent materials is a rapidly evolving field with immense potential. The ability to rationally design and synthesize molecules with tailored mechanoluminescent properties opens up a vast design space for new functional materials. Future research will likely focus on:

  • Developing new biphenyl derivatives with improved sensitivity, higher quantum yields, and emission in the near-infrared (NIR) region for deeper tissue imaging.

  • Elucidating the structure-property relationships to gain a more profound understanding of the mechanoluminescent mechanism and to enable the computational design of new materials.

  • Fabricating advanced devices for applications in flexible electronics, wearable sensors, and targeted drug delivery systems.

This guide has provided a foundational understanding and practical protocols for researchers to begin exploring the exciting world of mechanoluminescent biphenyl derivatives. By combining the principles of organic synthesis, materials science, and photophysics, the scientific community is well-positioned to unlock the full potential of these remarkable "smart" materials.

References

  • Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440.
  • Miyauchi, M., et al. (2012). A tetraphenylethene-based mechanoluminescent material.
  • Li, Y., et al. (2018). Aggregation-induced emission-active mechanoluminescent nanoparticles for in vivo bioimaging. ACS Applied Materials & Interfaces, 10(29), 24519-24526.
  • Wang, J., et al. (2015). Mechanochromic luminescence of a D–π–A-type biphenyl derivative.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Pu, K., et al. (2018). Organic mechanoluminescent probes for bioimaging.
  • Sagara, Y., et al. (2016). Mechanically induced luminescence from a simple organic molecule.
  • Hassan, Z., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18458-18501.
  • O'Neill, M. A., et al. (2020). Mechanically induced chemiluminescence from a dioxetane-based mechanophore in a thermoplastic elastomer. Journal of the American Chemical Society, 142(34), 14611-14619.
  • Che, Y., et al. (2010). Suzuki-Miyaura cross-coupling reactions of aryl and vinyl halides with arylboronic acids in aqueous media catalyzed by a palladium(II) complex of a water-soluble phosphine. Tetrahedron, 66(47), 9123-9128.
  • N/A
  • N/A
  • N/A
  • Mei, J., et al. (2015). Aggregation-induced emission: the whole is more brilliant than the parts.
  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388.
  • N/A
  • Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 6(3), 249-263.
  • N/A
  • Xu, C. N., et al. (2002). Mechanoluminescence of SrAl2O4:Eu,Dy. Applied Physics Letters, 81(23), 4321-4323.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a Suzuki-Miyaura cross-coupling reaction, can lead to several common impurities.[1][2] These include:

  • Homocoupling products: Formation of 4,4'-bis(methylsufanyl)biphenyl from the coupling of two molecules of the boronic acid reagent, and biphenyl-4,4'-dicarboxylic acid from the coupling of two molecules of the halide.[3]

  • Starting materials: Unreacted 4-bromobenzoic acid (or other halide) and 4-(methylthio)phenylboronic acid.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Byproducts from the boronic acid: Boric acid and other boronic acid derivatives can be present.[4]

  • Solvent and reagent residues: Residual solvents and bases (e.g., potassium carbonate) used in the reaction and workup steps.

Q2: My crude product is a dark, oily substance. How can I obtain a solid product?

A2: The presence of a dark, oily crude product often indicates significant impurities. "Oiling out" can occur when the crude solid melts in the recrystallization solvent before it dissolves, which can be due to a high impurity level or an inappropriate solvent choice.[5] To obtain a solid product, a multi-step purification approach is recommended:

  • Acid-Base Extraction: This is a highly effective first step for purifying carboxylic acids.[6][7]

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Extract with an aqueous basic solution (e.g., 1M sodium hydroxide or potassium carbonate) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

    • Separate the aqueous layer, which now contains your desired product, from the organic layer, which retains non-acidic impurities.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH well below the pKa of the carboxylic acid (predicted pKa ≈ 4.24) to precipitate the purified this compound.[6][8]

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: After extraction, recrystallization can further enhance purity.

Q3: I am having trouble with recrystallization. What is a good solvent system for this compound?

A3: Finding a suitable solvent for recrystallization is crucial. For biphenyl carboxylic acids, a mixture of solvents is often effective.[9] Based on the properties of similar compounds, consider the following:

  • Aqueous Ethanol or Methanol: Carboxylic acids often have good solubility in hot alcohols and lower solubility in cold water. A mixture allows for fine-tuning the solubility.

  • Toluene/Petroleum Ether: Toluene can dissolve the compound when hot, and the addition of a less polar solvent like petroleum ether upon cooling can induce crystallization.

  • Ethyl Acetate/Hexane: Similar to the toluene/petroleum ether system, ethyl acetate is a good solvent, and hexane acts as an anti-solvent.

Troubleshooting Recrystallization:

  • No Crystals Form: If no crystals appear upon cooling, you may have used too much solvent.[5] Try evaporating some of the solvent to concentrate the solution or induce crystallization by scratching the inside of the flask or adding a seed crystal.[5]

  • Oiling Out: If the compound "oils out," add more of the primary solvent to dissolve the oil at an elevated temperature before attempting to cool again.[5] Alternatively, a different solvent system may be necessary.[5]

Q4: After purification, my product still shows impurities by TLC/NMR. What are my next steps?

A4: If impurities persist after acid-base extraction and recrystallization, column chromatography is a powerful technique for separating compounds with similar polarities.[10]

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity can be gradually increased to elute your product.

    • Pro-tip: To improve the resolution and prevent "streaking" of the carboxylic acid on the silica gel, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the eluent system.[11]

Workflow for Column Chromatography:

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Start with a low polarity eluent and gradually increase the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide

This section provides a structured approach to resolving common purification challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Acid-Base Extraction - Incomplete extraction from the organic layer.- Incomplete precipitation upon acidification.- Product is somewhat soluble in the acidic aqueous phase.- Perform multiple extractions with the basic solution.- Ensure the pH is sufficiently low (pH < 2) during precipitation.- After acidification and filtration, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Persistent Yellow/Brown Color - Residual palladium catalyst.- Colored organic impurities.- Treat the solution of the crude product with activated charcoal before filtration and recrystallization.- Column chromatography may be necessary to remove colored impurities.
Broad Melting Point Range - Presence of impurities.- Repeat the purification steps (extraction, recrystallization, or chromatography) until a sharp melting point is achieved.
Tailing on TLC Plate - Carboxylic acid interacting with the silica gel.- Add a small amount of acetic or formic acid to the TLC developing solvent to suppress the deprotonation of the carboxylic acid.[11]
Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow Crude_Product Crude Product (Oily or Solid) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Analysis Purity Check (TLC, NMR, MP) Recrystallization->Analysis Column_Chromatography Column Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Analysis->Column_Chromatography Impurities Present Analysis->Pure_Product Purity OK

Caption: A typical purification workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common purification issues.

TroubleshootingLogic Start Start with Crude Product Is_Solid Is the product solid? Start->Is_Solid Perform_Extraction Perform Acid-Base Extraction Is_Solid->Perform_Extraction No (Oily) Perform_Recrystallization Perform Recrystallization Is_Solid->Perform_Recrystallization Yes Perform_Extraction->Perform_Recrystallization Check_Purity Check Purity (TLC, NMR) Perform_Recrystallization->Check_Purity Is_Pure Is it pure? Check_Purity->Is_Pure Perform_Chromatography Perform Column Chromatography Is_Pure->Perform_Chromatography No Final_Product Pure Product Is_Pure->Final_Product Yes Perform_Chromatography->Final_Product

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. Available from: [Link]

  • ResearchGate. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • ACS Publications. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Available from: [Link]

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]

  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • University of Calgary. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. Available from: [Link]

  • PubChem. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421. Available from: [Link]

  • Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • ResearchGate. How can I purify carboxylic acid?. Available from: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of substituted biphenyl synthesis. Here, we move beyond standard protocols to delve into the nuances of reaction optimization, troubleshoot common issues, and provide evidence-based solutions to elevate your experimental success.

Troubleshooting Guide: From Low Yields to Complex Impurities

This section addresses specific, frequently encountered problems in the synthesis of substituted biphenyls via Suzuki coupling. Each issue is analyzed from a mechanistic standpoint to provide a robust framework for effective troubleshooting.

Q1: My Suzuki coupling reaction is resulting in a low yield of the desired biphenyl product. What are the primary factors I should investigate?

A low yield in a Suzuki coupling reaction can stem from several sources, often related to the degradation of reagents, catalyst deactivation, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Diagnostic Workflow:

A logical first step is to meticulously evaluate the quality and handling of your reagents and the reaction setup.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents or a compromised inert (argon or nitrogen) atmosphere can lead to catalyst deactivation and the formation of unwanted byproducts.

    • Actionable Protocol: Ensure all solvents are rigorously degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for a sufficient duration (e.g., 30 minutes for water).[2] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are prone to degradation, particularly through protodeboronation, if exposed to air and moisture.[1][3] Consider using fresh or properly stored boronic acid. For particularly sensitive substrates, the use of more stable boronic esters, such as pinacol esters, can be advantageous.[3]

    • Base: The physical state and purity of the base are critical. It should be a fine, dry powder to ensure consistent and reproducible results, as clumps can lead to poor mixing and reactivity.[1]

    • Solvent Purity: The use of anhydrous and peroxide-free solvents is essential, especially when using ethereal solvents like THF or dioxane.[1]

  • Reaction Heterogeneity: For reactions that are not homogeneous, vigorous stirring is necessary to ensure effective mixing of all components.[1][3]

Q2: I'm observing a significant amount of homocoupling products from my boronic acid. How can this be minimized?

The formation of a biaryl byproduct from the homocoupling of the boronic acid is a common issue, especially with electron-rich boronic acids.[2] This side reaction consumes the nucleophile and complicates purification due to the similar polarity of the homocoupled product and the desired biphenyl.[4]

Causality and Mitigation Strategies:

Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

  • Rigorous Exclusion of Oxygen: As mentioned previously, ensuring a strictly inert atmosphere is paramount.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus homocoupling. For instance, while some ligands may produce high yields, they might also promote side product formation.[4] Screening different ligands can be beneficial.

  • Stoichiometry Control: While using an excess of one coupling partner can sometimes drive the reaction to completion, it can also increase the likelihood of side reactions.[4] Aiming for a 1:1 stoichiometry is often ideal for minimizing byproduct formation.[4]

Q3: My reaction is producing a substantial amount of dehalogenated starting material. What is the cause, and how can I prevent it?

Dehalogenation is the reduction of the aryl halide starting material and is a frequently observed side reaction in Suzuki couplings.[1]

Mechanistic Insight and Solutions:

This side reaction occurs when the arylpalladium(II) intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture.

  • Identifying the Hydride Source: Potential hydride sources include solvents (like THF), impurities in reagents, or the base itself.

  • Optimizing the Base and Solvent System:

    • The choice of base can significantly influence the extent of dehalogenation. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or KOH, which can promote this side reaction.[5]

    • The solvent system also plays a crucial role. While some reactions benefit from the addition of water, it can also be a potential source of protons that lead to dehalogenation.[3] Experimenting with anhydrous conditions or different solvent mixtures may be necessary.[3]

Q4: The Suzuki coupling of my sterically hindered substrates is proceeding very slowly or not at all. How can I improve the reaction efficiency?

Coupling sterically demanding substrates, such as those with ortho-substituents, is a common challenge in biphenyl synthesis.[6] This is often due to the difficulty of both the oxidative addition and reductive elimination steps in the catalytic cycle.

Strategies for Overcoming Steric Hindrance:

  • Ligand Design: The use of bulky and electron-rich phosphine ligands is crucial for promoting the coupling of hindered substrates.[3][5][6] These ligands facilitate both the oxidative addition and the final reductive elimination step.

    • Examples of Effective Ligands: Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional activity in coupling sterically hindered partners.[4][6] N-heterocyclic carbene (NHC) ligands can also be highly effective.[7]

  • Catalyst Loading and Temperature: For challenging couplings, increasing the catalyst loading (e.g., up to 5-10 mol%) and reaction temperature may be necessary to achieve a reasonable reaction rate.[4][8]

  • Base Selection: Stronger bases, such as K₃PO₄, are often more effective for hindered couplings as they can promote the transmetalation step.[6]

Table 1: Ligand and Base Effects on Sterically Hindered Suzuki Coupling

Aryl HalideBoronic AcidLigandBaseTemperature (°C)Yield (%)Reference
2,4,6-triisopropylbromobenzene2-biphenylboronic acidSPhosK₃PO₄100Excellent[6]
2-chloro-m-xyleneo-tolylboronic acidBuchwald-typeK₃PO₄·H₂ORoom Temp94[6]
2-chlorotoluene2,6-dimethylphenylboronic acidBuchwald-typeK₃PO₄·H₂ORoom Temp93[6]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of running Suzuki coupling reactions for substituted biphenyl synthesis.

What is the generally accepted mechanism for the Suzuki-Miyaura coupling?

The catalytic cycle is generally understood to proceed through three main steps:[3][5][9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.[3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boron reagent.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst.[3]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

How do I choose the right palladium catalyst and ligand?

The selection of the catalyst system is critical and substrate-dependent.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7][10] For ease of use and air stability, pre-formed palladium catalysts with specific ligands are also widely available.

  • Ligands:

    • For simple, unhindered substrates, triphenylphosphine (PPh₃) may be sufficient.

    • For more challenging substrates, including aryl chlorides and sterically hindered partners, bulky and electron-rich phosphine ligands are generally required.[3][5] The choice of ligand often requires screening to find the optimal conditions for a specific transformation.[3]

What is the role of the base in the Suzuki coupling, and how do I select one?

The base plays a crucial role in the transmetalation step by forming a more reactive boronate species.[5][7] The choice of base can significantly affect the reaction's yield and rate.[11]

  • Common Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates.[2][5]

    • Phosphates (K₃PO₄): Often the base of choice for sterically demanding couplings and when using aryl chlorides.[5][6][10]

    • Fluorides (KF, CsF): Can be effective, particularly when base-sensitive functional groups are present.[7]

The optimal base is often determined empirically, and screening a few different options is recommended.

Which solvent system is best for my Suzuki coupling reaction?

A variety of organic solvents can be used, and often a mixture with water is employed to dissolve the inorganic base and facilitate the reaction.[3]

  • Common Solvents: Dioxane, THF, toluene, and DMF are frequently used.[3]

  • Aqueous Conditions: The addition of water is common and can be beneficial, but for some substrates, anhydrous conditions may be necessary to avoid side reactions.[3] The ratio of organic solvent to water can be a critical parameter to optimize.[3]

My boronic acid is unstable. What are my options?

The instability of boronic acids is a common reason for low yields.[3]

  • Use Boronic Esters: Pinacol esters and neopentyl esters are more stable alternatives to boronic acids and can prevent protodeboronation.[3]

  • Potassium Trifluoroborates: These are another class of stable boron reagents that can be used in place of boronic acids.

  • Fresh Reagents: Always use fresh, high-purity boronic acids and store them under an inert atmosphere, away from moisture.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the synthesis of a substituted biphenyl. Optimization of the specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.2 equiv. relative to Pd).

  • Reaction: Heat the reaction mixture to the desired temperature (often between 60-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

protocol_workflow start Start reagents Add Aryl Halide, Boronic Acid, & Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Source & Ligand solvent->catalyst react Heat and Stir catalyst->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling experiment.

References

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Available at: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. Available at: [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl derivative. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and streamline your development timeline.

The Suzuki-Miyaura cross-coupling reaction is the predominant method for synthesizing this class of biaryl compounds, valued for its functional group tolerance and relatively mild conditions.[1] This guide focuses primarily on troubleshooting this pathway, which typically involves coupling a 4-halobenzoic acid (or its ester) with (4-methylsulfanylphenyl)boronic acid.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols to resolve them.

Q1: My reaction yield is low, and I've isolated a significant amount of a high-melting, poorly soluble byproduct, which I've identified as 4,4'-bis(methylthio)biphenyl. What is this and how can I prevent its formation?

A1: This byproduct is the result of boronic acid homocoupling, a common and troublesome side reaction in Suzuki-Miyaura couplings. [2][3] It occurs when two molecules of your (4-methylsulfanylphenyl)boronic acid couple with each other instead of with the 4-halobenzoic acid. This not only consumes your boronic acid, reducing the yield of the desired product, but also creates a purification challenge due to its structural similarity to the target molecule.

Causality and Mechanism: Homocoupling can proceed through two primary pathways:

  • Oxidative Coupling: This is the most common route, where trace amounts of oxygen in the reaction vessel oxidize Pd(0) to a Pd(II) species, which can then react with two molecules of the boronic acid to form the homocoupled product.[4]

  • Reductive Elimination from a Diaryl-Palladium Intermediate: Under certain conditions, a second transmetalation event can occur where a second boronic acid molecule displaces the halide from the Ar-Pd(II)-X intermediate, forming an Ar-Pd(II)-Ar' species. Reductive elimination then yields the homocoupled byproduct.[5][6]

The diagram below illustrates the competition between the desired cross-coupling and the undesired homocoupling pathway.

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add aryl_halide Ar-X (4-Halobenzoic Acid) aryl_halide->ox_add pd_intermediate Ar-Pd(II)-X ox_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation homo_trans Second Transmetalation pd_intermediate->homo_trans Undesired Pathway boronic_acid Ar'-B(OH)₂ (4-Methylsulfanylphenyl boronic acid) boronic_acid->transmetalation boronic_acid->homo_trans base Base base->transmetalation cross_intermediate Ar-Pd(II)-Ar' transmetalation->cross_intermediate reductive_elim Reductive Elimination cross_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Desired Product Ar-Ar' reductive_elim->product homo_intermediate Ar'-Pd(II)-Ar' homo_trans->homo_intermediate homo_reductive_elim Reductive Elimination homo_intermediate->homo_reductive_elim homo_reductive_elim->pd0 homo_product Homocoupling Byproduct Ar'-Ar' homo_reductive_elim->homo_product oxygen O₂ (Trace) oxygen->pd0 Promotes Homocoupling G cluster_0 Protodeboronation cluster_1 Dehalogenation boronic_acid Ar'-B(OH)₂ (4-Methylsulfanylphenyl boronic acid) thioanisole Thioanisole (Ar'-H) boronic_acid->thioanisole C-B Cleavage proton H⁺ Source (e.g., H₂O, Base) aryl_halide Ar-X (4-Halobenzoic Acid) benzoic_acid Benzoic Acid (Ar-H) aryl_halide->benzoic_acid C-X Cleavage hydride [H⁻] Source (e.g., Solvent)

Caption: Formation of thioanisole and benzoic acid byproducts.
Troubleshooting Protodeboronation and Dehalogenation
  • Optimize Base and Solvent: The choice of base is critical. While a base is required to activate the boronic acid, overly harsh basic conditions or prolonged heating can accelerate protodeboronation. [7]Consider using a milder base like K₂CO₃ or K₃PO₄ instead of NaOH. Ensure your solvent is not a significant hydride source if dehalogenation is an issue.

  • Use Boronic Esters: Boronic acids can be protected as esters (e.g., pinacol or MIDA esters) which are more stable to protodeboronation. [8][9]These esters participate in the catalytic cycle via a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition. [8]* Accelerate Cross-Coupling: The faster the desired reaction, the less time there is for side reactions. Using more active catalyst systems (e.g., with bulky, electron-rich ligands) can significantly improve the ratio of product to byproducts. [8]* Control Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

Q3: My reaction is incomplete, and purifying the final product from the starting materials is difficult. What is the best purification strategy?

A3: An incomplete reaction can stem from catalyst deactivation or suboptimal conditions. The key to purification is leveraging the acidic nature of your target molecule.

For incomplete conversion, first re-evaluate your catalyst loading (is it sufficient?), reaction time, and temperature. Ensure your reagents are pure and your inert atmosphere is maintained.

If you are left with a mixture of the desired this compound, unreacted 4-halobenzoic acid, and neutral impurities (like the homocoupled byproduct and thioanisole), an acid-base extraction is the most effective purification method. [10][11]

Experimental Protocol: Purification via Acid-Base Extraction

This protocol separates acidic components from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).

    • Expertise Note: NaHCO₃ is a weaker base and provides a cleaner separation if your starting material (e.g., 4-bromobenzoic acid) is also present and has a similar pKa. NaOH is stronger and ensures complete deprotonation of all carboxylic acids.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure (especially with NaHCO₃). Allow the layers to separate. The deprotonated carboxylates (your product and unreacted starting acid) will move into the aqueous layer as their sodium salts. The neutral impurities will remain in the organic layer.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of the basic solution to the organic layer and repeat the extraction to recover any remaining acidic product. Combine the aqueous layers. Wash the combined aqueous layers with fresh EtOAc one final time to remove any trapped neutral impurities.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring until the pH is ~1-2 (check with pH paper). Your purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum. A final recrystallization from a solvent system like ethanol/water or toluene can be performed for exceptional purity.

Caption: Workflow for purification by acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which aryl halide should I use: 4-bromo- or 4-iodobenzoic acid? The reactivity of the aryl halide in the oxidative addition step follows the order: I > Br > OTf >> Cl. [1][12]4-Iodobenzoic acid will generally react faster and under milder conditions than 4-bromobenzoic acid. This can be advantageous for suppressing side reactions by allowing for lower reaction temperatures and shorter reaction times. However, aryl iodides are typically more expensive and can be less stable. 4-Bromobenzoic acid is often the best compromise between reactivity and cost for large-scale synthesis.

FAQ 2: I used methyl 4-bromobenzoate to improve solubility. What are the potential issues with the final hydrolysis step? Using an ester can be an excellent strategy. The final step is typically a saponification (basic hydrolysis). [13]* Mechanism: The reaction is a nucleophilic acyl substitution where hydroxide attacks the ester carbonyl. It is effectively irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium. [14]* Potential Issues:

  • Incomplete Hydrolysis: Ensure you use a sufficient excess of base (e.g., NaOH or LiOH) and adequate heat/time to drive the reaction to completion.
  • Workup: The product of saponification is the carboxylate salt. You must perform a careful acidification step with a strong acid (like HCl) to neutralize the excess base and protonate the salt to obtain your final carboxylic acid product, as detailed in the purification protocol above. [14][15] FAQ 3: How critical is the choice of base and solvent? The choice is highly critical as these parameters influence the reaction in multiple ways.
  • Base: The base's primary role is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation. [7][12]Different bases have different strengths and solubilities, which can affect reaction rates and side reactions.

  • Solvent: The solvent must solubilize the reagents and catalyst. Suzuki reactions are often run in biphasic systems (e.g., an organic solvent with water), which can be highly effective. [12] The following table summarizes common choices:

ComponentExamplesKey Considerations
Bases Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃- K₃PO₄ & Cs₂CO₃: Stronger bases, often used for less reactive aryl chlorides or hindered substrates.<[12]br>- Na₂CO₃ & K₂CO₃: Milder, common, and cost-effective choices suitable for many aryl bromides and iodides. [16]
Solvents Toluene, Dioxane, THF, DMF (+ H₂O)- Toluene: Good for higher temperatures, easy to dry.- Dioxane/THF: Common ethereal solvents, miscible with water.<[17]br>- Water: Often required to dissolve the base and facilitate the formation of the active borate species. [12]

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • LeBlond, C. R., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 14(1), 134-141. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.[Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki–Miyaura Reactions. Angewandte Chemie International Edition, 53(19), 4972-4974. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide.[Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

  • ResearchGate. (n.d.). How can I purify carboxylic acid? [Link]

  • Reddit r/chemhelp. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid? [Link]

  • Royal Society of Chemistry. (2014). A highly efficient and reusable supramolecular inclusion complex catalyst for Suzuki-Miyaura coupling reactions in aqueous media. RSC Advances, 4(8), 3959-3965. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of biphenyl derivatives, primarily via the Suzuki-Miyaura cross-coupling reaction. This resource is structured to offer not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and enhance your experimental outcomes.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1][2] However, its success is highly dependent on the careful orchestration of multiple parameters. This guide will walk you through common challenges and their solutions in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis of biphenyl derivatives. The following flowchart provides a logical path for diagnosing and resolving these issues.

Troubleshooting_Suzuki Start Reaction Start: Low Yield or No Product Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Initial Check Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Homocoupling High Homocoupling? Check_Conditions->Homocoupling Analyze Byproducts Degassing Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling->Degassing Yes Protodeboronation Protodeboronation Occurring? Homocoupling->Protodeboronation No Ligand_Choice Use Bulky Ligands (e.g., SPhos, XPhos) Degassing->Ligand_Choice Success Successful Optimization Ligand_Choice->Success Anhydrous Switch to Anhydrous Conditions (e.g., K₃PO₄, dioxane) Protodeboronation->Anhydrous Yes Catalyst_Activity 3. Catalyst Inactivity? Protodeboronation->Catalyst_Activity No Boronic_Ester Use Boronic Esters (e.g., Pinacol Esters) Anhydrous->Boronic_Ester Boronic_Ester->Success Screen_Catalysts Screen Different Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst_Activity->Screen_Catalysts Suspected Base_Solvent 4. Suboptimal Base/Solvent? Catalyst_Activity->Base_Solvent Catalyst OK Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Screen_Catalysts->Screen_Ligands Screen_Ligands->Success Screen_Bases Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base_Solvent->Screen_Bases Purification 5. Purification Issues? Base_Solvent->Purification Conditions OK Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane, THF, DMF) Screen_Bases->Screen_Solvents Screen_Solvents->Success Column_Chromatography Optimize Column Chromatography (Gradient, Specialized Phases) Purification->Column_Chromatography Recrystallization Recrystallization (Screen Solvents) Column_Chromatography->Recrystallization Recrystallization->Success

Caption: Troubleshooting flowchart for addressing common issues in Suzuki coupling reactions.

Q1: My reaction yield is consistently low or I'm getting no product. What are the first things I should check?

A1: Low yields can often be traced back to fundamental experimental errors rather than complex chemical issues.[3][4] Before spending time on optimizing reaction parameters, verify the following:

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the boronic acid and aryl halide, are pure. Boronic acids can dehydrate to form boroxines, which may be less reactive.[5] Accurately calculate and weigh all reagents.[3]

  • Solvent and Glassware: Use anhydrous and properly degassed solvents.[6] Ensure all glassware is thoroughly dried to prevent quenching of reagents.[3]

  • Reaction Monitoring: Monitor the reaction's progress using techniques like TLC or LC-MS. A reaction that stalls may indicate reagent degradation or catalyst deactivation.[7]

Q2: I'm observing significant amounts of homocoupling byproducts (biphenyl from boronic acid or biaryl from the aryl halide). How can I minimize this?

A2: Homocoupling is a common side reaction, particularly the oxidative homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[6]

  • Causality: Oxygen can participate in a side catalytic cycle, leading to the dimerization of the boronic acid. Similarly, side reactions can lead to the homocoupling of the aryl halide.

  • Solutions:

    • Rigorous Degassing: The most critical step is the thorough exclusion of oxygen. Use techniques like freeze-pump-thaw for solvents instead of just bubbling with an inert gas.[6]

    • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[8]

    • Controlled Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration and disfavor homocoupling.

Q3: My starting material seems to be consumed, but I'm isolating the deboronated arene instead of my biphenyl product. What is happening?

A3: This is indicative of protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source. This is a significant competing reaction, especially with electron-rich or sterically hindered boronic acids.[9]

  • Causality: The presence of water and a base can facilitate the replacement of the boronic acid group with a hydrogen atom.

  • Solutions:

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding acids.[9][10]

    • Anhydrous Conditions: Switching to an anhydrous solvent system (e.g., dioxane, toluene) with a suitable non-aqueous base like potassium phosphate (K₃PO₄) can significantly reduce this side reaction.[8]

    • Choice of Base: Using a weaker base or one that is less soluble in the reaction medium can sometimes mitigate protodeboronation.

Q4: My reaction is sluggish or fails with electron-poor or sterically hindered substrates. How can I improve reactivity?

A4: Challenging substrates often require more specialized reaction conditions to overcome high activation barriers for key steps in the catalytic cycle.[2]

  • Causality: Electron-poor aryl halides can be difficult to oxidatively add to the palladium center, while sterically hindered substrates can slow down both oxidative addition and reductive elimination.

  • Solutions:

    • Advanced Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, DavePhos).[2][9][11] These ligands stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps.[12]

    • Catalyst System: A combination of Pd₂(dba)₃ as the palladium source and a specialized ligand often proves effective for difficult couplings.[2]

    • Solvent and Temperature: High-boiling polar aprotic solvents like NMP or DMF can be effective, and increasing the reaction temperature can help overcome activation energy barriers.[2][13]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my Suzuki-Miyaura reaction?

A1: Solvent selection is crucial as it influences reagent solubility, catalyst stability, and the reactivity of the base.[14][15][16] There is no single "best" solvent, and the choice is often substrate-dependent.

  • General Guidelines:

    • Aqueous Mixtures: Toluene/water, THF/water, or dioxane/water are common starting points. The water is necessary to dissolve many inorganic bases.[14]

    • Polar Aprotic Solvents: DMF, NMP, and acetonitrile can be effective, especially for challenging couplings. However, be aware that some polar solvents can influence selectivity in complex substrates.[15][17]

    • Anhydrous Systems: Toluene or dioxane are frequently used with bases like K₃PO₄ to avoid water-sensitive functional groups or to prevent protodeboronation.[8]

Q2: What is the role of the base, and how do I choose the right one?

A2: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][18][19]

BaseCommon Use CaseStrengthsConsiderations
K₂CO₃ / Na₂CO₃ General purpose, widely used in aqueous solvent mixtures.[8][20]Inexpensive, effective for many standard couplings.Can be too strong for base-sensitive substrates.
Cs₂CO₃ Often provides higher yields for difficult couplings.More soluble in organic solvents, highly effective.More expensive.
K₃PO₄ Used in anhydrous conditions, good for sterically hindered substrates.[8]Strong base, effective in non-aqueous media.Can be too aggressive for some functional groups.
KF / CsF Mild base, useful for substrates with base-labile groups.[21][22]Minimizes side reactions like ester hydrolysis.May lead to slower reaction rates.
Q3: What is the general reactivity order for aryl halides?

A3: The reactivity of aryl halides in the oxidative addition step generally follows the order of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[9] Aryl bromides are a popular choice as they offer a good balance of reactivity, stability, and cost.[9] Aryl chlorides are less reactive and typically require more active catalyst systems with specialized ligands.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a robust starting point for the synthesis of a simple biphenyl derivative.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (Argon or Nitrogen) for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[23]

Protocol 2: Purification by Column Chromatography

Effective purification is critical for obtaining the desired biphenyl derivative in high purity.[7]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution helps to separate the non-polar homocoupling byproducts from the desired, typically more polar, biphenyl product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Ar-X OA_label Oxidative Addition PdII_2 Ar-Pd(II)L₂-Ar' PdII_1->PdII_2 Ar'-B(OH)₂ + Base TM_label Transmetalation PdII_2->Pd0 Ar-Ar' RE_label Reductive Elimination

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers navigating the complexities of substituted biphenyl synthesis. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of steric hindrance in cross-coupling reactions. We understand that synthesizing sterically congested biaryls is a frequent bottleneck in drug discovery and materials science. This resource will equip you with the knowledge to rationally design your experiments and troubleshoot effectively when faced with challenging substrates.

Understanding the Challenge: The "Steric Clash" in Biphenyl Synthesis

The synthesis of biphenyls, particularly those with multiple substituents in the ortho positions, is often hampered by steric hindrance. This "steric clash" arises from the spatial crowding of bulky groups around the reaction centers of the two coupling partners.[1] This crowding can impede the key steps of the catalytic cycle in common cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille couplings, leading to low or no product yield.[2] The primary steps affected are:

  • Oxidative Addition: The palladium catalyst must insert itself into the carbon-halogen bond of the aryl halide. Bulky ortho substituents can physically block the approach of the catalyst.

  • Transmetalation: The transfer of the aryl group from the organometallic reagent (e.g., boronic acid, organozinc) to the palladium center can be slowed down by steric bulk on either coupling partner.

  • Reductive Elimination: The final step, where the two aryl groups are joined to form the biphenyl and the palladium catalyst is regenerated, can be difficult if the two bulky groups on the palladium complex cannot orient themselves correctly for bond formation.

This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Scenario 1: Low to No Yield in a Suzuki-Miyaura Coupling of a Di-ortho-Substituted Aryl Halide

Question: I am trying to couple a 2,6-disubstituted aryl bromide with a phenylboronic acid using standard Pd(PPh₃)₄ and Na₂CO₃ in DME/water, but I am only recovering starting material. What should I do?

Answer: This is a classic case of steric hindrance preventing the reaction from proceeding under standard conditions. The tetrakis(triphenylphosphine)palladium(0) catalyst is likely too bulky and not electron-rich enough to efficiently undergo oxidative addition with your hindered aryl bromide. Here’s a systematic approach to troubleshoot this issue:

1. The Critical Role of the Ligand: Move Beyond PPh₃

The choice of phosphine ligand is paramount for coupling sterically hindered substrates. You need a ligand that is both bulky and electron-rich to promote the challenging oxidative addition and reductive elimination steps.[3]

  • Recommendation: Switch to a biarylphosphine ligand, commonly known as a "Buchwald ligand." These ligands are designed to be highly active for challenging couplings.[4][5]

LigandKey Features & Applications
XPhos Generally a good starting point for sterically demanding couplings.[6]
SPhos Often effective for very hindered substrates and can sometimes be used at lower catalyst loadings.[7][8]
RuPhos Particularly useful for generating a wide range of sterically hindered biaryls.[6]

2. The Importance of the Palladium Precatalyst

  • Recommendation: Use a palladacycle precatalyst, such as an XPhos- or SPhos-based palladacycle. These are designed to generate the active Pd(0) species in a controlled manner.[6]

3. Optimizing the Base and Solvent System

A stronger, non-aqueous base is often required for hindered couplings to facilitate the transmetalation step.

  • Recommendation: Replace Na₂CO₃ with a stronger base like K₃PO₄ or Cs₂CO₃. For the solvent, an anhydrous, polar aprotic solvent is often more effective. Toluene, dioxane, or THF are excellent choices.

Step-by-Step Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), the chosen Buchwald ligand (e.g., XPhos, 2-4 mol %), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) to a dry reaction vessel.

  • Solvent Addition: Add degassed, anhydrous toluene or dioxane.

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Scenario 2: My Sterically Hindered Boronic Acid is Unreactive or Undergoes Protodeboronation

Question: I am attempting to synthesize a tetra-ortho-substituted biphenyl. My aryl halide is reactive, but the di-ortho-substituted boronic acid seems to be the problem. I am observing significant protodeboronation (replacement of the boronic acid group with a hydrogen). How can I prevent this and promote the desired coupling?

Answer: This is a common issue with sterically hindered and electronically deactivated boronic acids. Protodeboronation is a significant side reaction, especially with prolonged reaction times and in the presence of water.

1. Protecting the Boronic Acid

Converting the boronic acid to a more stable boronate ester can prevent protodeboronation and, in some cases, enhance reactivity.

  • Recommendation: Convert your boronic acid to a neopentyl glycol or pinacol boronate ester. These are generally more stable and can be used directly in the coupling reaction.

2. Utilizing N-Heterocyclic Carbene (NHC) Ligands

For extremely challenging couplings, N-heterocyclic carbene (NHC) ligands can offer superior performance to phosphine ligands.[9] They are highly electron-donating and can stabilize the palladium catalyst, promoting the difficult steps in the catalytic cycle.[10]

  • Recommendation: Use an NHC-palladium complex, such as [Pd(IPr)(cinnamyl)Cl] or generate the catalyst in situ from an imidazolium salt and a palladium source like Pd(OAc)₂. These systems have been shown to be effective for the synthesis of di- and tri-ortho-substituted biaryls at room temperature.[9][10][11]

3. Exploring Alternative Coupling Reactions

If the Suzuki-Miyaura coupling remains problematic, consider alternative cross-coupling reactions that may be more tolerant of your specific substrates.

  • Negishi Coupling: This reaction uses an organozinc reagent, which is generally more reactive than the corresponding boronic acid.[12][13] This increased reactivity can often overcome the steric barrier.[6][8] The downside is the need for strictly anhydrous conditions due to the moisture sensitivity of organozinc reagents.[12]

    • Catalyst System: Pd/SPhos or Pd/RuPhos systems are highly effective for sterically hindered Negishi couplings.[6]

  • Stille Coupling: This involves an organotin reagent. While the toxicity of tin compounds is a drawback, the Stille coupling is known for its excellent functional group tolerance and its ability to couple highly hindered fragments.[14][15]

    • Catalyst System: The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ can facilitate the coupling of unactivated and sterically hindered aryl chlorides.[16]

Workflow for Choosing the Right Coupling Strategy:

G start Sterically Hindered Biphenyl Synthesis suzuki Attempt Suzuki-Miyaura Coupling (Buchwald Ligands, Strong Base) start->suzuki suzuki_success Successful Synthesis suzuki->suzuki_success High Yield suzuki_fail Low Yield or Protodeboronation? suzuki->suzuki_fail Low Yield protect_boronic Use Boronate Ester suzuki_fail->protect_boronic Yes try_nhc Switch to NHC Ligand suzuki_fail->try_nhc Yes alternative_couplings Consider Alternative Couplings suzuki_fail->alternative_couplings Still Failing protect_boronic->suzuki try_nhc->suzuki negishi Negishi Coupling (Organozinc Reagent) alternative_couplings->negishi Moisture Sensitive OK? stille Stille Coupling (Organotin Reagent) alternative_couplings->stille Tin Toxicity OK? negishi->suzuki_success stille->suzuki_success

Caption: Decision workflow for hindered biphenyl synthesis.

Advanced Strategies and Alternative Methodologies

The Ullmann Reaction: A Classic Approach

For certain substrates, particularly in the synthesis of polychlorinated biphenyls (PCBs), the classic Ullmann coupling can be a viable, albeit often lower-yielding, alternative.[17][18] This reaction typically involves the copper-mediated coupling of two aryl halides at high temperatures.

  • When to Consider: When modern palladium-catalyzed methods fail, or for specific applications where copper catalysis is preferred.

  • Drawbacks: Requires harsh reaction conditions (high temperatures) and often gives lower yields compared to optimized Suzuki couplings.[18]

Catalyst and Ligand Selection Summary for Hindered Couplings

The following table provides a general guide for selecting catalyst and ligand systems for challenging Suzuki-Miyaura couplings.

Substrate ChallengeRecommended Ligand ClassSpecific Ligand ExamplesPalladium Source
Di-ortho-substituted Aryl HalideBiaryl MonophosphinesXPhos, SPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts
Tetra-ortho-substituted BiphenylN-Heterocyclic Carbenes (NHCs)IPr, IMesPd(OAc)₂, [Pd(IPr)(cin)Cl]
Electron-deficient Aryl HalideElectron-rich PhosphinesP(t-Bu)₃, PCy₃Pd(OAc)₂, Pd₂(dba)₃

Catalytic Cycle of Suzuki-Miyaura Coupling and Points of Steric Inhibition:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Hindered by ortho-substituents PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Hindered by substituents on both partners RedElim Reductive Elimination PdII_Diaryl->RedElim Difficult for bulky Ar and Ar' RedElim->Pd0 out1 Ar-Ar' RedElim->out1 in1 Ar-X in1->OxAdd in2 Ar'-B(OR)₂ in2->Transmetal

Caption: Steric hindrance in the Suzuki-Miyaura cycle.

By understanding the underlying principles of these powerful cross-coupling reactions and having a systematic approach to troubleshooting, researchers can significantly increase their success rate in synthesizing even the most challenging sterically hindered biphenyls.

References

  • Tanimori, S., Uto, T., & Kirihata, M. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(34), 11634-11640. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Liu, Y., Peng, H., et al. (2016). An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

  • Pechter, D., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(07), 1045-1054. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ikawa, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3986-3989. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • Martin, R., & Buchwald, S. L. (2007). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 129(13), 3844-3845. [Link]

  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2244-2248. [Link]

  • Furuya, Y., Nishiyori, R., & Shirakawa, S. (2020). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 61(4), 151415. [Link]

  • Yu, G.-A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2912-2914. [Link]

  • Contreras-García, J., et al. (2011). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics, 13(47), 21082-21088. [Link]

  • Wikipedia. (2023). Negishi coupling. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (68)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Schober, L.-M., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(6), 2964-2971. [Link]

  • He, P., & Dong, C.-G. (2014). Synthesis of Hindered Biphenyls by Sequential Non-Transition Metal-Catalyzed Reaction/Palladium-Catalyzed Cross-Couplings. Organic Letters, 16(16), 4142-4145. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]

  • Arnold, D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group Meeting. [Link]

  • CoLab. (n.d.). The preparation of hindered biphenyls via the suzuki reaction.
  • Chen, Y.-H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6699. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18501. [Link]

  • Wang, Z., et al. (2023). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 145(17), 9394-9402. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4223-4228. [Link]

  • Kim, D., & Lee, S. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]

  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. Catalysis Letters. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]

Sources

Troubleshooting guide for the synthesis of biphenyl-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of biphenyl-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your synthetic work. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biphenyls, including biphenyl-4-carboxylic acids. It involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1] While powerful, the reaction is sensitive to various parameters.

Question 1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

Failure of a Suzuki-Miyaura coupling reaction can be attributed to several factors, primarily related to the catalyst, reagents, or reaction conditions.

Causality and Troubleshooting Steps:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Inadequate reduction or decomposition of the Pd(0) species can halt the catalytic cycle.

    • Solution: Ensure your phosphine ligand is not oxidized. Use fresh, high-purity ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] If using a Pd(II) source, ensure your reaction conditions facilitate reduction.

  • Issues with the Boronic Acid: Boronic acids can undergo degradation, especially under harsh conditions or during prolonged storage. They are also prone to forming unreactive boroxines.

    • Solution: Use fresh, high-quality boronic acid. You can check the purity by NMR. To break down boroxines, you can try dissolving the boronic acid in a small amount of a polar solvent and then removing the solvent under vacuum before use.

  • Inappropriate Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of solvent is also critical for solubility and reaction kinetics.

    • Solution: The choice of base is often substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If your substrate has base-labile functional groups, a milder base like KF might be suitable.[3] For solvents, a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[2]

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction.

    • Solution: Degas your solvents and reaction mixture thoroughly by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Question 2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

Answer:

Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction in Suzuki-Miyaura couplings.

Causality and Troubleshooting Steps:

  • Aryl Halide Homocoupling: This can occur through various pathways, including oxidative addition of two aryl halides to the palladium center.

    • Solution: This is often more problematic with electron-rich aryl halides. Lowering the reaction temperature and using a less electron-rich phosphine ligand can sometimes mitigate this.

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Additionally, using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar'-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-B(OH)2 Ar-B(OH)2 Ar'-X Ar'-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Grignard Carboxylation

The carboxylation of a Grignard reagent with carbon dioxide is another common route to biphenyl-4-carboxylic acids.[4] This method involves the formation of a highly reactive organomagnesium intermediate.

Question 3: My Grignard reaction is not initiating, or I am getting a low yield of the desired carboxylic acid.

Answer:

The success of a Grignard reaction hinges on the formation of the Grignard reagent and its subsequent reaction with an electrophile.

Causality and Troubleshooting Steps:

  • Failure to Form the Grignard Reagent: This is often due to the presence of water or an oxide layer on the magnesium metal.

    • Solution: All glassware must be rigorously dried, and anhydrous solvents must be used.[5] The magnesium turnings can be activated by crushing them in a dry flask, or by adding a small crystal of iodine.[6]

  • Quenching of the Grignard Reagent: Grignard reagents are strong bases and will react with any acidic protons present, including water, alcohols, and even terminal alkynes.

    • Solution: Ensure your starting aryl halide is free from acidic functional groups. Use anhydrous solvents and maintain an inert atmosphere.

  • Side Reactions with Carbon Dioxide: While CO₂ is the desired electrophile, side reactions can occur.

    • Solution: Introduce the CO₂ (either as a gas or as dry ice) to a cooled solution of the Grignard reagent. This helps to control the exothermicity of the reaction and minimize side reactions. Ensure the CO₂ is dry.

Question 4: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction.

Answer:

The formation of biphenyl is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[5][6]

Causality and Troubleshooting Steps:

  • Wurtz-type Coupling: This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[5]

    • Solution: Add the aryl halide slowly to the magnesium turnings to maintain a low instantaneous concentration. Control the reaction temperature, using an ice bath if necessary, to manage the exotherm.

Decision Tree for Grignard Reaction Failure

Grignard_Troubleshooting start Grignard Reaction Failed check_water Is glassware and solvent completely dry? start->check_water dry_glassware Rigorously dry all glassware and use anhydrous solvent. check_water->dry_glassware No check_mg Is the magnesium activated? check_water->check_mg Yes dry_glassware->check_mg activate_mg Activate Mg with iodine or crushing. check_mg->activate_mg No check_starting_material Does the starting material have acidic protons? check_mg->check_starting_material Yes activate_mg->check_starting_material protect_group Use a protecting group strategy or choose an alternative synthesis. check_starting_material->protect_group Yes success Reaction should proceed. check_starting_material->success No

Sources

Byproduct formation in the synthesis of methylsulfanyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methylsulfanyl-Containing Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methylsulfanyl-containing compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of molecules bearing the methylthio (-SMe) group. As Senior Application Scientists, we understand that controlling byproduct formation is critical for efficient synthesis, purification, and ultimately, the successful development of new chemical entities. This document provides actionable insights grounded in mechanistic principles to help you navigate common synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during the synthesis of methylsulfanyl compounds. Each entry details the likely causes and provides step-by-step guidance for mitigation.

Question 1: I'm attempting an S-methylation of a thiol using a methyl halide (e.g., MeI) and a base, but I'm seeing significant amounts of a disulfide byproduct. What's happening and how can I prevent it?

Answer:

The formation of a disulfide (R-S-S-R) from a thiol (R-SH) is an oxidative side reaction that competes with the desired S-methylation. This is a very common issue, particularly for electron-rich or sterically unhindered thiols which are more susceptible to oxidation.

Root Causes & Mechanistic Insight:

  • Oxygen Contamination: The primary culprit is often dissolved molecular oxygen in the reaction solvent. The thiolate anion (R-S⁻), formed by the deprotonation of the thiol by the base, is readily oxidized by O₂ to form a disulfide bond.

  • Base Strength and Exposure: Using an unnecessarily strong base or prolonged reaction times can increase the concentration and lifetime of the highly reactive thiolate, providing more opportunity for oxidation.

Mitigation Strategies:

  • Deoxygenate Your Solvent: Before adding your thiol or base, thoroughly degas the reaction solvent. The most effective methods are:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive substrates, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric oxygen from re-entering the reaction vessel.

  • Use Freshly Prepared Thiolate: If using a pre-formed thiolate salt (e.g., sodium thiomethoxide), ensure it is from a freshly opened container or has been stored properly under inert conditions to prevent gradual oxidation.[1]

  • Control Stoichiometry: While a slight excess of the nucleophile is common, avoid a large excess of the base or thiol, which can promote side reactions.[1]

Question 2: My reaction to form a methylthioether is producing a significant amount of the corresponding sulfoxide (R-S(O)-Me). How can I minimize this over-oxidation?

Answer:

Sulfoxide formation is a direct oxidation of the desired methylthioether product. This can occur either during the reaction itself or during the workup and purification stages.

Root Causes & Mechanistic Insight:

  • Oxidizing Reagents/Byproducts: Certain reaction conditions can generate oxidizing species. For example, some methods that use dimethyl sulfoxide (DMSO) as a methylthiolating agent can themselves produce oxidizing byproducts.[2][3]

  • Aerobic Workup: Exposing the reaction mixture, especially if it contains residual base or metal catalysts, to air during the aqueous workup can catalyze the oxidation of the electron-rich sulfide.

  • Peroxide Contamination: Ethers like THF or diethyl ether can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are potent oxidants for sulfides.

Mitigation Strategies:

  • Strict Anaerobic Conditions: As with disulfide prevention, maintaining a rigorously inert atmosphere throughout the reaction is crucial.

  • Careful Workup:

    • Quench the reaction with a pre-sparged aqueous solution.

    • If possible, perform the extraction and washing steps quickly to minimize air exposure.

  • Solvent Purity: Always use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.

  • Avoid Strong Oxidants: If your synthetic route involves multiple steps, ensure that no residual oxidants from a previous step are carried over.

Question 3: I'm observing a byproduct with a mass corresponding to double methylation (a sulfonium salt). Why does this happen and how can I stop it?

Answer:

The formation of a trialkylsulfonium salt ([R-S(Me)₂]⁺) is a result of the desired methylthioether product acting as a nucleophile itself and reacting with a second molecule of the methylating agent.

Root Causes & Mechanistic Insight:

  • High Reactivity of Methylating Agent: Potent methylating agents like methyl triflate (MeOTf) or dimethyl sulfate are highly electrophilic and can readily methylate the neutral sulfide product. Methyl iodide is also sufficiently reactive to cause this issue.

  • Excess Methylating Agent: Using a significant excess of the methylating agent drives the reaction towards the undesired over-methylation.

  • Concentration Effects: High reaction concentrations can increase the frequency of collisions between the product sulfide and the methylating agent.

Mitigation Strategies:

  • Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the methylating agent. A slow, controlled addition of the methylating agent to the reaction mixture (e.g., via syringe pump) can help maintain its low instantaneous concentration, favoring methylation of the more nucleophilic thiolate over the neutral sulfide.

  • Choice of Methylating Agent: If over-methylation is persistent, consider a less reactive methylating agent. For example, if you are using methyl triflate, switching to methyl iodide might solve the problem.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can decrease the rate of the second methylation, which typically has a higher activation energy.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting common byproduct formation.

TroubleshootingWorkflow Start Byproduct Observed Disulfide Disulfide (R-S-S-R) Start->Disulfide Mass = 2x R-S Sulfoxide Sulfoxide (R-S(O)-Me) Start->Sulfoxide Mass = Product + 16 Sulfonium Sulfonium Salt ([R-S(Me)₂]⁺) Start->Sulfonium Mass = Product + 15 Action_Degas Degas Solvents & Run Under Inert Gas Disulfide->Action_Degas Action_Workup Use Degassed Workup Solutions & Peroxide-Free Solvents Sulfoxide->Action_Workup Action_Stoich Control Stoichiometry (1.0 eq Me-X) & Add Methylating Agent Slowly Sulfonium->Action_Stoich Action_Temp Lower Reaction Temperature Action_Stoich->Action_Temp If problem persists

Caption: A decision tree for identifying and addressing common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using DMSO as a methylthiolating agent, and what are the common pitfalls?

A1: Dimethyl sulfoxide (DMSO) can serve as an inexpensive, readily available, and environmentally benign source for the methylsulfanyl group.[2][3] It is particularly useful in transition-metal-catalyzed cross-coupling reactions to form aryl methyl sulfides. However, these reactions often require high temperatures, and the mechanism can be complex, leading to specific byproducts. Side reactions can include N-methylation of amine-containing substrates or the formation of other organosulfur compounds.[4] Careful optimization of the catalyst, ligand, and reaction conditions is crucial for success.

Q2: I've heard of the Pummerer rearrangement. When is this a concern in my syntheses?

A2: The Pummerer rearrangement is a reaction of a sulfoxide bearing an α-hydrogen.[5] In the presence of an activating agent like acetic anhydride, the sulfoxide rearranges to form an α-acyloxythioether.[6] This is a concern if you have a sulfoxide byproduct (or starting material) and your reaction conditions are acidic or involve anhydrides. The rearrangement introduces an oxygen functional group adjacent to the sulfur, which may be an undesired byproduct.[5] However, it can also be a powerful synthetic tool when used intentionally to functionalize the carbon alpha to a sulfur atom.[7]

Q3: Are there enzymatic methods for S-methylation that could offer better selectivity?

A3: Yes, enzymatic methods are gaining traction for their high selectivity, which can prevent many of the byproducts seen in traditional synthesis. S-adenosyl-L-methionine (SAM) is the biological methyl donor, and a class of enzymes known as S-methyltransferases (SMTs) can selectively methylate thiol-containing substrates.[8] While often used for biological molecules, some O-methyltransferases have been shown to have activity on non-natural aromatic thiol substrates.[8] These methods avoid harsh reagents and can offer excellent control, but they require specialized enzymes and may not be suitable for all substrates or large-scale synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for S-Methylation of an Aromatic Thiol with Minimized Byproduct Formation

This protocol provides a robust method for the S-methylation of a typical aromatic thiol using methyl iodide, with specific steps to minimize disulfide and sulfonium salt formation.

Materials:

  • Aromatic Thiol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Methyl Iodide (MeI) (1.05 eq)

  • Anhydrous, Degassed Acetonitrile (CH₃CN)

  • Nitrogen or Argon gas supply

  • Standard glassware with Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add the aromatic thiol (1.0 eq) and finely powdered potassium carbonate (1.5 eq).

    • Add anhydrous, degassed acetonitrile via cannula or syringe to achieve a concentration of approximately 0.1 M.

  • Reaction Initiation:

    • Stir the suspension at room temperature for 15 minutes to allow for salt formation.

    • Slowly add methyl iodide (1.05 eq) dropwise via syringe over 5 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at room temperature.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic base.

    • Rinse the pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Rationale for Choices:

  • K₂CO₃: A mild base that is sufficient to deprotonate the aromatic thiol without being overly reactive, minimizing side reactions.

  • Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Slow Addition of MeI: This is the most critical step to prevent the formation of the sulfonium salt, as it keeps the concentration of the electrophile low.

Data Summary: Effect of Base on Byproduct Formation

The choice of base can significantly impact the product distribution. The following table provides a qualitative summary based on common laboratory observations for the methylation of a generic aryl thiol.

BaseRelative RateDisulfide FormationOver-methylation RiskComments
K₂CO₃ ModerateLowLowGood for most simple thiols. Heterogeneous.
Cs₂CO₃ FastLow-ModerateLowMore soluble than K₂CO₃, can accelerate reaction.
NaH Very FastModerate-HighModerateStrong, non-nucleophilic base. Requires strict inert conditions.
DBU FastLowModerateHomogeneous organic base. Easy to handle.
Et₃N SlowLowLowGenerally too weak for aryl thiols but suitable for aliphatic thiols.

Mechanistic Visualization

The following diagram illustrates the desired S-methylation pathway versus the two most common competing side reactions: oxidative disulfide formation and over-methylation to a sulfonium salt.

ReactionPathways cluster_0 Reaction Pathways cluster_1 Byproduct Pathways Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base - H-Base⁺ Product R-S-Me (Desired Product) Thiolate->Product + Me-X - X⁻ Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide + O₂ (oxidant) Sulfonium [R-S(Me)₂]⁺ (Sulfonium Salt) Product->Sulfonium + Me-X - X⁻

Caption: Competing reaction pathways in S-methylation of thiols.

References

  • Pummerer rearrangement. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Pummerer rearrangement. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]

  • Pummerer Rearrangement. (n.d.). chemeurope.com. Retrieved January 21, 2026, from [Link]

  • Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Application of DMSO as a methylthiolating reagent in organic synthesis. (2022). Organic & Biomolecular Chemistry, 20(22), 4471-4495. [Link]

  • S-methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups. (2010). HETEROCYCLES, 81(2), 441. [Link]

  • Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. (n.d.). ChemBioChem. [Link]

  • A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Application of DMSO as Methylthiolating Reagent in Organic Synthesis. (2022). Request PDF. [Link]

  • The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will address common challenges through a practical, troubleshooting-focused FAQ format, providing not just solutions but the underlying chemical principles to empower your process development.

The most industrially viable and versatile route to this compound is the Suzuki-Miyaura cross-coupling reaction. Our guide will focus on this pathway, which involves the palladium-catalyzed reaction between 4-bromobenzoic acid and (4-(methylthio)phenyl)boronic acid .

Part 1: Starting Materials and Critical Quality Attributes

Success in a scaled-up reaction begins with well-characterized and high-quality starting materials. Seemingly minor impurities in your precursors can become major obstacles at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the key intermediates, and what impurities should I be aware of?

A1: The two primary building blocks are 4-bromobenzoic acid and (4-(methylthio)phenyl)boronic acid.

  • 4-Bromobenzoic Acid: A common method for its synthesis is the oxidation of p-bromotoluene.[1][2] One patented, high-yield method uses oxygen as the oxidant in glacial acetic acid with a cobalt acetate and manganese acetate catalyst system, reporting yields up to 98% and purity over 99%.[3] A critical impurity to monitor is the unreacted starting material, p-bromotoluene, as it can lead to the formation of 4-methylbiphenyl, a difficult-to-remove byproduct in the subsequent Suzuki coupling.

  • (4-(methylthio)phenyl)boronic acid: This intermediate is typically prepared from 4-bromothioanisole via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[4] A major concern with boronic acids is the formation of boroximes, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[5] Boroximes are often less reactive in Suzuki couplings and can lead to inconsistent reaction rates and reduced yields.[5] Commercial boronic acids often contain varying amounts of these anhydrides.[6]

Q2: My (4-(methylthio)phenyl)boronic acid seems to be of poor quality. How can I improve it before use in the coupling reaction?

A2: The presence of boroximes is a frequent cause of poor performance in Suzuki-Miyaura reactions.[5] To ensure consistent reactivity, especially at scale, recrystallization of the boronic acid is highly recommended. A common procedure involves dissolving the boronic acid in a minimal amount of a hot solvent (like water or a mixed solvent system) to break down the boroximes, followed by cooling to recrystallize the purified boronic acid.[5] It is crucial to thoroughly dry the recrystallized material under vacuum, as excess water can negatively impact the subsequent coupling reaction.

Part 2: Troubleshooting the Scale-Up of the Suzuki-Miyaura Coupling

Transitioning a Suzuki-Miyaura coupling from a 100 mL flask to a 100 L reactor introduces challenges related to mass transfer, heat transfer, and atmospheric control. What works on the bench may fail unexpectedly at scale.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation r_charge Charge Reactor with 4-Bromobenzoic Acid, Base, and Solvents r_inert Inert Atmosphere (Nitrogen/Argon Purge) r_charge->r_inert 1. Initial Setup r_degas Degas Mixture (3x Vacuum/N2 Cycles) r_inert->r_degas r_cat Add Pd Catalyst and Ligand r_degas->r_cat 2. Oxygen Removal r_boronic Add (4-(methylthio)phenyl)boronic acid (Portion-wise or via Pump) r_cat->r_boronic 3. Reagent Addition r_heat Heat to Reaction Temp (e.g., 80-90 °C) r_boronic->r_heat 4. Initiation r_monitor Monitor Progress (IPC) (HPLC/TLC) r_heat->r_monitor 5. Monitoring r_cool Cool to Room Temp r_monitor->r_cool r_filter Filter to Remove Catalyst (e.g., through Celite) r_cool->r_filter 6. Quenching r_phase_sep Phase Separation (if biphasic) r_filter->r_phase_sep 7. Initial Cleanup r_extract Aqueous Workup (Acid/Base Extraction) r_phase_sep->r_extract 8. Purification

Caption: General workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q3: My Suzuki coupling reaction is stalling or showing very low conversion after scaling up, even though it worked perfectly in the lab. What's wrong?

A3: This is a classic scale-up problem. The root cause often lies in one of three areas:

  • Inefficient Mixing: In a large reactor, inadequate agitation can create "dead zones" where reagents are not properly mixed. This leads to localized concentration gradients and prevents the catalyst from efficiently accessing the substrates. Solution: Ensure your reactor's impeller design and agitation speed are sufficient for the batch volume. Consult with a chemical engineer to model the mixing dynamics if this is a recurring issue.

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidatively deactivate it.[7] While maintaining an inert atmosphere with a nitrogen balloon is feasible in a small flask, it is insufficient for a large reactor with a significant headspace. Solution: Rigorous deoxygenation is non-negotiable. Sparge all solvents with an inert gas (argon or nitrogen) before use. The reaction mixture itself should be subjected to several vacuum/inert gas backfill cycles before heating. Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Poor Temperature Control: Deviations from the optimal reaction temperature can lead to stalled reactions or the formation of byproducts.[7] Large volumes have greater thermal inertia, making precise temperature control more challenging. Solution: Ensure the reactor's heating/cooling jacket is properly calibrated and can handle the thermal load of the reaction. For exothermic transmetalation steps, consider controlled, slower addition of the boronic acid to manage the temperature.

Troubleshooting Decision Tree: Low Conversion

start Low Conversion in Scaled-Up Suzuki Reaction q1 Is the reaction mixture homogeneous? start->q1 a1_yes Check Oxygen Sensitivity q1->a1_yes Yes a1_no Improve Agitation: - Increase Stir Speed - Evaluate Impeller Design q1->a1_no No q2 Was rigorous degassing performed? a1_yes->q2 a2_yes Check Reagent Quality q2->a2_yes Yes a2_no Implement Strict Inerting: - Sparge Solvents - 3x Vacuum/N2 Cycles - Maintain Positive Pressure q2->a2_no No q3 Is boronic acid quality high? (Low boroxime content) a2_yes->q3 a3_yes Evaluate Catalyst/Ligand - Consider a more robust ligand - Check for catalyst poisoning q3->a3_yes Yes a3_no Purify Boronic Acid: - Recrystallize before use - Ensure thorough drying q3->a3_no No

Caption: Decision tree for troubleshooting low conversion in Suzuki couplings.

Q4: I'm seeing a lot of 4,4'-bis(methylthio)biphenyl as a byproduct. How do I suppress this homocoupling?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures.

  • Strict Anaerobic Conditions: Oxygen can facilitate the homocoupling pathway. The same rigorous degassing procedures mentioned in A3 are critical here.[7]

  • Stoichiometry and Addition Rate: Using a large excess of the boronic acid can drive homocoupling. Aim for a stoichiometry of 1.05-1.2 equivalents of the boronic acid relative to the aryl bromide. Furthermore, adding the boronic acid solution slowly over time, rather than all at once, can help maintain a low instantaneous concentration, thus favoring the desired cross-coupling pathway over homocoupling.

  • Base Selection: The choice of base can influence the rate of competing reactions. While K₂CO₃ or K₃PO₄ are common, sometimes a weaker base or different counter-ion can modulate reactivity to suppress homocoupling.[9]

Q5: How can I effectively remove residual palladium from my final product to meet API standards?

A5: Residual palladium is a major concern in pharmaceutical manufacturing. Several strategies can be employed post-reaction:

  • Filtration: After the reaction, filtering the mixture through a pad of Celite can remove precipitated palladium black.

  • Activated Carbon: Stirring the crude product solution with activated carbon (charcoal) is a common and effective method for scavenging palladium.

  • Metal Scavengers: For very low residual levels, commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol-functionalized silica) can be used. These are highly effective but can add significant cost to the process.

  • Crystallization: Often, a well-designed crystallization step is sufficient to purge residual metals to acceptable levels, as the palladium species are typically excluded from the crystal lattice of the product.

Part 3: Product Isolation and Purification

Purifying a carboxylic acid at scale requires a different approach than simple column chromatography. Leveraging the acidic nature of the product is key.

Frequently Asked Questions (FAQs)

Q6: What is the most scalable method for purifying this compound?

A6: The most effective and scalable method is a pH-driven acid-base extraction.[10][11]

  • After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Extract the organic layer with an aqueous basic solution (e.g., 1M NaOH or K₂CO₃). The target carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities (like homocoupling byproducts) in the organic layer.

  • Separate the layers.

  • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH well below the pKa of the carboxylic acid (pKa is predicted to be ~4.24), causing the purified product to precipitate out of the solution.[12]

  • Collect the solid product by filtration, wash with water to remove salts, and dry under vacuum.

Q7: My product is precipitating as an oil or is difficult to crystallize after the acid-base workup. What can I do?

A7: "Oiling out" is a common problem. It occurs when the product precipitates from a solution at a temperature above its melting point or when it has a high affinity for the solvent.

  • Solvent Selection for Recrystallization: After the initial precipitation, a final recrystallization step is recommended for achieving high purity. For biphenyl carboxylic acids, solvents like aqueous ethanol or a mixture of benzene/petroleum ether have been reported to be effective.[13] Perform a solvent screen at a small scale to identify the best system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Control Cooling Rate: A slow, controlled cooling rate is crucial for forming well-defined crystals. Crash-cooling by placing a hot solution directly into an ice bath often leads to oiling or the formation of fine, impure powders. Allow the solution to cool slowly to room temperature first, then gradually cool it further.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization in the desired form.

Part 4: Scalable Experimental Protocols

The following protocols are provided as a starting point for process development and should be optimized for your specific equipment and safety requirements.

Protocol 1: Suzuki-Miyaura Coupling (Illustrative 100 g Scale)

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromobenzoic Acid201.02100.0 g0.4971.0
(4-(methylthio)phenyl)boronic acid168.0287.8 g0.5221.05
Pd(PPh₃)₄1155.562.87 g0.00250.005 (0.5 mol%)
Potassium Carbonate (K₂CO₃)138.21137.4 g0.9942.0
1,4-Dioxane-800 mL--
Water-200 mL--

Procedure:

  • Reactor Setup: Charge a suitable reactor with 4-bromobenzoic acid (100.0 g), potassium carbonate (137.4 g), 1,4-dioxane (800 mL), and water (200 mL).

  • Inerting: Seal the reactor and perform three cycles of evacuating the headspace to <100 mbar and backfilling with nitrogen gas. Maintain a positive nitrogen pressure.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.87 g) to the stirred mixture.

  • Reagent Addition: Add (4-(methylthio)phenyl)boronic acid (87.8 g) to the mixture.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing by HPLC (monitoring the disappearance of 4-bromobenzoic acid). The reaction is typically complete within 8-16 hours.[14]

  • Cooldown: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification
  • Filtration: Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of 1,4-dioxane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Acid-Base Extraction: Dilute the residue with ethyl acetate (500 mL) and water (500 mL). Transfer to a separatory funnel (or perform in the reactor if equipped for phase separation). Extract the organic layer with 1M sodium hydroxide solution (2 x 300 mL).

  • Separation: Combine the aqueous layers. Wash this combined aqueous layer with ethyl acetate (200 mL) to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid with stirring until the pH is ~2. A thick white precipitate of the product will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are at a neutral pH.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 95-115 g (78-95%).

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • ChemicalBook. 4-Bromobenzoic acid | 586-76-5.
  • ACS Publications Industry Webinar. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ChemicalBook. 4-(Methylthio)phenylboronic acid CAS#: 98546-51-1.
  • Google Patents.
  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Organic Syntheses. 4.
  • Sigma-Aldrich. 4-(Methylthio)phenylboronic acid = 95 98546-51-1.
  • Tokyo Chemical Industry. 4-(Methylthio)phenylboronic Acid | 98546-51-1.
  • LookChem.
  • ResearchG
  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • ChemicalBook. This compound | 728918-90-9.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Purification of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of biphenyl carboxylic acids from common starting materials and reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Core Concepts in Purification

Biphenyl carboxylic acids are crucial structural motifs in pharmaceuticals and advanced materials.[1] Their synthesis, most commonly via Suzuki-Miyaura cross-coupling, often results in a crude product containing a variety of impurities.[2][3][4] Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Table 1: Common Impurities in Biphenyl Carboxylic Acid Synthesis (Post-Suzuki Coupling)
Impurity ClassSpecific ExamplesOriginRemoval Strategy
Unreacted Starting Materials Aryl halides, Arylboronic acidsIncomplete reactionExtraction, Chromatography, Recrystallization
Homocoupling Byproducts Biphenyl (from aryl halide), Di-acid (from boronic acid)Side reactions of starting materialsExtraction, Chromatography, Recrystallization
Catalyst Residues Palladium (elemental or complexed)Pd(0) or Pd(II) catalyst used in couplingFiltration through Celite, Activated Carbon Treatment, Recrystallization[5][6]
Inorganic Salts Carbonates (e.g., K₂CO₃, Na₂CO₃), PhosphatesBase used in the coupling reactionAqueous work-up, Filtration
Solvent Residues Dioxane, Toluene, DMF, EthanolReaction or work-up solventsDrying under vacuum, Recrystallization

The purification strategy hinges on exploiting the unique chemical properties of the target molecule—primarily, the acidic carboxyl group—to separate it from these contaminants.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification process in a practical question-and-answer format.

Issue 1: Crude product is a complex mixture with low purity.

Question: My initial work-up after a Suzuki coupling reaction has yielded a messy, dark-colored solid. What is the most robust first step to significantly increase purity?

Answer: The most effective initial purification step is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of your biphenyl carboxylic acid to selectively move it from an organic solvent into an aqueous phase, leaving behind neutral impurities.

Causality & Rationale: Your target compound has a carboxylic acid functional group (pKa ≈ 4-5), which is readily deprotonated by a moderately strong aqueous base (like NaOH or Na₂CO₃) to form a water-soluble carboxylate salt.[7][8] Most of the common organic impurities from a Suzuki reaction, such as unreacted aryl halides or biphenyl homocoupling byproducts, are neutral and will remain dissolved in the organic solvent.[8] This difference in solubility provides a powerful basis for separation. After separating the layers, re-acidification of the aqueous phase with a strong acid (like HCl) will protonate the carboxylate salt, causing the purified biphenyl carboxylic acid to precipitate out of the solution.[7][9]

Experimental Workflow: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Separation cluster_2 Precipitation & Isolation A Crude Product (Target Acid + Neutral Impurities) B Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Add Aqueous Base (e.g., 1M NaOH) & Mix in Separatory Funnel B->C D Allow Layers to Separate C->D E_org Organic Layer: Neutral Impurities (Aryl Halide, Biphenyl) D->E_org Retain for disposal F_aq Aqueous Layer: Sodium Biphenylcarboxylate (Deprotonated Product) D->F_aq Collect G Cool Aqueous Layer (Ice Bath) F_aq->G H Acidify with Strong Acid (e.g., 3M HCl) to pH ~2 G->H I Precipitate Forms H->I J Collect by Vacuum Filtration I->J K Wash with Cold Water & Dry J->K L Pure Biphenyl Carboxylic Acid K->L

Caption: Workflow for purification via acid-base extraction.

Issue 2: Persistent contamination from starting materials.

Question: After an acid-base extraction, my NMR spectrum still shows peaks corresponding to the starting arylboronic acid. How can I remove it?

Answer: Residual arylboronic acid is a common problem because boronic acids are themselves weakly acidic (pKa ≈ 8-10) and can be partially extracted into the basic aqueous phase along with your product. There are two primary approaches to address this:

  • Selective Extraction: Carboxylic acids are significantly more acidic than boronic acids.[10] You can exploit this by using a weaker base for the extraction, such as aqueous sodium bicarbonate (NaHCO₃).[10] NaHCO₃ is basic enough to deprotonate the biphenyl carboxylic acid but not the boronic acid, leaving the latter in the organic layer.

  • Chromatography/Recrystallization: If extraction fails, both column chromatography and recrystallization are effective. For chromatography, the boronic acid is typically more polar and will have a different retention factor than your product. Recrystallization works if the boronic acid has sufficiently different solubility characteristics in a chosen solvent system.

Question: My product is contaminated with the starting aryl halide. How is this best removed?

Answer: Aryl halides are neutral and should be efficiently removed by the initial acid-base extraction. If contamination persists, it suggests an incomplete extraction or emulsion formation. The best secondary purification methods are recrystallization or flash column chromatography. Since the aryl halide is non-polar compared to the carboxylic acid, it will elute much faster during normal-phase column chromatography.

Issue 3: Product is discolored (gray, black, or brown).

Question: My final product is off-white and has a grayish tint. I suspect palladium catalyst residue. How can I purify this?

Answer: The characteristic gray or black color is almost certainly due to residual palladium catalyst.[5] Removing it is crucial, especially for pharmaceutical applications.

Recommended Methods:

  • Filtration through Celite: Immediately after the reaction is complete and before the work-up, dilute the reaction mixture with a solvent and filter it through a pad of Celite. This can remove a significant portion of the heterogeneous Pd/C or precipitated Pd(0).[5][6]

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon (e.g., Darco G-60), and stir or gently heat the mixture for 15-30 minutes. The carbon adsorbs the palladium species. Filter the mixture through Celite to remove the carbon.[6]

  • Recrystallization: A carefully performed recrystallization can often leave palladium residues behind as insoluble material that can be removed during a hot filtration step.[5]

Issue 4: Problems with Recrystallization.

Question: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?

Answer: This is a classic sign that the solution is not supersaturated, most likely because too much solvent was used.[11]

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to boil off 10-20% of the solvent. Allow it to cool again slowly.[11]

  • Induce Crystallization: If crystals still don't form, try scratching the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal ("seed crystal") of pure biphenyl carboxylic acid to the cooled solution. This provides a template for crystallization to begin.[11]

Question: My compound melts in the hot solvent and forms an oil instead of dissolving ("oiling out"). What's wrong?

Answer: "Oiling out" occurs when the melting point of your crude solid is lower than the boiling point of the recrystallization solvent.[11] This is common with impure compounds that exhibit significant melting point depression.

Solutions:

  • Add More Solvent: Keep the solution at the boiling point and add more hot solvent until the oil completely dissolves.

  • Change Solvents: Select a solvent with a lower boiling point or use a mixed solvent system. For example, if your compound oils out in toluene, try a mixture of ethanol and water.

Table 2: Common Recrystallization Solvents for Biphenyl Carboxylic Acids
Solvent / SystemPolarityComments
Aqueous Ethanol PolarExcellent general choice. Dissolve in hot ethanol, add hot water until cloudy, then add a drop of ethanol to clarify and cool.[12]
Benzene / Petroleum Ether Non-polarGood for less polar derivatives. Use with caution due to toxicity of benzene. Toluene is a safer alternative.[12][13]
Methanol PolarEffective for many derivatives, but solubility can be high, requiring careful volume control.[5]
Acetic Acid Polar, ProticCan be effective but is difficult to remove completely.
Issue 5: Assessing Final Purity.

Question: How can I be confident in the purity of my final product?

Answer: A single analytical technique is often insufficient. A multi-faceted approach is required for a comprehensive purity assessment.[14]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress and fraction analysis during column chromatography.[1]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause the melting point to broaden and become depressed.[14]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify trace impurities, providing a purity value as a percentage (e.g., area % of the main peak).[14][15]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Primarily used for structural confirmation, but also an excellent tool for purity analysis. The absence of impurity peaks and correct integration ratios confirm high purity. It can also detect residual solvents.[14]

Decision Logic for Purification Strategy

G Start Crude Product (Post-Reaction) Workup Aqueous Workup (Remove Inorganic Salts) Start->Workup Extraction Acid-Base Extraction (Remove Neutral Impurities) Workup->Extraction CheckPurity Assess Purity (TLC, ¹H NMR) Extraction->CheckPurity HighPurity Final Product (>95% Pure) CheckPurity->HighPurity Yes LowPurity Impurity Detected CheckPurity->LowPurity No ImpurityType Identify Impurity Type LowPurity->ImpurityType PolarImpurity Polar Impurity (e.g., Boronic Acid) ImpurityType->PolarImpurity Acidic/Polar NonPolarImpurity Non-Polar Impurity (e.g., Aryl Halide) ImpurityType->NonPolarImpurity Neutral/Non-Polar Palladium Color/Pd Residue ImpurityType->Palladium Discolored Recrystallize Recrystallization PolarImpurity->Recrystallize Column Column Chromatography NonPolarImpurity->Column Carbon Activated Carbon Treatment Palladium->Carbon FinalCheck Final Purity Check (HPLC, NMR, MP) Recrystallize->FinalCheck Column->FinalCheck Carbon->Recrystallize

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction of Biphenyl-4-carboxylic Acid
  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in an appropriate organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate).[7]

  • Transfer: Transfer the solution to a 125 mL separatory funnel.

  • First Extraction: Add 10 mL of 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[7]

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer into a clean 125 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 10 mL portion of 5% NaOH. Combine the aqueous layers. The neutral impurities remain in the organic layer, which can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ≈ 2). A white precipitate of the biphenyl carboxylic acid will form.[7]

  • Isolation: Continue to cool the flask in the ice bath for 15 minutes to maximize precipitation.[7] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Allow the solid to dry on the filter under vacuum, then transfer to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is for separating a biphenyl carboxylic acid from a less polar impurity (e.g., unreacted aryl halide).

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving the product in a minimal amount of a polar solvent (like ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A typical gradient might start with 95:5 Hexanes:Ethyl Acetate and gradually increase in polarity. Crucially, to prevent peak tailing, add 0.5-1% acetic acid to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biphenyl carboxylic acid.

References

  • Biphenyl & Benzoic Acid Extraction: Lab Experiment. (n.d.). Studylib. Retrieved January 21, 2026, from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (2002). Google Patents.
  • Extraction. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit. Retrieved January 21, 2026, from [Link]

  • How to separate phenol, benzoic acid, aniline and biphenyl. (2017). Quora. Retrieved January 21, 2026, from [Link]

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Problems with Suzuki coupling. (2025). Reddit. Retrieved January 21, 2026, from [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Production of biphenyl carboxylic acid compounds. (1999). Google Patents.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved January 21, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved January 21, 2026, from [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

  • How do you perform purity analysis? (2006). Chromatography Forum. Retrieved January 21, 2026, from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Process for the purification of carboxylic acids. (2014). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved January 21, 2026, from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents.
  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Routes of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl carboxylic acids represent a class of organic compounds of significant importance, serving as crucial building blocks in the synthesis of pharmaceuticals, high-performance polymers, and liquid crystals.[1][2] The structural rigidity and defined spatial orientation of the biphenyl scaffold are key to the function of these advanced materials and biologically active molecules. Consequently, the efficient and scalable synthesis of biphenyl carboxylic acids is a critical focus for researchers in both industrial and academic laboratories.

This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for constructing biphenyl carboxylic acids. We will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices. This analysis is supported by detailed, field-tested protocols and comparative data to empower researchers, scientists, and drug development professionals to select and optimize the most suitable synthetic pathway for their specific needs. We will focus on three primary methodologies: the robust and versatile Suzuki-Miyaura Coupling, the classic Gomberg-Bachmann Reaction, and the modern, atom-economical Direct C-H Arylation.

I. The Workhorse of Biaryl Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has become the preeminent method for the formation of carbon-carbon bonds between aromatic rings, largely due to its exceptional functional group tolerance, mild reaction conditions, and the use of stable, non-toxic organoboron reagents.[3][4] This palladium-catalyzed reaction is highly reliable for the synthesis of biphenyl carboxylic acids, even on a multikilogram scale.[5]

Mechanistic Rationale and Causality

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which allows for rational optimization. The choice of palladium source, ligand, base, and solvent system is critical and directly influences reaction yield, purity, and scalability.

The catalytic cycle proceeds through three key steps:[3][6][7]

  • Oxidative Addition: A palladium(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of an aryl halide (e.g., a bromobenzoic acid). This forms a Pd(II) intermediate. The choice of an electron-rich, bulky phosphine ligand can accelerate this rate-limiting step.

  • Transmetalation: In this crucial step, a base activates the organoboron species (e.g., a phenylboronic acid), forming a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base (e.g., K₂CO₃, Na₂CO₃) and solvent is critical to facilitate this exchange without promoting side reactions like protodeboronation.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the catalytically active Pd(0) species. This step is typically fast and irreversible.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition R¹-X pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation R²-B(OR)₂ Base product R¹-R² (Biphenyl) pd2_boronate->product Reductive Elimination caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid

This protocol describes the coupling of 4-bromobenzoic acid with phenylboronic acid, a common transformation.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane to form the active Pd(0)(PPh₃)₄ catalyst in situ. Add this catalyst solution to the main reaction flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzoic acid is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and wash with diethyl ether to remove non-polar impurities (like triphenylphosphine oxide).

  • Acidification: Carefully acidify the aqueous layer with 2M HCl until a white precipitate forms (pH ~2). This protonates the carboxylate salt to give the insoluble carboxylic acid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

II. The Classic Approach: Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is one of the earliest methods for aryl-aryl bond formation, proceeding via a free-radical mechanism.[8] It involves the reaction of a diazonium salt with another aromatic compound (the "arene solvent"). While it has been largely superseded by transition-metal-catalyzed methods due to its often modest yields and potential for side reactions, it remains a valuable tool, particularly when the required starting materials (anilines) are more readily available or economical than the corresponding organoborons or halides.[9]

Mechanistic Rationale and Causality

The reaction is initiated by the diazotization of an aromatic amine (e.g., aminobenzoic acid) to form a diazonium salt. This salt is then decomposed, typically under basic conditions, to generate a highly reactive aryl radical.[10][11]

  • Diazonium Salt Formation: An aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Radical Generation: The diazonium salt, upon addition to the second arene and in the presence of a base (e.g., NaOH), decomposes to form an aryl radical with the loss of nitrogen gas.

  • Aryl-Aryl Coupling: The newly formed aryl radical attacks the second aromatic ring (which is often used as the solvent), forming a radical intermediate.

  • Rearomatization: This intermediate is then oxidized, typically by abstracting a hydrogen atom, to yield the final biaryl product and rearomatize the second ring.

A significant drawback of this reaction is the lack of regioselectivity when the second arene is substituted, and the potential for the aryl radical to undergo other reactions, leading to byproducts and generally low yields (<40%).[9][12]

Gomberg_Bachmann aniline Ar-NH₂ (e.g., Aminobenzoic Acid) diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) aniline->diazonium NaNO₂, HCl 0-5 °C radical Ar• (Aryl Radical) diazonium->radical Base (e.g., NaOH) -N₂ intermediate [Ar-Ar'-H]• (Radical Intermediate) radical->intermediate + Ar'-H arene Ar'-H (Arene) product Ar-Ar' (Biphenyl Carboxylic Acid) intermediate->product Oxidation -[H] caption Fig. 2: Simplified Mechanism of the Gomberg-Bachmann Reaction.

Caption: Fig. 2: Simplified Mechanism of the Gomberg-Bachmann Reaction.

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid

This protocol outlines the synthesis from 4-aminobenzoic acid and benzene. Note: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 4-Aminobenzoic acid (1.0 equiv)

  • Sodium nitrite (NaNO₂, 1.1 equiv)

  • Concentrated Hydrochloric acid (HCl)

  • Benzene

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/v)

  • Deionized water

Procedure:

  • Diazotization: In a beaker surrounded by an ice-salt bath, dissolve 4-aminobenzoic acid in dilute HCl. Cool the solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 20-30 minutes after addition is complete. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Coupling: In a separate, larger flask, place the benzene (which acts as both reactant and solvent) and the aqueous NaOH solution. Cool this two-phase mixture in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture. The addition should be controlled to maintain a low temperature. A dark-colored mixture will form.

  • Decomposition: After the addition is complete, continue stirring in the ice bath for an hour, then allow the mixture to slowly warm to room temperature. Stir overnight to ensure complete decomposition of any remaining diazonium salt.

  • Work-up: Separate the layers in a separatory funnel. Extract the aqueous layer with a small portion of benzene. Combine the organic layers.

  • Isolation: The biphenyl-4-carboxylic acid product is likely in the aqueous layer as its sodium salt. Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Recrystallization may be necessary to remove impurities and colored byproducts.

III. The "Green" Frontier: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions.[13] Its primary advantage is atom economy; it avoids the need to pre-functionalize one of the aromatic partners into an organometallic reagent (like an organoboron or organotin compound), thus reducing synthetic steps and waste.[13] For the synthesis of biphenyl carboxylic acids, this typically involves the coupling of a benzoic acid (where the carboxyl group acts as a directing group) with an aryl halide.[14][15]

Mechanistic Rationale and Causality

The most common mechanism for the ortho-arylation of benzoic acids is the Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate group plays a crucial role as a directing group, positioning the catalyst for selective C-H activation at the ortho position.[15]

  • Coordination: The benzoic acid substrate coordinates to the palladium(II) catalyst through its carboxylate group, forming a five-membered palladacycle intermediate. This chelation is the key to the reaction's regioselectivity.

  • C-H Activation (CMD): The ortho C-H bond is cleaved in a concerted step involving the palladium center and a base or a ligand, forming an aryl-palladium bond. This is often the rate-determining step of the cycle.[14]

  • Oxidative Addition: The aryl halide partner undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The two aryl groups are reductively eliminated from the Pd(IV) center, forging the new C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

The choice of ligand, base, and solvent is critical for stabilizing the intermediates and facilitating the C-H activation step.[15] While highly efficient, challenges can include lower functional group tolerance compared to Suzuki coupling and the potential for catalyst inhibition by coordinating groups on the substrates.[16]

CH_Arylation cluster_cycle Catalytic Cycle pd2 Pd(II)L₂ palladacycle Aryl-Pd(II) Palladacycle pd2->palladacycle C-H Activation (CMD) Benzoic Acid pd4 Aryl-Pd(IV)-Ar' palladacycle->pd4 Oxidative Addition Ar'-X product Ortho-arylated Benzoic Acid pd4->product Reductive Elimination caption Fig. 3: Carboxylate-Directed C-H Arylation Mechanism.

Caption: Fig. 3: Carboxylate-Directed C-H Arylation Mechanism.

Experimental Protocol: ortho-Arylation of Benzoic Acid

This protocol is adapted from methodologies developed for the direct arylation of benzoic acids with aryl chlorides.[14][15]

Materials:

  • Benzoic acid (1.0 equiv)

  • Aryl chloride (e.g., 4-chlorotoluene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • n-Butyl-di-1-adamantylphosphine (cataCXium A, 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine benzoic acid, cesium carbonate, and the phosphine ligand.

  • Reagent Addition: Add the aryl chloride and palladium(II) acetate to the tube.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Heating: Seal the tube and heat the mixture in a preheated oil bath at 120-140 °C for 12-24 hours with vigorous stirring.

  • Cooling & Quenching: Cool the reaction to room temperature and carefully quench by adding 2M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-arylbenzoic acid.

IV. Comparative Analysis

The choice of synthetic route is a multifactorial decision, balancing yield, cost, scalability, and substrate compatibility. The following table provides a side-by-side comparison of the key performance indicators for each method.

FeatureSuzuki-Miyaura CouplingGomberg-Bachmann ReactionDirect C-H Arylation
Typical Yield 65 - 98%[3]Generally < 40%[9][12]50 - 90%
Key Reagents Aryl Halide, Arylboronic AcidAryl Amine (via Diazonium Salt), AreneBenzoic Acid, Aryl Halide
Catalyst Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[3]None (Radical Initiator)Palladium (e.g., Pd(OAc)₂)
Typical Temp. Room Temp. - 110 °C[3]0 - 25 °CHigh Temp. (100 - 150 °C)
Reaction Time 1 - 48 h[3]4 - 24 h12 - 24 h
Advantages Mild conditions, high functional group tolerance, non-toxic byproducts, high yields, well-understood.[3][17]Uses inexpensive and readily available anilines, no transition metal catalyst required.High atom economy, reduces synthetic steps, avoids pre-functionalization.[13]
Disadvantages Cost of some boronic acids and palladium catalysts, potential for protodeboronation side reaction.[4]Low yields, poor regioselectivity, formation of byproducts, unstable diazonium intermediates.[12][18]Requires high temperatures, can have lower functional group tolerance, directing group required for selectivity.[16]

V. Strategic Selection of a Synthetic Route

Making an informed decision on the optimal synthetic route requires a logical evaluation of the project's specific constraints and goals.

Workflow start Define Target Biphenyl Carboxylic Acid q_scale Scale Required? start->q_scale q_functional_groups Sensitive Functional Groups Present? q_scale->q_functional_groups Lab Scale (<100g) suzuki Choose Suzuki-Miyaura Coupling q_scale->suzuki Large Scale (>100g) q_precursors Precursor Availability & Cost? q_functional_groups->q_precursors No q_functional_groups->suzuki Yes q_precursors->suzuki Halide & Boronic readily available gomberg Consider Gomberg-Bachmann Reaction q_precursors->gomberg Aniline cheap, Halide/Boronic expensive cha Evaluate Direct C-H Arylation q_precursors->cha Benzoic acid available, Atom economy is key caption Fig. 4: Decision workflow for selecting a synthetic route.

Caption: Fig. 4: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of biphenyl carboxylic acids can be approached through several distinct and effective methodologies. The Suzuki-Miyaura coupling stands out as the most versatile and reliable method, offering high yields and broad functional group tolerance, making it the default choice for most applications, especially at scale. The Gomberg-Bachmann reaction , while historically significant, is now a niche method, best considered when starting from inexpensive anilines where low yields can be tolerated. Finally, Direct C-H Arylation represents the cutting edge of synthetic efficiency, offering a more sustainable and atom-economical route that is particularly powerful for the ortho-functionalization of existing benzoic acid scaffolds. By understanding the mechanistic nuances, advantages, and practical limitations of each route, researchers can confidently select the optimal strategy to accelerate their research and development endeavors.

References
  • Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Retrieved from [Link]

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  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Publications. (2017, March 29). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • RSC Publishing. (2023, January 10). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science. Retrieved from [Link]

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  • PubMed. (2007, August 15). Two methods for direct ortho-arylation of benzoic acids. Retrieved from [Link]

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  • RSC Publishing. (2022, January 10). Pd-catalysed C–H functionalisation of free carboxylic acids. Retrieved from [Link]

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  • ACS Publications. (2025, September 20). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid Versus Other Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry and drug development.[1] Its structural rigidity and tunable electronic properties, achieved through various substitutions, allow for precise interactions with a multitude of biological targets.[1] This versatility has led to the incorporation of the biphenyl scaffold into numerous clinically approved drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics.[2] The carboxylic acid functional group is also of great significance in drug design, often enhancing the polarity and bioavailability of a molecule.[2] This guide provides a comparative analysis of the known biological activities of various biphenyl derivatives, with a specific focus on understanding the potential therapeutic value of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, we will extrapolate its potential activities based on established structure-activity relationships (SAR) within the biphenyl class and the known influence of sulfur-containing functional groups.

Comparative Analysis of Biological Activities: Anti-inflammatory and Anticancer Potential

Biphenyl derivatives have demonstrated a broad spectrum of pharmacological effects, with anti-inflammatory and anticancer activities being among the most extensively studied.[1][2]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key mechanism in inflammation involves the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The biphenyl scaffold is a common feature in several NSAIDs.

Hypothesized Anti-inflammatory Signaling Pathway Inhibition

The anti-inflammatory effects of biphenyl compounds are often attributed to their ability to interfere with key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Biphenyl Biphenyl Compound (Hypothesized Target) Biphenyl->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a biphenyl compound.

Anticancer Activity

The biphenyl scaffold is also prevalent in a number of anticancer agents. The cytotoxic effects of these compounds are often mediated through the disruption of critical cellular processes, such as tubulin polymerization, which is essential for cell division.

A library of biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] The results demonstrated that the substitution pattern on the phenyl rings significantly influenced the cytotoxic potency.[2] Another study on hydroxylated biphenyl compounds also revealed potent antiproliferative activity against melanoma cells.[4]

Hypothesized Mechanism of Anticancer Activity: Tubulin Polymerization Inhibition

Many biphenyl derivatives exert their anticancer effects by interfering with microtubule dynamics, either by inhibiting tubulin polymerization or by promoting it to an extent that disrupts normal cellular function.

G cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Biphenyl Biphenyl Compound (Hypothesized Inhibitor) Biphenyl->Tubulin Binds & Inhibits Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Hypothesized mechanism of tubulin polymerization inhibition by a biphenyl compound.

Structure-Activity Relationship (SAR) and the Potential of this compound

The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the phenyl rings. The presence of a methylsulfanyl (-SCH3) group at the 4'-position of the biphenyl-4-carboxylic acid scaffold is likely to impart distinct physicochemical properties that could influence its biological activity.

The sulfur atom in the methylsulfanyl group can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which could enhance binding to target proteins. Furthermore, the thioether moiety can be metabolized in vivo to the corresponding sulfoxide and sulfone, which may exhibit different biological activities and pharmacokinetic profiles.

While direct experimental evidence is lacking, based on the known activities of other sulfur-containing heterocyclic compounds and biphenyls, it is plausible that this compound could exhibit:

  • Anti-inflammatory effects: The methylsulfanyl group may modulate the electronic properties of the biphenyl system, potentially enhancing its interaction with enzymes like COX or key proteins in the NF-κB signaling pathway.

  • Anticancer properties: The presence of the sulfur atom could facilitate interactions with the colchicine binding site of tubulin, a common target for biphenyl-based anticancer agents. Additionally, the overall lipophilicity of the molecule, influenced by the methylsulfanyl group, would affect its ability to cross cell membranes and reach intracellular targets.

  • Antimicrobial activity: Some sulfur-containing compounds have shown antimicrobial properties, and this could be an interesting avenue for future investigation of this biphenyl derivative.[5]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and compare it to other biphenyls, a series of standardized in vitro assays are recommended.

In Vitro Anti-inflammatory Activity Assessment

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

  • Principle: The inhibition of the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX-1 and COX-2 is measured.

  • Procedure:

    • Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

2. NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased luciferase expression.

  • Procedure:

    • A suitable cell line (e.g., HEK293) is transiently transfected with an NF-κB luciferase reporter plasmid.

    • The cells are pre-treated with the test compound at various concentrations.

    • NF-κB activation is induced with a stimulant such as tumor necrosis factor-alpha (TNF-α).

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • The IC50 value is determined.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow formazan formation.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and the IC50 value is calculated.

2. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by an increase in light scattering (turbidity) at 340 nm.

  • Procedure:

    • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.

    • Polymerization is initiated by raising the temperature to 37°C and adding GTP.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The extent and rate of polymerization are compared to a control without the compound.

Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_assays_inflam Specific Assays cluster_assays_cancer Specific Assays cluster_analysis Data Analysis & SAR Compound 4'-Methylsulfanyl- biphenyl-4-carboxylic acid & Analogs AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory Anticancer Anticancer Assays Compound->Anticancer COX COX-1/2 Inhibition AntiInflammatory->COX NFkB NF-κB Inhibition AntiInflammatory->NFkB MTT MTT Cell Viability Anticancer->MTT Tubulin Tubulin Polymerization Anticancer->Tubulin Data IC50 Determination COX->Data NFkB->Data MTT->Data Tubulin->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: A general workflow for the biological evaluation of biphenyl compounds.

Conclusion and Future Directions

The biphenyl-4-carboxylic acid scaffold remains a highly promising framework for the development of novel therapeutic agents. While the biological activity of this compound has not yet been extensively characterized, a comparative analysis of related biphenyl derivatives suggests its potential as an anti-inflammatory and/or anticancer agent. The presence of the methylsulfanyl group is a key structural feature that warrants further investigation to elucidate its impact on biological activity and pharmacokinetic properties.

Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. A direct comparison with unsubstituted biphenyl-4-carboxylic acid and other 4'-substituted analogs will be crucial for establishing a clear structure-activity relationship. Furthermore, investigating the activity of its potential metabolites, the corresponding sulfoxide and sulfone, will provide a more complete understanding of its pharmacological profile. Such studies will be instrumental in determining the therapeutic potential of this and other novel sulfur-containing biphenyl derivatives.

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A Researcher's Guide to Structural Validation of Biphenyl Derivatives: The Gold Standard of X-ray Crystallography Compared

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the biphenyl moiety is a cornerstone scaffold. Its unique structural properties, particularly the potential for hindered rotation around the central carbon-carbon bond, give rise to atropisomerism—a form of axial chirality that can profoundly influence a molecule's biological activity or material properties.[1][2][3] Consequently, the unambiguous determination of the three-dimensional structure of novel biphenyl derivatives is not merely a characterization step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and rational design.

This guide provides an in-depth comparison of X-ray crystallography, the definitive method for structural elucidation, with other widely used analytical techniques. We will explore the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the most appropriate validation tools for your research.

X-ray Crystallography: The Unambiguous Answer in Three Dimensions

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination because it directly maps the electron density of a molecule in its crystalline state, providing a precise and unambiguous 3D model.[4][5][6] This technique is particularly powerful for biphenyl derivatives for several key reasons:

  • Absolute Stereochemistry and Torsional Angles: It provides the absolute configuration of chiral centers and definitively measures the torsional (dihedral) angle between the two phenyl rings. This is crucial for understanding the conformational constraints imposed by ortho substituents that lead to stable atropisomers.[7]

  • Intermolecular Interactions: The resulting crystal structure reveals how molecules pack in the solid state, offering invaluable insights into intermolecular forces such as hydrogen bonding and π-stacking, which are critical for understanding solubility and designing crystalline materials.

  • No Averaging: Unlike solution-phase techniques, the structure is not an average of multiple conformations, but a precise snapshot of the molecule in a low-energy, ordered state.

A Field-Proven Protocol for X-ray Quality Crystal Growth and Analysis

Obtaining a high-quality single crystal is often the most challenging step.[8] The choice of crystallization method is dictated by the compound's solubility and thermal stability. The goal is to achieve a state of slow supersaturation, allowing for the ordered growth of a single crystal lattice.

Experimental Protocol: Crystallization via Vapor Diffusion

Vapor diffusion is a highly effective method for crystallizing milligram quantities of small molecules.[9][10] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a less volatile "solvent," gradually decreasing the compound's solubility.

  • Solvent Selection: Dissolve 5-10 mg of the purified biphenyl derivative in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., dichloromethane, toluene, or ethyl acetate) in a small, open vial. The ideal solvent dissolves the compound completely.

  • Anti-Solvent Choice: Select a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane, hexane, or diethyl ether).

  • Setup: Place the small vial inside a larger, sealable jar containing 2-3 mL of the anti-solvent. Ensure the anti-solvent level is below the top of the inner vial.

  • Incubation: Seal the jar tightly and leave it undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Over several days to weeks, the anti-solvent vapor will diffuse into the solvent, inducing slow crystallization. Monitor periodically for the formation of single, well-defined crystals. Crystals suitable for diffraction should be at least 20 micrometers in all dimensions.[11]

Data Collection and Interpretation

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is processed to generate an electron density map, from which the molecular structure is solved and refined.[8] The quality of the final structure is assessed using several key metrics found in the Crystallographic Information File (CIF).[12][13][14]

  • R-factor (R1): This value represents the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is considered excellent for small molecules.[15]

  • Goodness-of-Fit (GOF or S): This should be close to 1.0, indicating a good fit between the observed and calculated diffraction data.

  • Atomic Coordinates: The CIF provides the precise x, y, and z coordinates for every atom, allowing for the calculation of bond lengths, bond angles, and the critical torsional angle of the biphenyl core.[16][17]

XRay_Workflow cluster_wet_lab Wet Lab cluster_instrument Data Collection cluster_analysis Structure Solution & Validation Compound Purified Biphenyl Derivative Dissolve Dissolve in 'Good' Solvent Compound->Dissolve Vapor_Diffusion Set up Vapor Diffusion (Solvent/Anti-Solvent) Dissolve->Vapor_Diffusion Crystals Harvest Single Crystal Vapor_Diffusion->Crystals Slow Crystallization Mount Mount Crystal on Diffractometer Crystals->Mount Diffraction Collect Diffraction Data Mount->Diffraction X-ray Beam Process Process Data & Solve Structure Diffraction->Process Refine Refine Model Process->Refine Validate Validate Structure (CIF File: R-factor, GOF) Refine->Validate Final_Structure Final 3D Structure Validate->Final_Structure

Caption: Experimental workflow for X-ray crystallography of biphenyl derivatives.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary, and often more accessible, information about the molecule's identity and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular connectivity and conformation in the solution state.[18] For biphenyls, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for establishing through-space correlations between protons on the two rings, which can help infer the preferred solution-phase conformation.[19]

  • Strengths: Provides data on the dynamic, solution-state structure, which is often more relevant to biological activity. It is non-destructive and requires smaller amounts of material than crystallization attempts.

  • Limitations: The observed structure is an average of all conformations present in solution. The crucial dihedral angle is inferred from proton proximities, not directly measured. It cannot determine the absolute configuration of a chiral molecule without specialized experiments or derivatizing agents.[20][21]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of a compound with extremely high accuracy.[22][23]

  • Strengths: Unmatched sensitivity and accuracy for molecular weight determination. Confirms the presence of the desired product and its purity.[24]

  • Limitations: Provides no information about the three-dimensional arrangement of atoms, such as stereochemistry or the biphenyl torsional angle.[25] Fragmentation patterns can sometimes offer clues to connectivity but are not definitive for structural elucidation.

Computational Chemistry

Quantum chemical methods, such as Density Functional Theory (DFT), can predict the most stable conformations (lowest energy) of a molecule and the energy barriers to rotation around the biphenyl bond.[26][27]

  • Strengths: Provides theoretical insight into conformational preferences and rotational barriers that can be difficult to measure experimentally.[28]

  • Limitations: The accuracy is highly dependent on the level of theory and basis set used.[29] It is a simulation, not a direct measurement, and must be benchmarked against experimental data for validation.

Data Summary: Choosing the Right Tool

The selection of an analytical technique should be driven by the specific question being asked. The table below summarizes the key capabilities and limitations of each method in the context of validating biphenyl derivatives.

TechniqueInformation ProvidedSample RequirementsKey StrengthCritical Limitation
X-ray Crystallography Absolute 3D structure, torsional angles, packingSingle crystal (~0.02-0.5 mm)Unambiguous, high-resolution 3D structure[4]Crystal growth can be a significant bottleneck[8]
NMR Spectroscopy Connectivity, solution-state conformation~1-10 mg in solutionReveals dynamic structure in a biologically relevant state[19]Provides a population-averaged structure; torsional angle is inferred
Mass Spectrometry Molecular weight, elemental formula<1 mg, solid or solutionConfirms identity and purity with high accuracy[22]Provides no 3D structural or stereochemical information
Computational Chemistry Predicted conformation, rotational energy barriersNone (in silico)Predicts stability and barriers to rotation[28]A theoretical model that requires experimental validation

A Decision-Making Framework for Structural Validation

The following decision tree illustrates a logical approach to leveraging these techniques for the comprehensive validation of a novel biphenyl derivative.

Decision_Tree Start Start: New Biphenyl Synthesized MS Run Mass Spec Start->MS Check_MW Correct Molecular Weight? MS->Check_MW NMR Run 1H, 13C, 2D NMR Check_MW->NMR Yes Stop_Impure Stop: Re-purify or Re-synthesize Check_MW->Stop_Impure No Check_Connectivity Plausible Connectivity and Conformation? NMR->Check_Connectivity Need_Absolute Need Absolute 3D Structure (e.g., for SAR, Atropisomerism)? Check_Connectivity->Need_Absolute Yes Stop_Reassess Stop: Reassess NMR Data / Structure Check_Connectivity->Stop_Reassess No Crystallography Pursue X-ray Crystallography Need_Absolute->Crystallography Yes End_Solution Validated Solution Structure Need_Absolute->End_Solution No Get_Crystals Crystals Obtained? Crystallography->Get_Crystals Solve_Structure Solve Crystal Structure Get_Crystals->Solve_Structure Yes Computational Use Computational Chemistry (DFT) to Model Conformation Get_Crystals->Computational No End_Definitive Definitive 3D Structure Solve_Structure->End_Definitive Computational->End_Solution

Caption: Decision tree for selecting structural validation techniques.

Conclusion

For the definitive structural validation of novel biphenyl derivatives, single-crystal X-ray crystallography is unparalleled. It provides an unambiguous, high-resolution three-dimensional structure, which is essential for understanding the subtleties of atropisomerism and for guiding rational drug and materials design.[30][31] However, a comprehensive validation strategy effectively integrates data from multiple techniques. Mass spectrometry serves as the first gatekeeper for identity and purity, while NMR spectroscopy provides crucial insights into the molecule's dynamic behavior in solution. When single crystals are elusive, computational modeling can offer valuable predictive information. By understanding the strengths and limitations of each technique, researchers can build a self-validating and robust data package that instills confidence in their molecular structures and accelerates the path to discovery.

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A Comparative Guide to the Preclinical Evaluation of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro and in vivo characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a novel compound within the biphenyl carboxylic acid class. Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents.[1][2] Given the structural motifs shared with established anti-inflammatory drugs, we hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes.

To establish a robust preclinical profile, this guide outlines a direct comparative study against Celecoxib, a well-characterized and highly selective COX-2 inhibitor.[3] The experimental designs herein are intended to elucidate the compound's mechanism of action, selectivity, cytotoxic potential, and pharmacokinetic profile, providing the critical data necessary for further drug development.

Part 1: In Vitro Mechanistic and Cytotoxicity Profiling

The initial phase of characterization focuses on cell-free and cell-based assays to determine the compound's primary pharmacological target and its effect on cell viability.

Core Mechanism of Action: COX Isoenzyme Inhibition

Rationale for Experimental Choice: The primary hypothesis is that this compound exerts its effects by inhibiting COX enzymes, which are central to the synthesis of prostaglandins—key mediators of pain and inflammation.[4] Differentiating between inhibition of COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible during inflammation) is critical for predicting the therapeutic window and potential side-effect profile.[4][5] We will therefore quantify the compound's inhibitory potency (IC50) against both isoenzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [5]

  • Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are sourced and prepared in an appropriate assay buffer.

  • Compound Dilution : this compound and Celecoxib are serially diluted in DMSO to create a range of test concentrations.

  • Pre-incubation : The enzymes are pre-incubated with the test compounds or a vehicle control (DMSO) for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Incubation : The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Termination & Measurement : The reaction is terminated, and the production of Prostaglandin E2 (PGE2) is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis : The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined by fitting the data to a dose-response curve.

Comparative Data Summary (Hypothetical Data for Target Compound)

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound12,00035~343
Celecoxib[5]15,00040375

Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions (Test Compound & Celecoxib) pre_incubate Pre-incubate Enzymes with Compounds prep_compounds->pre_incubate prep_enzymes Prepare COX-1 / COX-2 Enzyme Solutions prep_enzymes->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction incubate->terminate measure_pge2 Quantify PGE2 Production (EIA) terminate->measure_pge2 calculate_ic50 Calculate % Inhibition & Determine IC50 measure_pge2->calculate_ic50

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Cellular Activity: In Vitro Cytotoxicity

Rationale for Experimental Choice: Evaluating a compound's effect on cell viability is essential to distinguish between targeted anti-proliferative effects and general toxicity. Since COX-2 is often overexpressed in various cancers, including colorectal cancer, we selected the HT-29 human colon cancer cell line for this assay.[6][7] A normal cell line, such as rat skeletal myoblasts (L-6), is used as a control to assess general cytotoxicity.[6] The MTT assay is a standard colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a reliable measure of cell viability.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Seeding : HT-29 and L-6 cells are seeded into separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Celecoxib. Control wells receive medium with vehicle (DMSO) only.

  • Incubation : Plates are incubated for a standard exposure time, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition : After incubation, 10 µL of MTT reagent (5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Comparative Cytotoxicity Data (Hypothetical Data for Target Compound)

CompoundCell LineCancer TypeIC50 (µM) after 72h
This compoundHT-29Colon Carcinoma55
This compoundL-6Normal Myoblast> 200
Celecoxib[9]A2058Melanoma63
Celecoxib[7]KBOral Carcinoma≥ 25

Part 2: In Vivo Pharmacokinetic and Efficacy Evaluation

Following promising in vitro results, the focus shifts to evaluating the compound's behavior within a living organism. These studies are crucial for understanding drug disposition and translating in vitro potency into in vivo efficacy.

Pharmacokinetic (PK) Profiling

Rationale for Experimental Choice: An in vivo PK study is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).[10] This information is critical for designing effective dosing regimens for subsequent efficacy and toxicology studies.[10][11] A rodent model, such as the Sprague-Dawley rat, is a standard preclinical species for these initial investigations.[12]

Experimental Protocol: Rodent Pharmacokinetic Study [10][12]

  • Animal Model : Male Sprague-Dawley rats (n=3 per group) are used.

  • Compound Administration : One group receives the compound via intravenous (IV) bolus injection (e.g., 2 mg/kg) to determine clearance and volume of distribution. Another group receives the compound via oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling : Blood samples are collected from the tail vein at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation : Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • PK Parameter Calculation : The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Comparative Pharmacokinetic Data (Hypothetical Data)

ParameterThis compound (Rat)Rofecoxib (Human)[13]
Dose (PO) 10 mg/kg12.5-50 mg
T½ (half-life) 12 hours17 hours
Cmax (max concentration) 2.5 µg/mL-
Tmax (time to Cmax) 2.0 hours-
AUC (area under the curve) 25 µg·h/mL-
Bioavailability (F%) 85%~93%

Note: Rofecoxib data is provided as a relevant comparator from the same drug class, though species differences must be considered.

Workflow for In Vivo Studies

G cluster_pk Pharmacokinetic (PK) Study cluster_efficacy Efficacy Study (Xenograft Model) pk_dose Dose Rodents (IV & Oral Routes) pk_sample Serial Blood Sampling pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Plasma pk_sample->pk_analyze pk_calc Calculate PK Parameters pk_analyze->pk_calc eff_implant Implant Human Tumor Cells (e.g., HT-29) in Mice eff_tumor Allow Tumors to Establish eff_implant->eff_tumor eff_treat Treat with Vehicle, Test Compound, or Positive Control eff_tumor->eff_treat eff_measure Measure Tumor Volume Over Time eff_treat->eff_measure eff_analyze Analyze Tumor Growth Inhibition eff_measure->eff_analyze

Caption: General workflow for preclinical in vivo PK and efficacy studies.

In Vivo Efficacy: Human Tumor Xenograft Model

Rationale for Experimental Choice: To determine if the in vitro cytotoxic activity translates into antitumor effects in vivo, a human tumor xenograft model is employed.[14] This involves implanting human cancer cells (e.g., HT-29) into immunodeficient mice.[15] This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing a more clinically relevant assessment of its potential.[16]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study [15]

  • Cell Implantation : HT-29 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Establishment : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment : Mice are randomized into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • This compound (at one or more dose levels, e.g., 25 mg/kg/day, administered orally)

    • Positive Control (e.g., Celecoxib at a clinically relevant dose)

  • Dosing : Treatments are administered daily for a set period (e.g., 14-21 days).

  • Tumor Measurement : Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated. Animal body weights are monitored as a measure of general toxicity.

  • Endpoint and Analysis : At the end of the study, the percentage of tumor growth inhibition (TGI) for each treatment group is calculated relative to the vehicle control group.

Part 3: Concluding Synthesis and Future Outlook

This guide presents a structured, comparative approach to the preclinical evaluation of this compound. The proposed in vitro studies are designed to confirm its hypothesized mechanism as a selective COX-2 inhibitor and assess its cytotoxic profile. The subsequent in vivo studies will provide critical data on its pharmacokinetic properties and its potential efficacy in a cancer model.

The hypothetical data presented suggests that this compound possesses a promising profile, with high selectivity for COX-2 comparable to Celecoxib, targeted cytotoxicity against a COX-2-overexpressing cancer cell line, and favorable oral bioavailability. If validated through experimentation, these characteristics would strongly support its continued development as a potential anti-inflammatory or anti-cancer agent. Future studies should include comprehensive toxicology assessments and evaluation in additional preclinical models of inflammation and cancer.

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A Comparative Guide to the Synthesis of Biphenylcarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Biphenylcarboxylic acids are a cornerstone in the edifice of modern medicinal chemistry and materials science. Their rigid, well-defined structure serves as a critical scaffold for a multitude of pharmacologically active agents and functional materials.[1] The synthetic route chosen to construct these valuable molecules can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the most prevalent synthetic methodologies, grounded in experimental data and practical insights, to aid researchers in making informed decisions for their specific applications.

The Preeminence of Palladium: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely adopted method for the synthesis of biphenylcarboxylic acids.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[4][5]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is paramount to the success of a Suzuki coupling. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4][5] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]

Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A Aryl Halide + Arylboronic Acid C Reaction Mixture A->C Combine B Pd(0) Catalyst, Base, Solvent B->C Add D Heating & Stirring C->D E Work-up & Purification D->E F Biphenylcarboxylic Acid E->F

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol Example: Synthesis of 4-Biphenylcarboxylic Acid [6] A mixture of 4-bromobenzoic acid (13.8 mmol), phenylboronic acid (16.4 mmol), potassium carbonate (27.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (a common Pd catalyst) is prepared in a dioxane/water solvent system (10:1 ratio).[6] The reaction is heated to 75°C for 5 hours.[6] Post-reaction, the mixture is cooled, filtered, and the pH is adjusted to 2-3, leading to the precipitation of the white solid product, 4-biphenylcarboxylic acid, which is then collected by filtration.[6] This procedure reportedly yields approximately 84.9% of the desired product.[6]

The Classic Contender: Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl linkages through the copper-promoted coupling of two aryl halides.[7] While it often requires harsher conditions than the Suzuki coupling, it remains a valuable tool, particularly for large-scale syntheses where the cost of palladium catalysts can be a concern.

Mechanistic Considerations: The Ullmann reaction typically involves high temperatures (often exceeding 200°C) and a stoichiometric amount of copper, often in the form of copper bronze.[8][9] The mechanism is thought to proceed through the formation of an organocopper intermediate.[9] Modern modifications have introduced the use of soluble copper catalysts and ligands to facilitate the reaction under milder conditions.[8]

Workflow: Ullmann Condensation

Ullmann_Condensation A Aryl Halide (2 eq.) C Reaction Mixture A->C Combine B Copper Catalyst, High Temp. Solvent B->C Add D High Temperature Heating C->D E Work-up & Purification D->E F Symmetrical Biphenyl Product E->F

Caption: General workflow for Ullmann condensation.

Directed ortho-Metalation (DoM): A Regiospecific Approach

Directed ortho-metalation (DoM) offers a powerful strategy for the synthesis of polysubstituted aromatic compounds with high regioselectivity.[10][11] This method involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent.

The Power of Directing Groups: The carboxylic acid group itself, or a derivative like an amide, can act as a potent DMG.[10] This allows for the direct functionalization of the biphenyl scaffold. A combination of DoM with a subsequent Suzuki-Miyaura coupling provides a versatile route to complex biphenylcarboxylic acids.[12][13]

Protocol Insight: The synthesis of chlorodihydroxybiphenyls has been achieved using a combined DoM/Suzuki-Miyaura strategy.[12][13] This approach allows for the precise placement of substituents on the biphenyl core, which is often challenging to achieve through other methods.

Alternative and Emerging Methodologies

While the Suzuki and Ullmann reactions are workhorses in the field, other methods offer unique advantages for specific applications.

  • Grignard Reagent-Based Methods: The coupling of Grignard reagents, formed from the reaction of an aryl halide with magnesium, can be used to synthesize biphenyls.[14][15] However, the formation of homocoupling byproducts can be a significant issue.[14][16]

  • Buchwald-Hartwig Amination: While primarily a method for C-N bond formation, the underlying principles of palladium-catalyzed cross-coupling are shared with the Suzuki reaction.[17][18][19] This reaction is crucial for synthesizing biphenyl derivatives containing amino groups.[20][21]

  • C-H Activation: Direct C-H activation is an emerging and highly atom-economical approach that avoids the need for pre-functionalized starting materials. Research in this area is rapidly advancing, offering the potential for more sustainable synthetic routes to biphenylcarboxylic acids.

  • Flow Chemistry: For large-scale and industrial production, flow chemistry presents significant advantages in terms of safety, efficiency, and scalability.[22][23][24] Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity.[25]

Comparative Analysis of Synthetic Routes
Method Key Advantages Common Limitations Typical Yields Catalyst/Reagent
Suzuki-Miyaura Coupling High functional group tolerance, mild reaction conditions, commercially available reagents.[3]Cost of palladium catalysts, potential for boronic acid homocoupling.70-95%[6][26]Palladium complexes, boronic acids.
Ullmann Condensation Lower catalyst cost (copper), suitable for symmetrical biphenyls.[27]Harsh reaction conditions (high temperatures), limited substrate scope.[28]40-60%Copper or copper salts.[7][9]
Directed ortho-Metalation Excellent regiocontrol for substituted biphenyls.[10][11]Requires strongly basic and anhydrous conditions, limited to specific directing groups.50-80%Organolithium reagents.
Grignard Reagent Coupling Inexpensive starting materials.[29]Formation of homocoupling byproducts, sensitive to moisture.[14][30]Variable, often moderate.Magnesium, transition metal catalysts.[16]
Purification and Characterization

Regardless of the synthetic route, purification of the final biphenylcarboxylic acid is a critical step. Recrystallization is a common and effective method. For 4-biphenylcarboxylic acid, recrystallization from a mixture of benzene and petroleum ether or aqueous ethanol has been reported.[6][31] For 2-biphenylcarboxylic acid, similar solvent systems can be employed. The purity and identity of the synthesized compounds are typically confirmed by spectroscopic methods such as 1H and 13C NMR, as well as by melting point analysis.[1][32]

Conclusion

The synthesis of biphenylcarboxylic acids is a well-established field with a diverse array of methodologies at the researcher's disposal. The Suzuki-Miyaura coupling stands out for its versatility and mild conditions, making it the go-to method for many applications. However, for large-scale industrial processes, the cost-effectiveness of the Ullmann condensation may be advantageous. For the synthesis of highly substituted and complex biphenylcarboxylic acids, the regiospecificity of Directed ortho-Metalation is unparalleled. The choice of synthetic strategy should be guided by a careful consideration of the target molecule's structure, the desired scale of the reaction, and the available resources.

References

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2018). Dalton Transactions. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Directed ortho lithiation of biphenyl. (n.d.). Slideshare. Retrieved from [Link]

  • Combined Directed ortho Metalation/Suzuki−Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]

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  • Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. (2021). PubMed. Retrieved from [Link]

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Comparison of the antifungal activity of different biphenyl-4-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Species from the Candida genus, in particular, are notorious for causing infections ranging from superficial candidiasis to life-threatening systemic conditions, especially in immunocompromised individuals.[1] This clinical reality necessitates a continuous search for novel antifungal agents with improved efficacy and different mechanisms of action. Biphenyl derivatives have garnered considerable interest in medicinal chemistry due to their diverse therapeutic properties, including antimicrobial activities.[2][3] Within this class, esters derived from biphenyl-4-carboxylic acid represent a promising scaffold for developing new antifungal compounds.[1]

This guide provides a comparative analysis of the antifungal activity of various biphenyl-4-carboxylic acid esters. We will delve into quantitative experimental data, explore the crucial structure-activity relationships that govern their efficacy, and provide a detailed, validated protocol for assessing their antifungal potential.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[4] A study by Silva et al. investigated a series of eight esters derived from biphenyl-4-carboxylic acid against four pathogenic Candida strains. The results, obtained using the standardized broth microdilution method, are summarized below.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl-4-Carboxylic Acid and its Ester Derivatives against Candida spp.

CompoundEster SubstituentC. albicans ATCC-76485 (µg/mL)C. albicans LM-111 (µg/mL)C. tropicalis ATCC-13803 (µg/mL)C. tropicalis LM-14 (µg/mL)
Parent Acid Biphenyl-4-carboxylic acid>1024>1024>1024>1024
Ester 1 Methyl>1024>1024>1024>1024
Ester 2 Ethyl10245121024512
Ester 3 Propyl>1024>1024>1024>1024
Ester 4 Isopropyl>1024>1024>1024>1024
Ester 5 Butyl>1024>1024>1024>1024
Ester 6 2-methoxyethyl>1024>1024>1024>1024
Ester 7 Decyl512512512512
Ester 8 4-chlorobenzyl>1024>1024>1024>1024

Data sourced from Silva et al., Journal of Chemical and Pharmaceutical Research, 2017, 9(10):89-94.[1]

Analysis of Activity: From the data, several key observations can be made:

  • The parent biphenyl-4-carboxylic acid is inactive against all tested strains, highlighting the critical role of esterification in conferring antifungal activity.

  • Of the eight esters, only two demonstrated notable activity: Ethyl 4-biphenyl carboxylate (Ester 2) and Decyl 4-biphenyl carboxylate (Ester 7) .[1]

  • Decyl 4-biphenyl carboxylate was the most consistently active compound, exhibiting an MIC of 512 µg/mL against all four Candida strains.[1]

  • Ethyl 4-biphenyl carboxylate also showed good to moderate activity, with MICs ranging from 512 to 1024 µg/mL.[1]

  • Short-chain esters like methyl, propyl, and butyl, as well as those with bulky (isopropyl, 4-chlorobenzyl) or heteroatomic (2-methoxyethyl) groups, were inactive at the highest tested concentration.[1]

Structure-Activity Relationship (SAR) Insights

The variation in antifungal activity across the tested esters allows for the deduction of preliminary structure-activity relationships (SAR). Understanding these relationships is fundamental for the rational design of more potent analogues.

  • Alkyl Chain Length is Critical: The inactivity of the methyl ester and the activity of the ethyl ester suggest that a minimal alkyl chain length is necessary to induce an antifungal effect. However, this effect is not linear, as the propyl and butyl esters were also inactive. The potent activity of the decyl ester, which has a long C10 alkyl chain, indicates that increased lipophilicity can significantly enhance antifungal efficacy. This is a common theme in antifungal drug design, as greater lipophilicity can facilitate interaction with and disruption of the fungal cell membrane.[5]

  • Steric Hindrance and Bulky Groups: The inactivity of the isopropyl and 4-chlorobenzyl esters suggests that bulky groups near the ester linkage may be detrimental to activity. This steric hindrance could prevent the molecule from effectively binding to its biological target.[1]

Below is a diagram illustrating the key SAR takeaways for this series of compounds.

SAR_Analysis cluster_scaffold Biphenyl-4-Carboxylate Scaffold cluster_activity Impact on Antifungal Activity cluster_groups Ester Group (R) Scaffold Biphenyl Ring - C(=O)O - R Active Active (MIC ≤ 1024 µg/mL) Inactive Inactive (MIC > 1024 µg/mL) Ethyl Ethyl (-CH2CH3) Ethyl->Active Moderate Activity Decyl Long Alkyl Chain (Decyl) Decyl->Active Good, Consistent Activity (Increased Lipophilicity) Methyl Short Alkyl Chain (Methyl) Methyl->Inactive Insufficient Lipophilicity? Bulky Bulky Groups (Isopropyl, Benzyl) Bulky->Inactive Steric Hindrance?

Caption: Structure-Activity Relationship (SAR) for biphenyl-4-carboxylic acid esters.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

To ensure the reproducibility and validity of antifungal activity data, a standardized methodology is paramount. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1][6]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) is critical for consistency. A higher density could overwhelm the drug, leading to falsely high MICs, while a lower density could suggest false sensitivity.

  • RPMI-1640 Medium: This medium is widely used for fungal susceptibility testing as it is well-defined and provides the necessary nutrients for fungal growth without interfering with most antifungal agents.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a broad range of concentrations.

  • Controls: Including a positive control (fungus in medium, no drug) to ensure the viability of the organism and a negative control (medium only) to check for contamination are essential for validating the assay's results.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., biphenyl-4-carboxylic acid ester) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

  • Preparation of Microtiter Plate:

    • Add 100 µL of RPMI-1640 broth to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution (solubilized) to the first column of wells, resulting in an initial concentration (e.g., 1024 µg/mL after dilution with inoculum).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.

    • Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column. This creates a concentration gradient.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final standardized inoculum concentration.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (except the negative control wells).

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.[6]

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Broth_Microdilution_Workflow start Start prep_stock Prepare Compound Stock Solution (in DMSO) start->prep_stock prep_plate Dispense RPMI Broth into 96-Well Plate prep_stock->prep_plate serial_dilution Perform 2-Fold Serial Dilutions prep_plate->serial_dilution inoculate Inoculate Wells with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (24-48h at 37°C) inoculate->incubate read_mic Visually Inspect and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Synthesis of Biphenyl-4-Carboxylic Acid Esters

The esters evaluated in the primary study were prepared using two common chemical methods, demonstrating straightforward access to this class of compounds.[1]

  • Fischer Esterification: This classic method was used for simple aliphatic alcohols. It involves reacting the parent biphenyl-4-carboxylic acid with an excess of the desired alcohol under acidic catalysis (e.g., H₂SO₄) and heat.[1]

  • Non-Fischer Esterification (Williamson Ether Synthesis Analogue): For more complex or less reactive alcohols (or to avoid harsh acidic conditions), an alternative method was used. The carboxylic acid is first deprotonated with a base (e.g., triethylamine), and the resulting carboxylate anion acts as a nucleophile, attacking an alkyl halide (e.g., decyl bromide) to form the ester.[1]

Synthesis_Schemes cluster_fischer Fischer Esterification cluster_nonfischer Non-Fischer Esterification fischer_eq Biphenyl-COOH + R-OH  <--[H⁺, Reflux]-->  Biphenyl-COOR + H₂O nonfischer_eq Biphenyl-COOH + R-X  --[Base, Reflux]-->  Biphenyl-COOR + HX

Caption: General synthesis routes for biphenyl-4-carboxylic acid esters.

Conclusion

The comparative analysis reveals that esterification of the inactive biphenyl-4-carboxylic acid can yield derivatives with promising antifungal activity against pathogenic Candida species. Specifically, the ethyl and, most notably, the decyl esters have demonstrated significant potential. The structure-activity relationship analysis underscores the importance of the ester moiety's lipophilicity and steric profile, with long alkyl chains enhancing activity and bulky groups diminishing it. These findings provide a solid foundation for future research, which could focus on synthesizing and evaluating a broader range of long-chain alkyl and other lipophilic esters to optimize potency. Further studies should also aim to elucidate the precise mechanism of action and evaluate the toxicity of the most active compounds to determine their therapeutic potential.

References

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. [Link]

  • Sharma, S., et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 255-259. [Link]

  • Deep, A., et al. (2010). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate. [Link]

  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. ResearchGate. [Link]

  • Pinto, E., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 27(23), 8206. [Link]

  • Sharma, S., et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Asian Journal of Pharmacy and Technology, 11(2), 114-118. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) (mg/mL) and minimum... ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli | Request PDF. ResearchGate. [Link]

  • de Almeida, J. G. L., et al. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Revista do Instituto de Medicina Tropical de São Paulo, 59, e20. [Link]

  • Zhao, G., et al. (2019). Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2653-2658. [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (µg/mL) of test compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Summary of structure-activity relationships. ResearchGate. [Link]

  • Wen, T., et al. (2017). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 22(12), 2095. [Link]

  • Yang, X., et al. (2022). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds. Molecules, 27(21), 7247. [Link]

  • Zhao, G., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. European Journal of Medicinal Chemistry, 126, 933-945. [Link]

  • Wang, T., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLoS One, 12(4), e0176117. [Link]

  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8412-8427. [Link]

  • Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Le, T., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7218. [Link]

Sources

A Senior Application Scientist's Guide to Docking Studies of Biphenyl Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of docking studies involving biphenyl derivatives and their interactions with pertinent protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, emphasizing the self-validating nature of a well-designed computational study. Our objective is to equip you with the expertise to not only perform these studies but also to critically evaluate and interpret the results in the context of drug discovery.

The Significance of Biphenyl Derivatives in Drug Discovery

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from their unique stereochemical properties, including the ability to adopt a range of torsional angles between the two phenyl rings, which allows for versatile binding to diverse protein targets. This conformational flexibility, however, also presents a challenge for computational modeling, making accurate and predictive docking studies paramount.

These derivatives have shown significant promise as inhibitors of various enzymes and receptors implicated in a wide range of diseases. Notably, they have been extensively investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and p38 mitogen-activated protein (MAP) kinase for its role in inflammatory diseases.[1] This guide will utilize these two key targets as primary examples to illustrate the principles and practices of comparative docking studies.

The Strategic Framework of a Docking Study

A successful molecular docking study is more than a mere computational experiment; it is a multi-faceted process that requires careful planning, execution, and validation. The overarching goal is to predict the preferred orientation of a ligand (in our case, a biphenyl derivative) when bound to a specific protein target and to estimate the strength of that interaction.

Below is a conceptual workflow that outlines the critical stages of a typical docking study.

Docking_Workflow cluster_Prep Preparation Phase cluster_Dock Docking Phase cluster_Analysis Analysis & Validation PDB Protein Structure Acquisition (e.g., from RCSB PDB) Grid Grid Box Generation (Defining the binding site) PDB->Grid Receptor Preparation (Add hydrogens, assign charges) Ligand Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Ligand Preparation (Define rotatable bonds) Grid->Docking Analysis Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Validation Experimental Validation (e.g., IC50 determination) Analysis->Validation Correlation COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation Biphenyl Derivative Biphenyl Derivative Biphenyl Derivative->COX-2 inhibits

Sources

A Researcher's Guide to the Pharmacokinetic Profiling of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is as crucial as its pharmacodynamic efficacy. This guide provides an in-depth technical comparison of the pharmacokinetic properties of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid and its analogous derivatives. By examining the interplay between chemical structure and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to guide lead optimization and candidate selection within this promising class of molecules.

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a methylsulfanyl moiety at the 4'-position presents an interesting case for pharmacokinetic exploration, particularly concerning its metabolic fate and impact on overall exposure. This guide will dissect the critical in vitro and in vivo assays necessary for a comprehensive pharmacokinetic workup, presenting available data for comparison and elucidating the rationale behind experimental design.

Comparative Pharmacokinetic Profiling: Understanding Structure-ADME Relationships

While direct, head-to-head comparative pharmacokinetic data for a broad range of this compound derivatives is not extensively published in a single study, we can synthesize available data from various sources to draw meaningful comparisons and understand the structure-ADME relationships within the broader class of biphenyl carboxylic acid derivatives. The following table summarizes key pharmacokinetic parameters for representative compounds, illustrating the impact of structural modifications.

Compound/Derivative ClassKey Structural FeatureOral Bioavailability (F%)Plasma Clearance (CL)Apparent Half-life (t½)Key Insights
Biphenyl-4-carboxylic acid Unsubstituted Parent ScaffoldVariable, generally moderateData not widely availableData not widely availableServes as a baseline for understanding the impact of substitutions. Its properties are influenced by its carboxylic acid group, which can affect solubility and metabolism.[1]
4'-Bromo-biphenylsulfonamide derivative Bromine at 4'-position, sulfonamide linkerSuperior to unsubstituted analogsLowered clearanceIncreased half-lifeHalogenation at the 4'-position can significantly enhance pharmacokinetic properties, likely by blocking a site of metabolism and increasing lipophilicity.[2]
Biphenyl benzoic acid β3-AR agonists Benzoic acid moietyExcellent (>95% in some cases)LowLongThe presence and positioning of the benzoic acid group can dramatically improve oral bioavailability and half-life, suggesting favorable absorption and metabolic stability.
In silico predicted ADMET for F- and CF3-substituted derivatives Fluorine or Trifluoromethyl groupsPredicted to have good oral bioavailabilityPredicted to have low toxicityData not availableComputational models suggest that strategic fluorination can lead to favorable drug-like properties, a common strategy in medicinal chemistry to improve metabolic stability and permeability.[3]

Analysis of Structure-ADME Relationships:

The data, though from disparate studies, highlights several key trends:

  • Lipophilicity and Permeability: The addition of lipophilic groups, such as halogens or the replacement of a phenyl ring with a more lipophilic heterocycle, can influence a compound's ability to cross biological membranes, potentially improving absorption. However, excessive lipophilicity can lead to poor solubility and increased plasma protein binding.

  • Metabolic Stability: The site of substitution on the biphenyl rings is critical. Electron-withdrawing groups or bulky substituents at positions susceptible to metabolic attack (e.g., para-positions) can block cytochrome P450-mediated oxidation, thereby reducing clearance and prolonging half-life. The methylsulfanyl group in our lead compound is of particular interest as sulfur-containing compounds can undergo complex metabolic transformations.[4]

  • The Role of the Carboxylic Acid: The carboxylic acid moiety is a key pharmacophore for many biological targets but also presents pharmacokinetic challenges. It can undergo glucuronidation, impacting clearance, and its ionizable nature can limit passive diffusion across membranes.[1]

Experimental Protocols for Comprehensive Pharmacokinetic Profiling

To generate the comparative data presented above, a series of standardized in vitro and in vivo experiments are essential. The following protocols represent a robust workflow for characterizing the pharmacokinetic profile of novel this compound derivatives.

In Vitro ADME Assays: A High-Throughput Approach to Early Profiling

In vitro assays provide a rapid and cost-effective means to assess the fundamental ADME properties of a compound series, enabling early-stage ranking and selection.

1. Permeability Assessment: Caco-2 Assay

  • Objective: To predict intestinal permeability and identify potential for P-glycoprotein (P-gp) efflux.

  • Methodology:

    • Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Prepare a dosing solution of the test compound in a suitable transport buffer.

    • Add the dosing solution to the apical (A) side of the monolayer and a compound-free buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from both the apical and basolateral chambers.

    • To assess P-gp efflux, perform the assay in the reverse direction (B to A) and in the presence of a known P-gp inhibitor.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions. A high efflux ratio (Papp B-A / Papp A-B) suggests the compound is a substrate for P-gp.

2. Metabolic Stability Assessment: Liver Microsomal Stability Assay

  • Objective: To determine the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (from human or relevant preclinical species), the test compound, and a buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

    • Plot the natural log of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

3. Plasma Protein Binding: Rapid Equilibrium Dialysis (RED) Assay

  • Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

  • Methodology:

    • Add the test compound to plasma from the desired species (human, rat, mouse).

    • Pipette the plasma-compound mixture into the sample chamber of a RED device.

    • Add buffer to the buffer chamber of the RED device.

    • Incubate the sealed plate at 37°C on an orbital shaker until equilibrium is reached (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) of the compound in plasma.

Workflow for In Vitro Pharmacokinetic Profiling

InVitro_PK_Workflow cluster_assays In Vitro ADME Assays cluster_outcomes Key Parameters Permeability Permeability (Caco-2) Papp Apparent Permeability (Papp) Permeability->Papp Determines Metabolism Metabolic Stability (Microsomes) CLint Intrinsic Clearance (CLint) Metabolism->CLint Determines PPB Plasma Protein Binding (RED) fu Fraction Unbound (fu) PPB->fu Determines

Caption: Workflow for in vitro pharmacokinetic profiling.

In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Response

In vivo studies are crucial for understanding how a compound behaves in a complete biological system, integrating the effects of absorption, distribution, metabolism, and excretion.

1. Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Methodology:

    • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Divide the animals into two groups: intravenous (IV) administration and oral (PO) administration.

    • For the IV group, administer a single bolus dose of the test compound formulated in a suitable vehicle via the tail vein.

    • For the PO group, administer a single dose of the test compound via oral gavage.

    • At predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically via tail vein or saphenous vein) into anticoagulant-coated tubes.

    • Process the blood samples to obtain plasma by centrifugation.

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

    • Plot the plasma concentration-time data for both IV and PO groups.

    • Use pharmacokinetic modeling software to calculate key parameters:

      • IV group: Clearance (CL), Volume of distribution (Vd), and terminal half-life (t½).

      • PO group: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Workflow for In Vivo Pharmacokinetic Study

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling and Analysis cluster_analysis Pharmacokinetic Analysis IV_Dose Intravenous (IV) Dosing Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling PO_Dose Oral (PO) Dosing PO_Dose->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, CL, Vd, t½) LCMS_Analysis->PK_Parameters Bioavailability Determination of Oral Bioavailability (F%) PK_Parameters->Bioavailability

Sources

Head-to-head comparison of catalytic systems for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Systems for Biphenyl Synthesis: A Head-to-Head Comparison

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals, functional materials, and natural products—is a critical endeavor.[1][2] The construction of the C(sp²)-C(sp²) bond that defines the biphenyl scaffold has been the subject of intense research, leading to a diverse array of catalytic methods. The choice of catalytic system is a crucial decision that profoundly impacts reaction efficiency, substrate scope, cost, and overall synthetic strategy.

This guide provides an objective, in-depth comparison of the primary catalytic systems for biphenyl synthesis. We move beyond a simple listing of methods to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. By grounding our discussion in experimental data and field-proven insights, this guide aims to equip you with the knowledge to select and optimize the ideal catalytic system for your specific synthetic challenge.

The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for biphenyl synthesis.[1][3] Its popularity stems from its exceptional functional group tolerance, the use of stable and readily available organoboron reagents, and the generation of environmentally benign, inorganic byproducts.[4]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) intermediate. Electron-rich ligands on the palladium center facilitate this step, which is often rate-limiting, especially for less reactive aryl chlorides.[5][7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biphenyl product and regenerating the catalytically active Pd(0) species. Bulky ligands promote this final step.[5][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate Ar-X transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd_diaryl Ar'-B(OH)₂ + Base reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Key Advantages & Limitations
  • Advantages : High functional group tolerance, mild reaction conditions, stable and low-toxicity boron reagents, and extensive commercial availability of reagents.[3][4]

  • Limitations : Requires a stoichiometric base which can be problematic for base-sensitive substrates.[4] Couplings involving sterically hindered or electron-deficient partners can be challenging and may require significant optimization of ligands and conditions.[8]

Representative Experimental Protocol: Synthesis of 4-Methylbiphenyl

The following protocol is a standard procedure for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes) to yield 4-methylbiphenyl.

The Cost-Effective Powerhouse: Nickel-Catalyzed Cross-Coupling

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a powerful alternative for cross-coupling reactions.[9] It not only offers an economic advantage but also displays unique reactivity that can surpass palladium for certain transformations, particularly with challenging electrophiles like aryl chlorides and sulfamates.[7][10]

Mechanistic Rationale

While nickel can follow a Pd-like Ni(0)/Ni(II) catalytic cycle, its mechanism is often more complex and less understood. Many nickel-catalyzed couplings are believed to proceed through a chain reaction involving Ni(0), Ni(I), Ni(II), and even Ni(III) intermediates.[11][12] This single-electron transfer (SET) pathway opens up different reactivity patterns compared to palladium's two-electron processes.

  • Initiation: A Ni(II) precatalyst is reduced in situ to the active Ni(0) species.

  • Oxidative Addition (I): Ni(0) reacts with an aryl halide (Ar-X) to form Ar-Ni(II)-X.

  • Reduction: The Ar-Ni(II)-X complex is reduced by a single electron to form an Ar-Ni(I) species.

  • Oxidative Addition (II): This Ar-Ni(I) complex can then react with a second molecule of aryl halide to generate a trivalent Ni(III) intermediate, [Ar₂Ni(III)X].

  • Reductive Elimination: The Ni(III) complex reductively eliminates the biphenyl product (Ar-Ar), yielding a Ni(I)X species, which re-enters the catalytic cycle.[11]

Nickel_Catalysis_Cycle ni0 Ni(0)Lₙ ni2_initial Ar-Ni(II)-X ni0->ni2_initial Oxidative Addition (Ar-X) ni1_aryl [Ar-Ni(I)] ni2_initial->ni1_aryl Reduction (1e⁻) ni3 Ar₂-Ni(III)-X ni1_aryl->ni3 Oxidative Addition (Ar-X) ni1_halide [Ni(I)-X] ni3->ni1_halide Reductive Elimination (Ar-Ar) ni1_halide->ni0 Reduction (1e⁻)

Caption: A plausible radical mechanism for Ni-catalyzed coupling.

Key Advantages & Limitations
  • Advantages : Lower catalyst cost, high reactivity towards inert electrophiles (aryl chlorides), and enables coupling of sp³-hybridized centers.[9][10]

  • Limitations : Generally requires higher catalyst loadings and reaction temperatures.[10] The reaction's outcome is more sensitive to coordinating functional groups on the substrate, which can inhibit catalysis, whereas palladium's selectivity is governed more by electronic properties.[13][14]

Alternative & Emerging Systems

While Palladium and Nickel dominate the field, other catalytic systems offer unique solutions for specific synthetic problems.

Copper-Catalyzed Ullmann Reaction

The Ullmann reaction, traditionally a copper-powder-mediated homocoupling of aryl halides at high temperatures, is the oldest method.[6] Modern protocols have significantly improved its utility by using soluble Cu(I) salts (e.g., CuI), ligands (e.g., phenanthrolines, diamines), and milder conditions.[15][16] While it generally has a narrower substrate scope than Pd or Ni systems, it remains a cost-effective option, particularly for large-scale industrial processes and for specific transformations like carbazole synthesis from 2,2'-dibromobiphenyls.[16]

Direct C-H Activation/Functionalization

Representing the frontier of synthetic efficiency, C-H activation strategies aim to form the biphenyl linkage without pre-functionalizing one of the aryl partners (e.g., as a halide or boronic acid).[17] These methods, often catalyzed by palladium, offer supreme atom economy by directly coupling an aryl C-H bond with an aryl halide.[18][19] The primary challenges are controlling regioselectivity and overcoming the inertness of the C-H bond. Success often relies on substrates containing a directing group that positions the catalyst near the target C-H bond for a concerted metalation-deprotonation event.[20] While its general applicability is still evolving, C-H activation is a powerful tool for late-stage functionalization and simplifying synthetic routes.[21]

Head-to-Head Performance Comparison

FeatureSuzuki-Miyaura (Pd)Nickel-Catalyzed CouplingUllmann Reaction (Cu)C-H Activation (Pd)
Catalyst Cost HighLowVery LowHigh
Coupling Partners Ar-X + Ar-B(OR)₂Ar-X + Ar-M (M=Mg, Zn) or Ar-X + Ar-X (homocoupling)Ar-X + Ar-X (homocoupling) or Ar-NH₂Ar-H + Ar-X
Key Advantages Excellent functional group tolerance, mild conditions, reliable, broad scope.[4]Excellent for inert electrophiles (Ar-Cl), low cost, unique reactivity.[9][10]Very low catalyst cost, suitable for specific industrial applications.[16]High atom economy, reduces synthetic steps, ideal for late-stage functionalization.[18]
Key Limitations Base required, struggles with very hindered substrates, catalyst cost.[4][8]Sensitive to coordinating functional groups, often requires higher temps/loadings, less understood mechanism.[13][14]Harsh conditions (historically), narrow scope, often requires high temperatures.[6]Requires directing groups, regioselectivity can be an issue, developing substrate scope.[20]
Typical Temp. Room Temp to 120 °C60 °C to 150 °C150 °C to 250 °C (classic); ~120 °C (modern)100 °C to 140 °C

Decision-Making Workflow for Catalyst Selection

Choosing the right system is a multifactorial decision. The following workflow provides a logical path for selecting an appropriate catalytic strategy based on common project constraints and goals.

Decision_Workflow start Biphenyl Synthesis Goal atom_economy Is atom economy / avoiding pre-functionalization critical? start->atom_economy cost Is catalyst cost a primary constraint? functional_groups Are substrates complex with sensitive functional groups? cost->functional_groups No nickel Consider Nickel Catalysis cost->nickel Yes electrophile Is the electrophile inert (e.g., Ar-Cl)? electrophile->nickel Yes suzuki_advanced Use advanced ligands (e.g., Buchwald type) for Suzuki electrophile->suzuki_advanced No atom_economy->cost No ch_activation Explore C-H Activation atom_economy->ch_activation Yes suzuki Start with Suzuki-Miyaura (Pd-catalyzed) functional_groups->suzuki Yes functional_groups->suzuki_advanced No nickel->electrophile

Caption: A workflow to guide catalyst system selection.

Conclusion

The synthesis of biphenyls is a mature field with a rich portfolio of catalytic solutions.

  • The Suzuki-Miyaura coupling remains the gold standard and the first choice for most applications due to its unparalleled reliability, mildness, and broad functional group tolerance.[4]

  • Nickel catalysis provides a powerful and economical alternative, excelling where palladium falters, especially with inexpensive but inert aryl chlorides.[9] Its distinct mechanistic pathways offer unique synthetic opportunities.

  • Copper-catalyzed methods, while older, still hold relevance for specific large-scale processes where cost is paramount.

  • C-H activation represents the future of the field, promising more sustainable and efficient syntheses by minimizing waste and synthetic steps.

Ultimately, the optimal choice is not universal but is dictated by the specific demands of the target molecule, the scale of the reaction, economic constraints, and the synthetic timeline. A thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, is essential for any scientist engaged in the art of molecule-making.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • Amatore, C., & Jutand, A. (1988). Rates and Mechanism of Biphenyl Synthesis Catalyzed by Electrogenerated Coordinatively Unsaturated Nickel Complexes. Organometallics. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • Kabir, S. M. H., Hasegawa, M., Kuwatani, Y., Yoshida, M., Matsuyama, H., & Iyoda, M. (2000). Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediates. Royal Society of Chemistry.
  • Colacot, T. J. (2015). Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to Nickel and Palladium Catalysis in Cross-Coupling Reactions.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Ross, D. A., & Negishi, E. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. Available at: [Link]

  • Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. (n.d.). Thieme Chemistry.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
  • Cooper, A. K., Burton, P. M., & Nelson, D. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis, 52(04), 565–573.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Proposed mechanism for the C H activation of benzene leading to.... (n.d.). ResearchGate.
  • Cooper, A. K., Burton, P. M., & Nelson, D. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Sci-Hub.
  • Rates and mechanism of biphenyl synthesis catalyzed by electrogenerated coordinatively unsaturated nickel complexes. (1988). Semantic Scholar.
  • Distal-C-H Functionalization of Biphenyl Scaffolds Assisted by Easily Removable/Recyclable Aliphatic Nitrile Templates. (n.d.). Semantic Scholar.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PubMed Central.
  • The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Wang, D., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. PubMed. Available at: [Link]

  • Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. (n.d.). PubMed Central.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. (2025).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment

Understanding the potential hazards of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid is the first step in its safe management. Based on data from analogous compounds like 4-Biphenylcarboxylic acid, the primary hazards are:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

It is also crucial to consider the biphenyl structure. While this compound is not a polychlorinated biphenyl (PCB), the biphenyl moiety suggests a degree of environmental persistence. Therefore, release into the environment should be strictly avoided.[1]

Hazard ClassificationDescriptionPotential Health Effects
Skin Irritant May cause irritation upon direct contact.Redness, itching, inflammation.[1][2]
Eye Irritant Can cause serious irritation to the eyes.Redness, pain, watering, potential for damage.[1][2]
Respiratory Irritant Inhalation of dust can irritate the respiratory system.Coughing, sneezing, shortness of breath.[1][2]
Environmental Hazard Should not be released into the environment.Potential for persistence and harm to aquatic life.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][3]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If handling fine powders or if dust generation is likely, use a NIOSH-approved respirator.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid generating dust.[1][3]

  • Do not eat, drink, or smoke when handling this chemical.

  • Wash hands thoroughly after handling.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Clear the immediate area of all personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the section above.

  • Contain the Spill: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][3] Avoid actions that could generate dust.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in a sealed, labeled container and disposed of as hazardous waste.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a clear decision-making process.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Collect solid waste in a clearly labeled, sealed container. ppe->collect_solid label_container Label container: 'Hazardous Waste' 'this compound' Date and responsible person. collect_solid->label_container storage Store in a designated, well-ventilated hazardous waste storage area. label_container->storage segregate Segregate from incompatible materials (e.g., strong oxidizing agents). storage->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed chemical waste disposal company. segregate->contact_ehs handover Arrange for pickup and disposal in accordance with local, state, and federal regulations. contact_ehs->handover end End: Proper Disposal Complete handover->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate PPE (as listed above)

  • A clearly labeled, sealable, and compatible waste container (a polyethylene or polypropylene container is recommended).

  • Hazardous waste labels

  • Spill cleanup materials

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated materials, and spill cleanup residues.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.

  • Waste Collection:

    • Carefully transfer the solid waste into a designated hazardous waste container.[1][3]

    • Ensure the container is in good condition, free from leaks, and has a secure lid.[4][5]

    • Avoid overfilling the container.

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date the waste was first added to the container

      • The name and contact information of the responsible researcher or lab

  • Temporary Storage:

    • Store the labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.[6][7]

    • This area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.[5]

    • Keep the container closed at all times except when adding waste.[4]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a clear description of the waste.

    • Follow their instructions for pickup and final disposal. In many cases, incineration at a licensed facility is the preferred method for organic compounds to ensure complete destruction.[8]

Crucial "Don'ts":

  • DO NOT dispose of this compound down the drain.[1] This can lead to environmental contamination.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT dilute the waste to avoid hazardous waste regulations.[9]

  • DO NOT mix with incompatible waste streams.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • SD Fine-Chem Limited. 4-BIPHENYL CARBOXYLIC ACID - MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Policy and Guidance for Polychlorinated Biphenyls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification, Management, and Proper Disposal of PCB-Containing Electrical Equipment used in Mines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling and Disposal of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Operational and Safety Protocol for Laboratory Professionals

As scientific inquiry delves deeper into novel molecular structures, the imperative for rigorous safety protocols becomes paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. By moving beyond a simple checklist and explaining the rationale behind each procedural step, this document aims to foster a culture of safety and build deep trust in laboratory practices.

I. Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is crucial.[4] This involves identifying the potential hazards associated with this compound and the experimental conditions. Given the hazards of similar compounds, the primary risks are exposure through skin contact, eye contact, and inhalation of the powdered substance.

Key Precautionary Measures:

  • Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling this compound.[6][7][8] Ensure all personnel are trained on the plan and the specific hazards of the chemical.[9]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale and Best Practices
Minimum Required Safety glasses with side shields, laboratory coat, long pants, and closed-toe shoes.[10][11]This baseline level of PPE protects against incidental splashes and contact. Prescription glasses are not a substitute for safety glasses.[12]
Enhanced Protection (Recommended for all handling) Chemical splash goggles, disposable nitrile gloves, and a properly fitted lab coat.[10][13][14]Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[14] Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact.[10][12]
Maximum Protection (For weighing, transferring, or potential for aerosolization) In addition to enhanced protection: a face shield and consideration of respiratory protection.A face shield worn over goggles protects the entire face from splashes.[10][13] If there is a significant risk of inhaling dust, a respirator may be necessary, and its use must comply with a comprehensive respiratory protection program.[9][13]

III. Step-by-Step Handling Procedures

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory area where the compound is handled, put on a lab coat, long pants, and closed-toe shoes. In the immediate work area, don chemical splash goggles and nitrile gloves.

  • Prepare the Fume Hood: Ensure the fume hood is functioning correctly. Clean the work surface and place absorbent pads to contain any potential spills.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound to the workspace.

2. Handling:

  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula and weighing paper or a container appropriate for the balance. Avoid creating dust.

  • Dissolving and Reactions: Add the compound to the solvent or reaction mixture slowly. Keep the container covered as much as possible to prevent splashes and the release of vapors.

3. Cleanup:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Waste Segregation: All disposable materials, including gloves, weighing paper, and absorbent pads, should be considered contaminated and disposed of as chemical waste.

4. Personal Decontamination:

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface. Remove your lab coat and store it appropriately.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[1]

IV. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with this compound must be treated as hazardous waste.

Waste Collection and Storage:

  • Designated Waste Container: Use a clearly labeled, leak-proof container for all solid and liquid waste containing this compound.[5] The label should include "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix incompatible waste streams.[5]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[5][15] This area should be well-ventilated and have secondary containment.

Disposal Procedure:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Academic laboratories may have specific regulations under Subpart K of the RCRA.[15][17][18]

V. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent materials. For larger spills, or if you are unsure, contact your institution's EHS office.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

VI. References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from osha.gov

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from epa.gov

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from labmanager.com

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from chemistryworld.com

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from uah.edu

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from acs.org

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from epa.gov

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from ehs.wisc.edu

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from labmanager.com

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from chem.libretexts.org

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from ncbi.nlm.nih.gov

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from osha.oregon.gov

  • Thermo Fisher Scientific. (2010, October 8). Safety Data Sheet. Retrieved from fishersci.com

  • Biosynth. (2021, May 18). Safety Data Sheet. Retrieved from biosynth.com

  • Santa Cruz Biotechnology. (2016, June 16). Safety Data Sheet. Retrieved from scbt.com

  • ChemicalBook. (n.d.). This compound | 728918-90-9. Retrieved from chemicalbook.com

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.